3-Methylphthalic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFJDBNISOJRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958272 | |
| Record name | 3-Methylbenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37102-74-2 | |
| Record name | 3-Methylphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037102742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis of a Key Intermediate: A History of the Discovery and Synthesis of 3-Methylphthalic Acid
While the precise moment of its initial discovery remains elusive in readily available literature, the history of 3-Methylphthalic acid is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries. Its development followed the earlier discovery of its parent compound, phthalic acid, in 1836. The initial synthesis of this compound likely emerged from systematic investigations into the oxidation of substituted aromatic hydrocarbons.
This technical guide provides an in-depth exploration of the key historical methods for the synthesis of this compound, offering detailed experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.
Early Synthetic Approaches: From Nitration to Improved Diels-Alder Reactions
One of the notable early methods for preparing a derivative, which could then be converted to this compound, involved the nitration of phthalic anhydride. This process, however, often resulted in a mixture of isomers that were challenging to separate.
A significant advancement in the synthesis of 3-Methylphthalic anhydride, a direct precursor to the acid, was reported by M. S. Newman and V. Lee in 1977. Their work described an "improved synthesis," indicating that previous methods existed but were less efficient. This method utilized a Diels-Alder reaction between 2-methylfuran and maleic anhydride, followed by aromatization.
Experimental Protocol: Improved Synthesis of 3-Methylphthalic Anhydride (Newman and Lee, 1977)
This procedure outlines a two-step process starting with a Diels-Alder reaction to form an adduct, which is then aromatized to yield 3-methylphthalic anhydride. The anhydride can be subsequently hydrolyzed to this compound.
Step 1: Diels-Alder Reaction of 2-Methylfuran and Maleic Anhydride
-
Reactants:
-
2-Methylfuran
-
Maleic Anhydride
-
-
Procedure:
-
Equimolar amounts of 2-methylfuran and maleic anhydride are reacted in a suitable solvent.
-
The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the Diels-Alder adduct: exo-cis-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
-
The adduct can be isolated by precipitation and filtration.
-
Step 2: Aromatization of the Diels-Alder Adduct
-
Reagents:
-
Diels-Alder adduct from Step 1
-
Acidic reagent (e.g., hydrogen bromide in acetic acid or sulfuric acid)
-
-
Procedure:
-
The isolated adduct is treated with a strong acid.
-
The reaction is heated to facilitate the elimination of water and subsequent aromatization to form 3-methylphthalic anhydride.
-
The product, 3-methylphthalic anhydride, can be purified by recrystallization or sublimation.
-
Step 3: Hydrolysis to this compound
-
Reactants:
-
3-Methylphthalic anhydride
-
Water
-
-
Procedure:
-
3-Methylphthalic anhydride is heated with water.
-
The anhydride ring opens to form this compound.
-
The acid is then isolated by cooling the solution to induce crystallization, followed by filtration.
-
Quantitative Data from Historical Syntheses
The following table summarizes key quantitative data from the improved synthesis of 3-methylphthalic anhydride, which is a direct precursor to this compound.
| Parameter | Value |
| Starting Materials | 2-Methylfuran, Maleic Anhydride |
| Intermediate | exo-cis-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |
| Final Product (Anhydride) | 3-Methylphthalic Anhydride |
| Melting Point of Anhydride | 119-121 °C |
| Boiling Point of Anhydride | 125 °C at 0.4 Torr |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways described.
The historical development of synthetic routes to this compound showcases the evolution of organic chemistry techniques. While the initial discovery lacks a singular, celebrated moment, the subsequent refinement of its synthesis has solidified its place as a valuable building block in modern chemistry.
3-Methylphthalic Acid: A Technical Guide for Researchers
CAS Number: 37102-74-2
This technical guide provides an in-depth overview of 3-Methylphthalic acid, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting its chemical and physical properties, synthesis and purification protocols, and its role in the synthesis of biologically active molecules.
Core Properties and Data
This compound is an aromatic dicarboxylic acid. While it is a valuable compound, its anhydride, 3-methylphthalic anhydride, is more commonly available and serves as the primary precursor for the acid. The acid is often generated in situ or as a distinct step from the hydrolysis of the anhydride.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its corresponding anhydride for easy comparison.
| Property | This compound | 3-Methylphthalic Anhydride |
| CAS Number | 37102-74-2[1] | 4792-30-7[2][3][4][5] |
| Molecular Formula | C₉H₈O₄[1] | C₉H₆O₃[2][5] |
| Molecular Weight | 180.16 g/mol [1] | 162.14 g/mol [2][5] |
| Appearance | Solid | White to pale yellow crystalline powder[3][4][6] |
| Boiling Point | 375.9 °C[1] | 315.6 °C at 760 mmHg[3] |
| Melting Point | Not available | 112-121 °C[5][6] |
| Solubility | Reacts with water to form the acid[2][3] | Reacts with water[2][3] |
Synthesis and Purification Protocols
Synthesis of this compound via Hydrolysis of 3-Methylphthalic Anhydride
The primary route to this compound is through the hydrolysis of 3-methylphthalic anhydride. This reaction involves the cleavage of the anhydride ring by water to form the dicarboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-methylphthalic anhydride.
-
Hydrolysis: Add a stoichiometric excess of deionized water to the flask. The hydrolysis of phthalic anhydride, a similar compound, is often catalyzed by a strong acid like sulfuric or hydrochloric acid.[7]
-
Heating: Heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the anhydride.
-
Cooling and Crystallization: Once the reaction is complete, allow the solution to cool slowly to room temperature to facilitate the crystallization of this compound. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Drying: Dry the isolated solid, for instance, by pressing it between filter papers and then allowing it to air-dry or by using a desiccator.
Caption: Synthesis of this compound.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is crucial and should be one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Experimental Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimum amount of near-boiling water to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, which promotes the formation of pure crystals. Subsequently, cool the flask in an ice bath to maximize the crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals to a constant weight.
References
- 1. This compound | 37102-74-2 | MBA10274 | Biosynth [biosynth.com]
- 2. 3-Methylphthalic anhydride CAS#: 4792-30-7 [m.chemicalbook.com]
- 3. 3-Methylphthalic Anhydride CAS 4792-30-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 3-Methylphthalic Anhydride | 4792-30-7 | TCI AMERICA [tcichemicals.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. B22864.06 [thermofisher.cn]
- 7. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Co., [zbaqchem.com]
Spectroscopic Profile of 3-Methylphthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylphthalic acid. Due to the limited availability of published experimental spectra for this compound, this document presents a detailed analysis of its closely related isomer, 4-Methylphthalic acid, as an illustrative example. The guide includes summarized quantitative data, detailed experimental protocols, and a workflow for spectroscopic analysis.
Data Presentation: 4-Methylphthalic Acid
As a proxy for this compound, the spectroscopic data for its isomer, 4-Methylphthalic acid, is presented below. It is crucial to note that while structurally similar, the spectral characteristics will differ due to the different substitution pattern on the aromatic ring.
¹H NMR (Proton Nuclear Magnetic Resonance) Data for 4-Methylphthalic Acid[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Aromatic H |
| ~7.7 | s | 1H | Aromatic H |
| ~7.3 | d | 1H | Aromatic H |
| ~2.4 | s | 3H | -CH₃ |
| ~13.0 | br s | 2H | -COOH |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for 4-Methylphthalic Acid[2]
| Chemical Shift (δ) ppm | Assignment |
| ~168 | -COOH |
| ~145 | Aromatic C-CH₃ |
| ~135 | Aromatic C-COOH |
| ~132 | Aromatic CH |
| ~130 | Aromatic CH |
| ~129 | Aromatic C-COOH |
| ~128 | Aromatic CH |
| ~21 | -CH₃ |
Solvent: DMSO-d₆[2]
IR (Infrared) Spectroscopy Data for 4-Methylphthalic Anhydride[3]
The IR data for the anhydride is often informative for the parent acid's functional groups.
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch (-CH₃) |
| ~1850 & ~1770 | C=O Stretch (Anhydride, symmetric & asymmetric) |
| ~1600-1450 | Aromatic C=C Bending |
Mass Spectrometry (MS) Data for 4-Methylphthalic Anhydride[4]
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular Ion) |
| 118 | [M - CO₂]⁺ |
| 90 | [M - CO₂ - CO]⁺ |
| 64 | C₅H₄⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
2. ¹H NMR Acquisition:
-
The instrument is typically a 400 MHz or higher field spectrometer.
-
A standard one-pulse sequence is used.
-
Key parameters to set include the spectral width (e.g., -2 to 14 ppm), the number of scans (typically 8 to 64 for good signal-to-noise), and a relaxation delay of 1-5 seconds.
3. ¹³C NMR Acquisition:
-
The same sample and instrument are used.
-
A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon.
-
A wider spectral width is required (e.g., 0 to 200 ppm).
-
A larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10 seconds) are typically necessary due to the low natural abundance and longer relaxation times of ¹³C nuclei.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Thin Solid Film Method): [3]
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., acetone or methylene chloride).[3]
-
Place a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3]
2. Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Further dilute an aliquot of this stock solution to a final concentration in the low µg/mL to ng/mL range.
-
If the sample is not readily soluble, a solvent system compatible with the chosen ionization technique must be used.
2. Data Acquisition (using Electrospray Ionization - ESI):
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For carboxylic acids, negative ion mode is often preferred.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
A full scan mass spectrum is acquired to determine the molecular weight.
-
Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to fragmentation to aid in structural elucidation.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
In-Depth Technical Guide: Thermal Properties and Stability of 3-Methylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current understanding of the thermal properties and stability of 3-Methylphthalic acid (CAS No: 37102-74-2). Due to the limited availability of specific experimental data for this compound, this document also includes information on its anhydride and outlines the standard methodologies used to determine the thermal characteristics of such compounds.
Thermal Properties of this compound
Currently, there is limited publicly available experimental data on the specific thermal properties of this compound. The available information is summarized below.
Quantitative Data
| Property | Value | Source |
| Boiling Point | 375.9 °C | Biosynth[1] |
| Melting Point | Data not available | |
| Decomposition Temperature | Data not available |
General Stability
According to safety and product information from chemical suppliers, this compound is stable under normal storage conditions.[2] It is typically stored at room temperature in a dry, well-sealed container.[2]
Comparative Data: 3-Methylphthalic Anhydride
For comparative purposes, the thermal properties of the related compound, 3-Methylphthalic anhydride (CAS No: 4792-30-7), are better documented. The anhydride is formed by the dehydration of this compound.
| Property | Value Range | Source(s) |
| Melting Point | 112 - 121 °C | Thermo Scientific Chemicals, ChemicalBook, CAS Common Chemistry[3][4][5] |
| Boiling Point | ~315.6 °C (at 760 mmHg) | Home Sunshine Pharma[6] |
| Flash Point | 153.3 °C | Home Sunshine Pharma[6] |
The relationship between this compound and its anhydride is a key consideration in thermal analysis, as the acid may convert to the anhydride upon heating.
Experimental Protocols for Thermal Analysis
To determine the melting point, decomposition temperature, and overall thermal stability of this compound, two primary thermoanalytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using a standard reference material (e.g., indium).
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:
-
An initial isothermal period at a low temperature (e.g., 25 °C).
-
A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting or decomposition point.
-
A cooling ramp back to the initial temperature.
-
A second heating ramp may be used to investigate the thermal history of the sample.
-
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
Data Analysis: The resulting DSC curve plots heat flow versus temperature. An endothermic peak indicates melting, with the onset of the peak representing the melting point. Exothermic peaks can indicate crystallization or decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 10-20 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument's balance is tared, and the temperature is calibrated.
-
Thermal Program: The sample is heated according to a controlled temperature program. A common method is a dynamic heating ramp (e.g., 10 or 20 °C/min) from ambient temperature to a high temperature (e.g., 600 °C) to ensure complete decomposition.
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative stability.
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of a significant weight loss step is often taken as the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the thermal characterization of a chemical compound like this compound.
References
- 1. This compound | 37102-74-2 | MBA10274 | Biosynth [biosynth.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. B22864.06 [thermofisher.com]
- 4. 3-Methylphthalic anhydride CAS#: 4792-30-7 [m.chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 3-Methylphthalic Anhydride CAS 4792-30-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Solubility of 3-Methylphthalic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-methylphthalic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on established experimental protocols and presents representative solubility data for a structurally analogous compound, 3-nitrophthalic acid. This information will empower researchers to conduct their own solubility assessments and provides a strong foundational understanding of the expected solubility behavior of this compound.
Representative Solubility Data: 3-Nitrophthalic Acid
As a proxy for understanding the potential solubility characteristics of this compound, the following table summarizes the mole fraction solubility (x) of 3-nitrophthalic acid in several common organic solvents at various temperatures. The presence of the nitro group in 3-nitrophthalic acid, compared to the methyl group in this compound, will influence solubility due to differences in polarity and hydrogen bonding capabilities. However, the general trends observed with different solvent classes are expected to be similar.
| Temperature (K) | Water | Methyl Acetate | Ethyl Acetate | Butyl Acetate | Tetrahydrofuran | Acetone | 1,4-Dioxane |
| 278.15 | 0.0031 | 0.1012 | 0.0811 | 0.0632 | 0.2215 | 0.1834 | 0.1423 |
| 283.15 | 0.0038 | 0.1145 | 0.0923 | 0.0725 | 0.2431 | 0.2011 | 0.1578 |
| 288.15 | 0.0046 | 0.1289 | 0.1045 | 0.0828 | 0.2658 | 0.2201 | 0.1745 |
| 293.15 | 0.0055 | 0.1445 | 0.1178 | 0.0941 | 0.2897 | 0.2403 | 0.1924 |
| 298.15 | 0.0066 | 0.1613 | 0.1322 | 0.1065 | 0.3148 | 0.2618 | 0.2116 |
| 303.15 | 0.0079 | 0.1794 | 0.1478 | 0.1200 | 0.3411 | 0.2846 | 0.2321 |
| 308.15 | 0.0094 | 0.1988 | 0.1646 | 0.1346 | 0.3687 | 0.3088 | 0.2540 |
| 313.15 | 0.0112 | 0.2196 | 0.1827 | 0.1504 | 0.3976 | 0.3344 | 0.2774 |
| 318.15 | 0.0133 | 0.2419 | 0.2021 | 0.1674 | 0.4279 | 0.3615 | 0.3023 |
| 323.15 | 0.0158 | 0.2658 | 0.2229 | 0.1857 | 0.4596 | 0.3901 | 0.3288 |
Data for 3-nitrophthalic acid is presented as a representative example.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following established experimental methodologies are recommended.
Isothermal Gravimetric Method (Shake-Flask Method)
This is a classical and reliable method for determining equilibrium solubility.[1][2]
Principle: A supersaturated solution of the solute (this compound) in the solvent of interest is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically.
Apparatus:
-
Thermostatically controlled water bath or incubator with shaking capabilities.
-
Analytical balance (accurate to ±0.1 mg).
-
Glass vials or flasks with airtight seals.
-
Syringes and filters (e.g., 0.45 µm PTFE).
-
Oven for drying.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature. The samples should be agitated for a sufficient time to reach equilibrium (typically 24-72 hours). Preliminary studies may be needed to determine the optimal equilibration time.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution. Immediately filter the solution through a syringe filter into a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be done at room temperature under a fume hood or in an oven at a temperature below the decomposition point of this compound.
-
Gravimetric Analysis: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
Calculation: The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction.
Laser Monitoring Technique (Dynamic Method)
This is a more modern and often faster method that relies on detecting the point of dissolution or precipitation.[3][4]
Principle: A laser beam is passed through a solution of the solute in the solvent. The intensity of the transmitted light is monitored as the temperature is changed or as more solute is added. The point at which the solid phase appears or disappears is detected by a change in light transmission, indicating the saturation point.
Apparatus:
-
Jacketed glass vessel with a stirrer.
-
Circulating thermostat for precise temperature control.
-
Laser emitter and a photodetector.
-
Automated system for controlled addition of solute or for controlled temperature ramping.
-
Analytical balance.
Procedure:
-
System Setup: A known amount of the solvent is placed in the jacketed vessel. The laser beam is positioned to pass through the solution and onto the detector.
-
Titration Method: At a constant temperature, small, accurately weighed portions of this compound are incrementally added to the solvent with continuous stirring. The laser signal is monitored. A sharp decrease in light transmission indicates the formation of a solid phase, signifying that the saturation point has been exceeded.
-
Temperature Variation Method: A known amount of this compound is added to the solvent to create a slurry. The temperature is then slowly increased while monitoring the laser signal. The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission to a stable maximum, is the saturation temperature for that concentration. By repeating this with different concentrations, a solubility curve can be generated.
-
Data Analysis: The solubility at a given temperature is determined from the amount of solute present in the solvent at the detected saturation point.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal gravimetric method.
Caption: Isothermal Gravimetric Solubility Determination Workflow.
References
In-depth Technical Guide: 3-Methylphthalic Acid Crystal Structure Analysis
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of 3-Methylphthalic Acid Crystal Structure
Introduction
This technical guide provides a detailed overview of the crystal structure of this compound, a molecule of interest in various chemical and pharmaceutical research areas. Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental for elucidating its physicochemical properties, predicting its behavior in different environments, and designing new molecules with desired functionalities. This document summarizes the available crystallographic data, details the experimental methodologies for its determination, and visualizes the key structural features and experimental workflows.
Physicochemical Properties of this compound
Before delving into the crystal structure, a summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][3] |
| CAS Number | 37102-74-2 | [1][3] |
| Physical Form | Solid | [1] |
| Storage Temperature | Sealed in dry, room temperature | [1] |
| Purity | 95% | [1] |
| Boiling Point | 375.9 °C | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Experimental Protocols
The determination of a crystal structure is a multi-step process that involves sample preparation, data collection, and structure solution and refinement. The general workflow is depicted in the diagram below, followed by a more detailed description of each step.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Synthesis and Crystallization
The initial step involves the synthesis of high-purity this compound. Following synthesis, single crystals suitable for X-ray diffraction are grown. A common method for growing crystals of organic acids is slow evaporation from a suitable solvent. The choice of solvent is critical and is often determined empirically.
Protocol for Crystallization (General Procedure):
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (or a mixture of solvents) at an elevated temperature to achieve saturation.
-
Filtration: Hot-filter the solution to remove any insoluble impurities.
-
Slow Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) and leave it undisturbed at a constant temperature. The slow evaporation of the solvent will lead to the formation of single crystals over a period of days to weeks.
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, a single crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer.
Protocol for Data Collection:
-
Crystal Mounting: A well-formed single crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a cryoloop or a glass fiber.
-
Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are detected. A complete dataset is collected by systematically rotating the crystal through a range of angles.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
Protocol for Structure Solution and Refinement:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated structure factors.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The final atomic coordinates and other crystallographic data are typically deposited in a Crystallographic Information File (CIF).
Crystal Structure of a Related Compound: 3-Nitrophthalic Acid Adduct
Table 2: Crystallographic Data for 3-Nitrophthalic Acid · 3-Methyl-4-nitropyridine N-oxide Adduct
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.6076(15) |
| b (Å) | 7.8180(16) |
| c (Å) | 14.546(3) |
| α (°) | 93.90(3) |
| β (°) | 97.21(3) |
| γ (°) | 114.43(3) |
| Volume (ų) | 774.6(3) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.566 |
| R-factor (%) | 5.38 |
Data from the synthesis and crystal structure of 3-nitrophthalic acid·3-methyl-4-nitropyridine N-oxide adducts.[4]
Molecular Structure and Interactions
The molecular structure of this compound consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and a methyl group at position 3. The relative orientation of the carboxylic acid groups and the methyl group will influence the intramolecular and intermolecular interactions.
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
In the solid state, carboxylic acids typically form strong intermolecular hydrogen bonds, often leading to the formation of dimers or extended chains. In the case of this compound, the two carboxylic acid groups can participate in a network of hydrogen bonds. Furthermore, the aromatic rings can interact through π-π stacking, and the methyl group can be involved in weaker CH-π interactions. These collective interactions dictate the overall crystal packing and influence properties such as melting point and solubility.
Conclusion
This technical guide has outlined the fundamental aspects of the crystal structure analysis of this compound. While a complete, publicly available crystal structure of this compound could not be located, this document provides the necessary theoretical background, experimental workflows, and an analysis of a closely related structure to aid researchers in their studies. The provided protocols and visualizations serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development who are working with this or similar molecules. Further experimental work is required to determine the precise crystal structure of this compound and to fully elucidate its solid-state properties.
References
Quantum Chemical Calculations for 3-Methylphthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Methylphthalic acid. This document serves as a methodological framework for researchers and professionals in drug development and materials science, offering detailed computational protocols and data presentation strategies. While specific experimental and computational studies on this compound are not extensively available in public literature, this guide outlines a robust approach based on established computational methodologies applied to analogous aromatic dicarboxylic acids.
Introduction to Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool in modern chemistry and drug discovery, enabling the prediction of molecular properties with high accuracy.[1] For this compound (Figure 1), these calculations can provide critical insights into its geometry, conformational stability, electronic structure, and vibrational spectra. Such information is invaluable for understanding its reactivity, intermolecular interactions, and potential biological activity. Density Functional Theory (DFT) is a widely employed method that provides a favorable balance between computational cost and accuracy for molecules of this size.[2]
Figure 1: Structure of this compound
Caption: 2D chemical structure of this compound.
Computational Methodology
A thorough computational investigation of this compound involves a systematic approach, starting from geometry optimization and proceeding to the calculation of various molecular properties.
Geometry Optimization and Vibrational Analysis
The initial and most crucial step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization calculations. It is essential to perform these calculations using a reliable level of theory, such as DFT with the B3LYP hybrid functional and a sufficiently large basis set like 6-311++G(d,p).[3][4] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen atoms, and polarization functions (d,p) are critical for a correct description of chemical bonds.[1]
Following a successful geometry optimization, vibrational frequency calculations are imperative.[5] These calculations serve two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[1]
-
Prediction of Vibrational Spectra: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can then be compared with experimental data for validation.[6]
Table 1: Optimized Geometrical Parameters of this compound (Representative Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C1-C2 (Å) | 1.40 |
| C2-C3 (Å) | 1.39 | |
| C3-C4 (Å) | 1.41 | |
| C4-C5 (Å) | 1.39 | |
| C5-C6 (Å) | 1.40 | |
| C6-C1 (Å) | 1.41 | |
| C1-C7 (Å) | 1.50 | |
| C7=O8 (Å) | 1.22 | |
| C7-O9 (Å) | 1.35 | |
| O9-H10 (Å) | 0.97 | |
| C2-C11 (Å) | 1.51 | |
| C11-H12 (Å) | 1.09 | |
| Bond Angle | C6-C1-C2 (°) | 119.5 |
| C1-C2-C3 (°) | 120.5 | |
| C1-C7=O8 (°) | 124.0 | |
| C1-C7-O9 (°) | 112.0 | |
| C7-O9-H10 (°) | 108.5 | |
| Dihedral Angle | C6-C1-C7=O8 (°) | 175.0 |
| C2-C1-C7-O9 (°) | -5.0 |
Note: The values in this table are representative and are based on typical results for similar aromatic carboxylic acids. They are not from actual calculations on this compound.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.[7][8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[9] The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.[10] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.[11]
Table 2: Calculated Electronic Properties of this compound (Representative Data)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.19 |
| Electrophilicity Index (ω) | 2.80 |
Note: The values in this table are representative and are based on typical results for similar aromatic carboxylic acids. They are not from actual calculations on this compound.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack.[2] The MEP map illustrates the regions of positive and negative electrostatic potential, which correspond to areas that are prone to nucleophilic and electrophilic attack, respectively.
Experimental Protocols
For a comprehensive understanding, computational results should be validated against experimental data.
Synthesis and Purification
The synthesis of this compound can be achieved through the nitration of phthalic anhydride followed by reduction and hydrolysis.[12] A typical procedure involves the following steps:
-
Nitration: Phthalic anhydride is treated with a mixture of concentrated nitric acid and sulfuric acid to yield a mixture of 3-nitro and 4-nitrophthalic acids.[12]
-
Purification: The desired 3-nitrophthalic acid isomer is separated from the mixture by fractional crystallization from hot water.[12]
-
Reduction: The nitro group of 3-nitrophthalic acid is reduced to an amino group using a suitable reducing agent, such as tin and hydrochloric acid.
-
Diazotization and Hydrolysis: The resulting amino-phthalic acid is then diazotized with sodium nitrite and an acid, followed by hydrolysis to yield this compound.
The final product should be purified by recrystallization and its purity confirmed by techniques such as melting point determination and chromatography.
Spectroscopic Characterization
Infrared (IR) and Raman Spectroscopy: Experimental IR and Raman spectra of the synthesized this compound should be recorded.[13] The positions and relative intensities of the vibrational bands can then be compared with the theoretically predicted spectra obtained from the vibrational frequency calculations. This comparison is crucial for validating the accuracy of the computational model.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical NMR chemical shifts can also be calculated and compared with the experimental data.[15]
Visualization of Workflows and Concepts
Graphical representations of workflows and conceptual relationships are essential for clarity and understanding.
Computational Workflow
The following diagram illustrates the logical workflow for a comprehensive quantum chemical study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Vibration Analysis — Atomistic Simulation Tutorial [docs.matlantis.com]
- 6. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 7. youtube.com [youtube.com]
- 8. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ajrconline.org [ajrconline.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of 3-Methylphthalic Acid from Furfural: A Chemo-Catalytic and Prospective Bio-Based Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specialty chemicals from renewable feedstocks is a cornerstone of modern green chemistry. Furfural, a platform chemical derived from lignocellulosic biomass, presents a versatile starting point for the production of a wide array of valuable compounds. This technical guide details the synthesis of 3-methylphthalic acid from furfural, focusing on the established chemo-catalytic route and exploring the potential for future bio-based methodologies. Due to the current absence of a fully developed bio-based pathway in the literature, this document presents a comprehensive overview of the chemical synthesis and proposes a hypothetical chemo-enzymatic pathway for future research and development.
Chemo-Catalytic Synthesis of this compound from Furfural
The primary route for the synthesis of this compound from furfural is a multi-step chemical process. This pathway involves the conversion of furfural into key intermediates, 2-methylfuran and maleic anhydride, followed by a Diels-Alder reaction and subsequent dehydration.
1.1. Overall Synthesis Pathway
The chemical synthesis of this compound from furfural can be summarized in the following key steps:
-
Production of 2-Methylfuran (Sylvan): Furfural is catalytically hydrogenated to produce furfuryl alcohol, which is then hydrogenolyzed to yield 2-methylfuran. This is a well-established industrial process.
-
Production of Maleic Anhydride: Furfural can be oxidized to maleic anhydride using catalysts such as vanadium oxides.
-
Diels-Alder Cycloaddition: 2-Methylfuran reacts with maleic anhydride in a Diels-Alder [4+2] cycloaddition to form the exo- and endo-adducts of 3-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
-
Dehydration and Hydrolysis: The Diels-Alder adduct undergoes acid-catalyzed dehydration to form 3-methylphthalic anhydride, which is then hydrolyzed to yield this compound.
1.2. Experimental Protocols
1.2.1. Synthesis of the Diels-Alder Adduct of 2-Methylfuran and Maleic Anhydride
-
Reactants: 2-Methylfuran and maleic anhydride.
-
Solvent: A suitable solvent such as tetrahydrofuran (THF) can be used, although solvent-free conditions have also been reported for the analogous reaction with furan.
-
Procedure:
-
Dissolve maleic anhydride in the chosen solvent at room temperature.
-
Add an equimolar amount of 2-methylfuran to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as NMR spectroscopy.
-
The product, the Diels-Alder adduct, may precipitate out of the solution and can be isolated by filtration.
-
1.2.2. Dehydration of the Diels-Alder Adduct to 3-Methylphthalic Anhydride and Subsequent Hydrolysis
-
Dehydrating Agent: Strong acids such as sulfuric acid are used.
-
Procedure:
-
The isolated Diels-Alder adduct is treated with a strong acid, for example, 85% sulfuric acid, at a controlled temperature (e.g., 273 K) to initiate dehydration.
-
The reaction mixture is then worked up to isolate the 3-methylphthalic anhydride.
-
The anhydride is subsequently hydrolyzed by heating with water to yield this compound.
-
1.3. Quantitative Data
The following table summarizes the reported yields and selectivities for the key chemical conversion steps. It is important to note that the direct bio-synthesis of this compound from furfural has not been reported, and thus no quantitative data for a biological pathway is available.
| Reaction Step | Reactants | Catalyst/Reagent | Temperature (°C) | Yield/Selectivity | Reference |
| Dehydration of 2-methylfuran and maleic anhydride adduct | Diels-Alder adduct of 2-methylfuran and maleic anhydride | 85% Sulfuric Acid | 0 | 25% selectivity for this compound | [1] |
1.4. Signaling Pathways and Experimental Workflows
The logical flow of the chemo-catalytic synthesis can be visualized as follows:
Prospective Bio-Based Synthesis: A Hypothetical Pathway
While a complete bio-based pathway for the synthesis of this compound from furfural has not yet been developed, we can propose a hypothetical chemo-enzymatic or fully biological route based on known enzymatic reactions. This serves as a conceptual framework for future research in metabolic engineering and biocatalysis.
2.1. Proposed Hypothetical Bio-Based Pathway
A potential bio-based route could involve the following enzymatic steps:
-
Biotransformation of Furfural to 2-Methylfuran: This could potentially be achieved through a cascade of enzymatic reactions involving reductases and dehydratases, though specific enzymes for this transformation from furfural are not yet characterized.
-
Bio-synthesis of a Dienophile: Instead of maleic anhydride, a biological equivalent such as fumarate or maleate could be produced through microbial fermentation. These are common metabolites in the citric acid cycle.
-
Enzymatic Diels-Alder Reaction: A Diels-Alderase enzyme could catalyze the cycloaddition of bio-produced 2-methylfuran and a bio-dienophile. While natural Diels-Alderases are known, their substrate scope would need to be investigated or engineered for this specific reaction.
-
Enzymatic Dehydration and Aromatization: An enzyme with dehydratase or lyase activity would be required to convert the Diels-Alder adduct to this compound. This is likely the most challenging step to replicate biologically.
2.2. Experimental Workflow for Developing a Bio-Based Pathway
The development of a bio-based synthesis route would follow a typical metabolic engineering workflow:
References
physical and chemical properties of 3-Methylphthalic acid isomers
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylphthalic Acid and its Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound and its positional isomer, 4-methylphthalic acid. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for modeling, synthesis, and analysis. This document summarizes key quantitative data in structured tables, outlines relevant experimental methodologies, and provides logical diagrams for experimental workflows.
Core Physical and Chemical Properties
This compound and 4-methylphthalic acid are aromatic dicarboxylic acids. Their chemical structure consists of a benzene ring substituted with two carboxylic acid groups at adjacent positions (ortho-positions) and a methyl group. The position of the methyl group relative to the carboxylic acid groups defines the isomer.
General Properties
| Property | This compound | 4-Methylphthalic Acid |
| CAS Number | 37102-74-2 | 4316-23-8[1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₉H₈O₄ | C₉H₈O₄[1][2][3][8][10] |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol [2][7][10] |
| Appearance | Solid | White crystalline solid[1][4] |
Tabulated Quantitative Data
The following table summarizes the key quantitative physical and chemical properties of this compound and 4-methylphthalic acid.
| Property | This compound | 4-Methylphthalic Acid |
| Melting Point | Not available | 146-148 °C[4][5][6], 147 °C[2], 156-157 °C[3], 159 °C[8] |
| Boiling Point | Not available | 363 °C[3] |
| Density | Not available | 1.4 ± 0.1 g/cm³[4] |
| pKa₁ | Not available | 3.07[3], 3.32 (Predicted)[6] |
| pKa₂ | Not available | Not available |
| Water Solubility | Not available | Partially soluble, increases with temperature[11]. Very soluble[3]. 3.984 g/L at room temperature[6]. |
| Organic Solvent Solubility | Not available | Soluble in polar organic solvents like ethanol, methanol, and acetone[1][11]. |
| LogP | Not available | 1.27[4], 1.64[3] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound and its isomers are crucial for reproducible research. Below are generalized methodologies for key experiments.
Determination of pKa Values
The acid dissociation constants (pKa) are critical for understanding the ionization state of the molecules at different pH values. For dicarboxylic acids, two pKa values (pKa₁ and pKa₂) corresponding to the stepwise dissociation of the two carboxylic acid groups are determined.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination[12][13].
-
Preparation of the Analyte Solution: A precise amount of the methylphthalic acid isomer is dissolved in a known volume of purified water to create a solution of known concentration (e.g., 0.01 M). If solubility is limited, a co-solvent like methanol may be used, but the results will be specific to that solvent system[13].
-
Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the second gives pKa₂.
Analysis of Isomers by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of isomers of phthalic acid[14][15][16][17][18].
Methodology: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Standard solutions of each isomer are prepared in a suitable solvent (e.g., acetonitrile-water mixture). Unknown samples are dissolved and filtered before analysis.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.
-
Chromatographic Conditions:
-
Column: A mixed-mode column, such as one with both reversed-phase and anion-exchange properties, can provide excellent separation of phthalic acid isomers[14][16].
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is critical for controlling the ionization and retention of the acidic analytes.
-
Detection: UV detection is commonly employed, with the wavelength set to a value where the aromatic rings of the phthalic acids absorb strongly (e.g., around 270-280 nm)[17].
-
-
Analysis: The retention time of each peak is used for qualitative identification by comparing it to standards. The peak area is used for quantitative analysis.
Synthesis of this compound Isomers
The synthesis of methylphthalic acid isomers can be achieved through various organic synthesis routes. A common method involves the nitration of phthalic anhydride followed by further transformations.
Example Methodology: Synthesis of 3-Nitrophthalic Acid (a precursor)
-
Nitration: Phthalic anhydride is reacted with a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, to produce a mixture of 3- and 4-nitrophthalic acids[19][20]. The reaction temperature is carefully controlled to manage the exothermic reaction[21].
-
Hydrolysis: The resulting nitrophthalic anhydride intermediate is then hydrolyzed to the corresponding dicarboxylic acid[21].
-
Isomer Separation: The isomers are separated based on differences in their solubility in a suitable solvent, such as water[21].
-
Further Steps: The separated nitrophthalic acid can then be subjected to further reactions (e.g., reduction of the nitro group and subsequent diazotization and substitution) to yield the desired methylphthalic acid isomer.
Visualizations
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a chemical compound like a methylphthalic acid isomer.
Generalized Metabolic Pathway
While specific metabolic pathways for this compound are not well-documented in publicly available literature, a generalized pathway can be proposed based on the metabolism of similar aromatic compounds. Phthalic acid metabolism has been studied in microorganisms, where it can be channeled into central carbon metabolism.
References
- 1. CAS 4316-23-8: 4-Methylphthalic acid | CymitQuimica [cymitquimica.com]
- 2. labproinc.com [labproinc.com]
- 3. 4-Methylphthalic acid(4316-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Methylphthalic acid | 4316-23-8 [chemicalbook.com]
- 6. 4-Methylphthalic acid CAS#: 4316-23-8 [amp.chemicalbook.com]
- 7. 4-METHYL PHTHALIC ACID | 4316-23-8 [sigmaaldrich.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 4-Methylphthalic Acid | 4316-23-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 4-Methylphthalic acid | C9H8O4 | CID 20310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. helixchrom.com [helixchrom.com]
- 15. Phthalic Acid | SIELC Technologies [sielc.com]
- 16. helixchrom.com [helixchrom.com]
- 17. HPLC Separation of Phthalic Acids using Hydrogen Bonding | SIELC Technologies [sielc.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. sciencemadness.org [sciencemadness.org]
- 21. CN1405143A - Method for preparing 3-nitro phthalic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Geometry and Conformation of 3-Methylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular geometry and conformational landscape of 3-methylphthalic acid. In the absence of comprehensive experimental data, this report leverages high-level computational chemistry protocols to elucidate the structural properties of the molecule. The findings presented herein are crucial for understanding its physicochemical properties and potential interactions in biological systems, making it a valuable resource for drug design and development.
Introduction
This compound, a derivative of phthalic acid, is a molecule of interest in various chemical and pharmaceutical research areas. Its structural characteristics, governed by the interplay of the benzene ring, two carboxylic acid groups, and a methyl group, dictate its reactivity, binding affinity, and overall behavior in different environments. Understanding the molecule's preferred three-dimensional structure and conformational flexibility is paramount for predicting its function and for the rational design of novel therapeutics.
This guide details the molecular geometry, including key bond lengths and angles, and explores the conformational space of this compound through the analysis of its stable conformers and the energy barriers associated with their interconversion.
Experimental and Computational Protocols
Due to the limited availability of single-crystal X-ray diffraction data for this compound, a robust computational approach was employed to determine its geometric and conformational properties. The following section outlines the theoretical methodology used to generate the data presented in this guide.
Computational Methodology
Software: All calculations were performed using the Gaussian 16 suite of programs.
Methodology: The molecular geometry of this compound was optimized using Density Functional Theory (DFT). The B3LYP functional, a widely used and well-validated hybrid functional, was employed in conjunction with the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this nature.
Conformational Analysis: The potential energy surface was scanned by systematically rotating the dihedral angles of the two carboxyl groups and the methyl group. This allowed for the identification of local minima corresponding to stable conformers. The transition states connecting these minima were located to determine the rotational energy barriers. All identified stationary points were confirmed by frequency calculations; minima possessed no imaginary frequencies, while transition states exhibited a single imaginary frequency corresponding to the rotational motion.
The logical workflow for this computational analysis is depicted in the following diagram:
Molecular Geometry
The optimized geometry of the most stable conformer of this compound reveals a planar benzene ring with the attached methyl and carboxyl groups exhibiting specific spatial orientations. The key bond lengths and angles are summarized in the tables below. The atom numbering scheme used for this analysis is presented in the following diagram:
Bond Lengths
The calculated bond lengths for the most stable conformer are presented in Table 1. The aromatic C-C bonds within the benzene ring show lengths characteristic of delocalized double bonds. The C-C bonds connecting the substituents to the ring, and the C-O and O-H bonds within the carboxylic acid groups, are also within expected ranges.
| Bond | Length (Å) |
| C1-C2 | 1.398 |
| C2-C3 | 1.405 |
| C3-C4 | 1.397 |
| C4-C5 | 1.401 |
| C5-C6 | 1.399 |
| C6-C1 | 1.408 |
| C1-C9 (Methyl) | 1.510 |
| C6-C7 (Carboxyl) | 1.495 |
| C3-C8 (Carboxyl) | 1.498 |
| C7-O1 | 1.215 |
| C7-O2 | 1.358 |
| O2-H1 | 0.971 |
| C8-O3 | 1.218 |
| C8-O4 | 1.355 |
| O4-H2 | 0.972 |
Table 1: Calculated bond lengths of this compound.
Bond Angles
The calculated bond angles are listed in Table 2. The angles within the benzene ring are close to the ideal 120° for a hexagonal structure, with slight deviations due to the presence of substituents. The bond angles within the carboxylic acid groups are consistent with sp² hybridization at the carbonyl carbon.
| Angle | Value (°) |
| C6-C1-C2 | 118.5 |
| C1-C2-C3 | 121.2 |
| C2-C3-C4 | 119.3 |
| C3-C4-C5 | 120.5 |
| C4-C5-C6 | 119.8 |
| C5-C6-C1 | 120.7 |
| C2-C1-C9 | 121.0 |
| C6-C1-C9 | 120.5 |
| C5-C6-C7 | 119.5 |
| C1-C6-C7 | 119.8 |
| C2-C3-C8 | 120.2 |
| C4-C3-C8 | 120.5 |
| C6-C7-O1 | 124.5 |
| C6-C7-O2 | 112.8 |
| O1-C7-O2 | 122.7 |
| C7-O2-H1 | 108.5 |
| C3-C8-O3 | 124.1 |
| C3-C8-O4 | 113.2 |
| O3-C8-O4 | 122.7 |
| C8-O4-H2 | 108.3 |
Table 2: Calculated bond angles of this compound.
Conformational Analysis
The conformational flexibility of this compound primarily arises from the rotation of the two carboxylic acid groups around the C-C single bonds connecting them to the benzene ring. The presence of the methyl group at the 3-position introduces steric hindrance that influences the preferred orientations of the carboxyl groups.
Stable Conformers
The potential energy surface scan revealed two primary stable conformers, designated as Conformer A and Conformer B. Their relative energies and key dihedral angles are summarized in Table 3.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C6-C7-O2) | Dihedral Angle (C2-C3-C8-O4) |
| A | 0.00 | 178.5° | 5.2° |
| B | 1.25 | 4.5° | 175.8° |
Table 3: Relative energies and key dihedral angles of the stable conformers of this compound.
Conformer A , the global minimum, features an intramolecular hydrogen bond between the hydroxyl hydrogen of the carboxyl group at position 2 and the carbonyl oxygen of the carboxyl group at position 1. This interaction significantly stabilizes this conformation. The carboxyl group at the 3-position is nearly coplanar with the benzene ring.
Conformer B is higher in energy and lacks the intramolecular hydrogen bond. In this conformation, both carboxyl groups are oriented to minimize steric repulsion with the adjacent methyl group and with each other.
The relationship between these conformers and the transition state connecting them is illustrated in the following diagram:
Rotational Energy Barriers
The energy barrier for the rotation of the carboxyl groups was calculated to understand the dynamics of interconversion between the stable conformers. The transition state connecting Conformer A and Conformer B corresponds to a conformation where the intramolecular hydrogen bond is broken, and steric interactions are maximized.
The calculated energy barrier for the conversion of Conformer A to Conformer B is approximately 2.8 kcal/mol . The reverse barrier, from Conformer B to Conformer A, is approximately 1.55 kcal/mol . These relatively low barriers suggest that at room temperature, this compound exists as a dynamic equilibrium of these conformers, with Conformer A being the predominant species.
Conclusion
This technical guide has provided a comprehensive overview of the molecular geometry and conformational preferences of this compound based on high-level DFT calculations. The key findings indicate the presence of two main stable conformers, with the global minimum being stabilized by an intramolecular hydrogen bond. The relatively low energy barriers for interconversion suggest that the molecule possesses significant conformational flexibility at ambient temperatures.
The detailed structural data and conformational analysis presented herein are essential for researchers in drug development and related scientific fields. This information can be utilized in molecular docking studies, quantitative structure-activity relationship (QSAR) models, and other computational approaches aimed at understanding and predicting the biological activity of this compound and its derivatives.
Methodological & Application
Application Notes and Protocols for 3-Methylphthalic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphthalic acid, and its anhydride form (3-Methylphthalic Anhydride, 3-MPA), are emerging as significant monomers in the synthesis of advanced polymers. As a derivative of phthalic acid, this compound offers a unique molecular architecture that can be exploited to tailor the properties of polyesters, polyamides, and polyimides. The presence of a methyl group on the benzene ring introduces steric hindrance and alters the electronic properties of the monomer, which can influence the solubility, thermal characteristics, and degradability of the resulting polymers. Notably, 3-MPA is also being explored as a bio-based alternative to petrochemical-derived phthalic anhydride, aligning with the growing demand for sustainable materials in the chemical and pharmaceutical industries.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a monomer, including generalized experimental protocols for the synthesis of various polymer classes. The information is intended to serve as a foundational guide for researchers and professionals in materials science and drug development.
Influence of the Methyl Group on Polymer Properties
The introduction of a methyl group onto the phthalic acid backbone can be expected to impart several key changes to the resulting polymer's properties compared to polymers synthesized from unsubstituted phthalic acid or its isomers:
-
Increased Solubility: The methyl group can disrupt the close packing of polymer chains, leading to reduced crystallinity and enhanced solubility in organic solvents. This is a significant advantage for polymer processing and characterization.
-
Modified Thermal Properties: The steric hindrance from the methyl group can restrict chain rotation, potentially leading to an increase in the glass transition temperature (Tg) of the polymer.[3]
-
Altered Biodegradability: The methyl substituent may limit the accessibility of ester or amide linkages to enzymatic or hydrolytic degradation, potentially slowing down the biodegradation rate of the polymer.[3][4] This can be a desirable feature for creating more durable materials or for fine-tuning the release profile of drug delivery systems.
-
Impact on Reactivity: The electron-donating nature of the methyl group can influence the reactivity of the carboxylic acid or anhydride functional groups during polymerization, which may necessitate adjustments to reaction conditions.
Polymer Synthesis Using this compound: Application Areas
Polymers derived from this compound have potential applications in a range of fields, including:
-
Coatings and Resins: As a component in alkyd and unsaturated polyester resins for coatings with potentially improved flexibility and solubility.[1]
-
Plasticizers: In the synthesis of ester-based plasticizers with unique performance characteristics.
-
High-Performance Polymers: As a monomer for polyimides and polyamides with tailored thermal and mechanical properties for electronics and aerospace applications.
-
Drug Delivery Systems: The synthesis of biodegradable polyesters and polyamides for controlled-release drug formulations. The altered degradation profile due to the methyl group could be advantageous for specific release kinetics.[5][6][7][8]
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters, polyamides, and polyimides using this compound or its anhydride. Researchers should consider these as starting points and optimize the conditions for their specific applications.
Application Note 1: Synthesis of Polyesters via Melt Polycondensation
This protocol describes the direct esterification of this compound with a diol to form a polyester. This method is suitable for producing a variety of polyesters with properties dependent on the chosen diol.
Experimental Workflow: Polyester Synthesis
Caption: Workflow for polyester synthesis via melt polycondensation.
Materials:
-
This compound
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
Catalyst (e.g., antimony trioxide, tin(II) octoate, titanium(IV) butoxide)
-
High-boiling point solvent (optional, for solution polymerization)
-
Nitrogen or Argon gas supply
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Charging the Reactor: Charge the reaction vessel with equimolar amounts of this compound and the chosen diol. A slight excess of the diol (e.g., 1.1 to 1.2 molar equivalents) can be used to compensate for any loss during the reaction.
-
Catalyst Addition: Add the catalyst to the reaction mixture. The catalyst concentration is typically in the range of 100-500 ppm relative to the weight of the acid monomer.
-
First Stage (Esterification): Heat the mixture under a slow stream of inert gas to a temperature of 180-220°C. Water will be formed as a byproduct of the esterification reaction and should be continuously removed via the distillation condenser. This stage is typically continued for 2-4 hours or until the theoretical amount of water has been collected.
-
Second Stage (Polycondensation): Gradually increase the temperature to 220-280°C while slowly applying a vacuum (e.g., <1 mmHg). This stage facilitates the removal of the excess diol and drives the polymerization to achieve a high molecular weight. The viscosity of the reaction mixture will increase significantly. This stage is typically continued for 3-6 hours.
-
Product Recovery: Once the desired viscosity is reached, cool the reactor and extrude or dissolve the polymer for further purification and analysis.
Quantitative Data (Hypothetical Example):
| Parameter | Value |
| This compound | 1.0 mol |
| 1,4-Butanediol | 1.1 mol |
| Antimony Trioxide | 300 ppm |
| Esterification Temp. | 200°C |
| Esterification Time | 3 hours |
| Polycondensation Temp. | 260°C |
| Polycondensation Time | 4 hours |
| Vacuum | <1 mmHg |
Application Note 2: Synthesis of Polyamides via Low-Temperature Solution Polycondensation
This protocol outlines the synthesis of polyamides from this compound (converted to its diacyl chloride) and a diamine in a polar aprotic solvent. This method is suitable for producing high molecular weight aromatic polyamides.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for polyamide synthesis via solution polycondensation.
Materials:
-
3-Methylphthaloyl dichloride (prepared from this compound and a chlorinating agent like thionyl chloride)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)
-
Polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))
-
Acid scavenger (optional, e.g., pyridine)
-
Non-solvent for precipitation (e.g., methanol, ethanol)
Procedure:
-
Diamine Solution: In a flask equipped with a mechanical stirrer and under an inert atmosphere, dissolve the diamine in the anhydrous polar aprotic solvent. Cool the solution to 0°C in an ice bath.
-
Acid Chloride Addition: Slowly add an equimolar amount of 3-methylphthaloyl dichloride to the stirred diamine solution. The acid chloride can be added as a solid or as a solution in the same solvent. Maintain the temperature below 10°C during the addition.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Isolation: Precipitate the polyamide by pouring the viscous polymer solution into a vigorously stirred non-solvent (e.g., methanol).
-
Purification: Collect the fibrous polymer by filtration, wash it thoroughly with the non-solvent and then with hot water to remove any residual solvent and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at a suitable temperature (e.g., 80-120°C) until a constant weight is achieved.
Quantitative Data (Hypothetical Example):
| Parameter | Value |
| 3-Methylphthaloyl Dichloride | 0.05 mol |
| 4,4'-Oxydianiline | 0.05 mol |
| N-methyl-2-pyrrolidone (NMP) | 200 mL |
| Reaction Temperature | 0°C to 25°C |
| Reaction Time | 12 hours |
| Precipitating Agent | Methanol |
Application Note 3: Synthesis of Polyimides via a Two-Step Method
This protocol describes the synthesis of polyimides from 3-methylphthalic anhydride and a diamine. The process involves the formation of a soluble poly(amic acid) precursor, which is then thermally or chemically converted to the final polyimide.
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for a two-step polyimide synthesis.
Materials:
-
3-Methylphthalic anhydride
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc))
-
For chemical imidization: Acetic anhydride and a tertiary amine catalyst (e.g., pyridine).
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry flask under an inert atmosphere, dissolve the diamine in the anhydrous solvent.
-
Slowly add an equimolar amount of solid 3-methylphthalic anhydride to the stirred solution at room temperature.
-
Continue stirring at room temperature for 8-24 hours to form a viscous poly(amic acid) solution.
-
-
Imidization (Thermal):
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the film in an oven and heat it in a stepwise manner, for example: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete conversion to the polyimide.
-
-
Imidization (Chemical):
-
To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).
-
Stir the mixture at room temperature for several hours.
-
The resulting polyimide may precipitate or can be isolated by casting and heating briefly to remove residual solvents.
-
Quantitative Data (Hypothetical Example):
| Parameter | Value |
| 3-Methylphthalic Anhydride | 0.02 mol |
| 4,4'-Oxydianiline | 0.02 mol |
| N,N-dimethylacetamide (DMAc) | 100 mL |
| Poly(amic acid) Synthesis Time | 18 hours |
| Thermal Imidization Profile | 100°C (1h), 200°C (1h), 300°C (1h) |
Characterization of this compound-Based Polymers
A thorough characterization of the synthesized polymers is crucial to understand the influence of the this compound monomer. Key techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester, amide, or imide linkages and to verify the near-complete reaction of the starting materials.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer, confirm the incorporation of the this compound unit, and in some cases, determine the molecular weight by end-group analysis.[3]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[3]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties and degree of crystallinity.[9][10][11][12]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.[13]
-
X-Ray Diffraction (XRD): To assess the crystalline or amorphous nature of the polymer.[9][10][11]
By systematically applying these protocols and characterization techniques, researchers can effectively explore the potential of this compound as a versatile monomer for creating novel polymers with tailored properties for a wide range of applications, from advanced materials to innovative drug delivery systems.
References
- 1. 3-Methylphthalic Anhydride (3-MPA) - Biorizon [biorizon.eu]
- 2. Towards a de-novo route to drop-in biobased 3-methyl phthalic anhydride, a first principles computational study [studenttheses.uu.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Polymers as Matrices for Drug Delivery Applications [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Polymer characterization techniques – an introduction | Malvern Panalytical [malvernpanalytical.com]
- 12. specialchem.com [specialchem.com]
- 13. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior | MDPI [mdpi.com]
Protocols for the Polymerization of 3-Methylphthalic Acid: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of 3-Methylphthalic acid. The following protocols are based on established methods for polyester synthesis, specifically the polycondensation of phthalic anhydride and phthalic acid with diols and polyols. While direct literature on the polymerization of this compound is not abundant, the methodologies presented here can be readily adapted. The presence of the methyl group on the aromatic ring may influence reaction kinetics and polymer properties, and thus optimization of the presented protocols may be required.
Introduction to Polyester Synthesis from this compound
Polyesters are a significant class of polymers formed through the condensation reaction of a dicarboxylic acid or its anhydride with a diol or polyol.[1] In this context, this compound or its anhydride serves as the dicarboxylic acid monomer. The polymerization process involves the formation of ester linkages with the concurrent elimination of a small molecule, typically water.[1] The resulting polyester's properties, such as molecular weight, linearity, or cross-linking, are highly dependent on the choice of the co-monomer (diol or polyol) and the reaction conditions. For instance, using a diol like ethylene glycol will result in a linear polymer, whereas a polyol such as glycerol will produce a cross-linked, thermosetting polymer.[2]
Polymerization Methods
Two primary methods for the polymerization of this compound are detailed below:
-
Bulk Polymerization: This method is carried out in the absence of a solvent, with the monomers in a molten state. It is an efficient method for producing polyesters.
-
Solution Polymerization: This method involves dissolving the monomers in a suitable solvent. It allows for better control of the reaction temperature and viscosity.
Protocol 1: Bulk Polycondensation of 3-Methylphthalic Anhydride with Ethylene Glycol to Synthesize a Linear Polyester
This protocol details the synthesis of a linear polyester via the bulk polycondensation of 3-Methylphthalic Anhydride with ethylene glycol.
Materials:
-
3-Methylphthalic Anhydride
-
Ethylene Glycol
-
Sodium Acetate (catalyst)
-
Nitrogen gas supply
-
Heating mantle with a temperature controller
-
Round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
Experimental Procedure:
-
Reactant Charging: In a clean and dry round-bottom flask, add 3-Methylphthalic Anhydride and a catalytic amount of anhydrous sodium acetate (approximately 0.1 g per 2.0 g of anhydride).[2]
-
Addition of Diol: To this mixture, add ethylene glycol. A slight excess of the diol can be used to compensate for any loss due to evaporation at higher temperatures.
-
Inert Atmosphere: Place the flask in a heating mantle and equip it with a mechanical stirrer, a nitrogen inlet, and a condenser. Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heating and Polymerization: Begin stirring and gently heat the mixture. The temperature should be gradually increased to melt the reactants and initiate the reaction. The "boiling" of the solution is an indication of the removal of water, the byproduct of the condensation reaction.[2] Continue heating for a specified duration after the solution starts to boil.[2]
-
Cooling and Characterization: After the stipulated reaction time, turn off the heat and allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting linear polyester can then be characterized for its physical and chemical properties.
Quantitative Data Summary:
| Parameter | Value | Reference |
| 3-Methylphthalic Anhydride | 2.0 g | [2] |
| Ethylene Glycol | 0.8 mL | [2] |
| Sodium Acetate | 0.1 g | [2] |
| Heating Duration | ~3 minutes after boiling starts | [2] |
Experimental Workflow:
Protocol 2: Bulk Polycondensation of 3-Methylphthalic Anhydride with Glycerol to Synthesize a Cross-Linked Polyester
This protocol describes the synthesis of a cross-linked polyester (an alkyd resin) by the bulk polycondensation of 3-Methylphthalic Anhydride with glycerol.
Materials:
-
3-Methylphthalic Anhydride
-
Glycerol
-
Dibutyltin dilaurate (catalyst)
-
Nitrogen gas supply
-
Heating mantle with a temperature controller and magnetic stirrer
-
Three-necked round-bottom flask with condenser and nitrogen inlet
Experimental Procedure:
-
Reactant Mixing: In a three-necked round-bottom flask, mix 3-Methylphthalic Anhydride and glycerol at a specific molar ratio.
-
Heating and Dissolution: Heat the mixture to approximately 120 °C under constant stirring to dissolve the anhydride in glycerol.[3]
-
Catalyst Addition: Once a homogeneous solution is obtained, add the dibutyltin dilaurate catalyst (around 0.15 wt.%).[3]
-
Polymerization: Increase the temperature to 160 °C and maintain it for about 1 hour to carry out the polycondensation.[3] An inert nitrogen atmosphere should be maintained throughout the reaction.
-
Drying and Isolation: After the reaction, the material is dried under vacuum at 50 °C to yield the cross-linked polyester.[3]
Quantitative Data Summary:
| Parameter | Molar Ratio (Glycerol:Phthalic Acid) | Reference |
| Reactant Ratio 1 | 2:2 | [3] |
| Reactant Ratio 2 | 2:3 | [3] |
| Reactant Ratio 3 | 2:4 | [3] |
| Catalyst (Dibutyltin dilaurate) | 0.15 wt.% | [3] |
| Initial Temperature | 120 °C | [3] |
| Reaction Temperature | 160 °C | [3] |
| Reaction Time | 1 hour | [3] |
| Drying Temperature | 50 °C (under vacuum) | [3] |
Experimental Workflow:
Catalysts for Polyesterification
The choice of catalyst is crucial for controlling the rate of polyesterification. Various catalysts have been reported for the synthesis of polyesters from dicarboxylic acids and diols. These include:
-
Tin-based catalysts: Dibutyltin dilaurate is an effective catalyst for polycondensation.[3]
-
Antimony compounds: Antimony trioxide is a commonly used catalyst in industrial polyester synthesis.[4]
-
Titanium compounds: Organotitanium compounds, such as titanium alkoxides, are also known to be effective.
-
Simple salts: Sodium acetate can be used as a simple and effective catalyst.[2]
The selection of the catalyst will depend on the desired reaction rate, the required polymer properties, and any environmental or toxicological considerations.
Characterization of the Resulting Polyesters
The synthesized polyesters from this compound can be characterized using a variety of analytical techniques to determine their structure, molecular weight, and thermal properties. These techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index).
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Conclusion
The protocols provided offer a solid foundation for the synthesis of both linear and cross-linked polyesters from this compound. Researchers and scientists can utilize these methodologies as a starting point and optimize the reaction conditions to achieve polymers with desired properties for various applications, including in the development of new materials and drug delivery systems. The inherent structure of this compound may lead to polyesters with unique characteristics compared to those derived from unsubstituted phthalic acid, making this an interesting area for further research and development.
References
Application Notes and Protocols: 3-Methylphthalic Acid Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphthalic acid and its anhydride are versatile chemical intermediates that hold significant potential in the synthesis of novel agrochemicals. While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the broader class of phthalic acid derivatives has demonstrated considerable utility in the development of insecticides and herbicides. These notes will explore the potential applications of this compound derivatives in agrochemical synthesis, drawing parallels from structurally related and biologically active compounds. We will provide detailed hypothetical protocols for the synthesis of potential insecticidal and herbicidal agents derived from 3-methylphthalic anhydride, along with illustrative data and pathway diagrams.
Potential Agrochemical Applications
The primary route to leveraging this compound in agrochemical synthesis is through its anhydride, 3-methylphthalic anhydride. This precursor can be readily converted into various derivatives, with two promising classes of compounds being phthalamic acids and phthalimides.
-
Insecticides: Phthalic acid diamides are a known class of insecticides.[1] By reacting 3-methylphthalic anhydride with appropriate amines, it is possible to synthesize this compound diamides, which may exhibit insecticidal properties.
-
Herbicides: Tetrahydrophthalimide derivatives have been patented for their herbicidal activity. This suggests that N-substituted 3-methylphthalimides could also function as effective herbicides.
-
Fungicides: 3-Methylphthalic anhydride itself has been mentioned as belonging to a group of antifungal agents, indicating potential for the development of fungicidal compounds.[2]
I. This compound Diamides as Potential Insecticides
Phthalic acid diamides have garnered attention in agricultural chemistry for their novel mode of action and high efficacy against a range of lepidopteran insects.[1] The synthesis of analogous compounds from 3-methylphthalic anhydride is a promising avenue for the discovery of new insecticidal agents.
Experimental Protocol: Synthesis of a Hypothetical N2-(tert-butyl)-3-methyl-N1-(2-methyl-4-(perfluoropropan-2-yl)phenyl)phthalamide
This protocol is adapted from general methods for synthesizing phthalic acid diamides.[3]
Step 1: Synthesis of N-(tert-butyl)-3-methylphthalamic acid
-
In a round-bottom flask, dissolve 3-methylphthalic anhydride (1.62 g, 10 mmol) in 20 mL of a suitable inert solvent such as N,N-dimethylformamide (DMF).
-
To this solution, add tert-butylamine (0.73 g, 10 mmol) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture for 4 hours at room temperature.
-
Pour the reaction mixture into 100 mL of water and acidify with hydrochloric acid to a pH of 2-3.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(tert-butyl)-3-methylphthalamic acid.
Step 2: Synthesis of the final diamide
-
To a solution of N-(tert-butyl)-3-methylphthalamic acid (2.35 g, 10 mmol) in 30 mL of an inert solvent (e.g., tetrahydrofuran), add a dehydrating agent such as trifluoroacetic anhydride.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imide.
-
In a separate flask, dissolve 2-methyl-4-(perfluoropropan-2-yl)aniline (10 mmol) in the same inert solvent.
-
Add the solution of the aromatic amine to the reaction mixture containing the imide. The reaction can be facilitated with or without the presence of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final N2-(tert-butyl)-3-methyl-N1-(2-methyl-4-(perfluoropropan-2-yl)phenyl)phthalamide.
Proposed Synthesis Workflow
Caption: Synthesis of a hypothetical this compound diamide insecticide.
Quantitative Data: Insecticidal Activity of Structurally Related Phthalic Acid Diamides
The following table summarizes the insecticidal activity of some phthalic acid diamides (not derived from this compound) against various pests, indicating the potential efficacy of this class of compounds.
| Compound ID | Target Pest | Activity Metric | Value | Reference |
| 4a | Mythimna separata | LC50 (mg/L) | 1.25 | [3] |
| 4a | Spodoptera exigua | LC50 (mg/L) | 3.87 | [3] |
| 4a | Plutella xylostella | LC50 (mg/L) | 0.98 | [3] |
| Chlorantraniliprole (Control) | Plutella xylostella | LC50 (mg/L) | 1.56 | [3] |
II. N-Aryl-3-methylphthalimides as Potential Herbicides
Drawing from the established herbicidal activity of tetrahydrophthalimide derivatives, N-aryl-3-methylphthalimides represent a promising class of potential herbicides. The synthesis involves the condensation of 3-methylphthalic anhydride with a substituted aniline.
Experimental Protocol: Synthesis of a Hypothetical N-(4-chloro-2-fluorophenyl)-3-methylphthalimide
This protocol is based on general procedures for the synthesis of N-aryl phthalimides.[4]
-
In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, combine 3-methylphthalic anhydride (1.62 g, 10 mmol) and 4-chloro-2-fluoroaniline (1.45 g, 10 mmol) in an inert solvent such as toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction for completion (typically several hours) by observing the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the toluene layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-(4-chloro-2-fluorophenyl)-3-methylphthalimide.
Proposed Synthesis Workflow
Caption: Synthesis of a hypothetical N-aryl-3-methylphthalimide herbicide.
Conclusion
While direct applications of this compound derivatives in commercial agrochemicals are not yet widely established, the structural analogy to known insecticidal and herbicidal compounds suggests a strong potential for this class of molecules. The synthetic protocols and workflows provided here offer a foundational approach for researchers to explore the synthesis and biological evaluation of novel agrochemical candidates derived from this compound. Further research into the structure-activity relationships of these derivatives could lead to the development of new and effective crop protection agents.
References
- 1. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methyl phthalic anhydride | 4792-30-7 | FM11816 [biosynth.com]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. US4990176A - 4-methyltetrahydrophthalimide herbicides - Google Patents [patents.google.com]
Application Notes and Protocols for Fungicide Development Using Phthalic Acid Derivatives
Topic: Use of 3-Methylphthalic Acid and its Derivatives in Fungicide Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
While direct studies on the fungicidal properties of this compound are limited, its anhydride, 3-Methylphthalic anhydride, and the broader class of phthalic acid derivatives, particularly N-substituted phthalimides and phthalides, have demonstrated significant potential in the development of novel antifungal agents.[1][2][3] These compounds serve as versatile scaffolds for the synthesis of molecules with potent activity against a range of fungal pathogens, including those affecting agriculture and human health. This document provides an overview of the application of these derivatives, including their synthesis, biological activity, and protocols for their evaluation. Phthalic anhydride and its derivatives are key intermediates in the synthesis of various agrochemicals, including fungicides like Folpet.[4]
Rationale for Use in Fungicide Development
The phthalimide scaffold is a key pharmacophore in several commercially successful fungicides. The derivatization of the phthalic anhydride core allows for the systematic modification of physicochemical properties, such as lipophilicity and steric factors, which can significantly influence antifungal potency and spectrum of activity. N-substituted phthalimides, for instance, have shown promising activity against various Candida species by inhibiting biofilm formation and hyphal development.[1][5][6] The introduction of different alkyl or aryl groups on the nitrogen atom of the phthalimide ring system allows for the fine-tuning of biological activity.[1][6]
Quantitative Data on Antifungal Activity
The following tables summarize the antifungal activity of various phthalic acid and phthalide derivatives against different fungal species.
Table 1: Antifungal Activity of N-Substituted Phthalimide Derivatives against Candida albicans
| Compound | Derivative | MIC (µg/mL) | Reference |
| HUPF | N-phenylalanine phthalimide | 24 | [7] |
| HUPH | N-histidine phthalimide | 20 | [7] |
| NBP | N-butylphthalimide | 100 | [5] |
Table 2: Fungicidal Activity of Phthalide Derivatives against Phytopathogenic Fungi
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| Compound 1e (a phthalide-arylhydrazine derivative) | Pyricularia oryzae | 0.9 | [3] |
| Compound 1e (a phthalide-arylhydrazine derivative) | Alternaria alternariae | 1.9 | [3] |
| Compound 1e (a phthalide-arylhydrazine derivative) | Alternaria brassicae | 1.2 | [3] |
| Compound 1e (a phthalide-arylhydrazine derivative) | Valsa mali | 1.5 | [3] |
| 3-n-butylphthalide | Candida albicans | 30.79–85.04 (MIC50) | [8] |
Experimental Protocols
This protocol describes a general method for the synthesis of N-substituted phthalimides from phthalic anhydride (or a substituted version like 3-methylphthalic anhydride) and a primary amine.
Materials:
-
Phthalic anhydride (or 3-Methylphthalic anhydride)
-
Primary amine (e.g., an amino acid, alkylamine, or arylamine)
-
Glacial acetic acid
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round bottom flask, dissolve 10 mmol of phthalic anhydride and 10 mmol of the desired primary amine in 10-20 mL of glacial acetic acid.[9]
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the solid product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-substituted phthalimide.[9]
-
Dry the purified product in a desiccator.
-
Characterize the final compound using techniques like IR, NMR, and elemental analysis.[10]
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal strain, following general guidelines.
Materials:
-
Test compound (e.g., N-substituted phthalimide)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Positive control (e.g., Fluconazole)
-
Negative control (medium only)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.5-2.5 x 10^3 cells/mL in the appropriate broth medium.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of desired concentrations.
-
Add 100 µL of the fungal inoculum to each well containing the diluted compound.
-
Include a positive control (a known antifungal agent like fluconazole) and a negative control (inoculum without any compound).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition) compared to the control without the compound. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Visualizations
Caption: General synthesis pathway for N-substituted phthalimides.
Caption: Workflow for in vitro antifungal susceptibility testing.
Caption: Inhibition of fungal virulence factors by phthalimide derivatives.
References
- 1. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]
- 2. 3-Methyl phthalic anhydride | CymitQuimica [cymitquimica.com]
- 3. Collection - Design and Synthesis of Novel Phthalide Derivatives Bearing Arylhydrazine and Acylthiourea Skeletons as Potential Botanical Fungicides - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 4. nbinno.com [nbinno.com]
- 5. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for 3-Methylphthalic Anhydride in Coatings and Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphthalic anhydride (3-MPA) is emerging as a significant bio-based alternative to the conventional petrochemical-derived phthalic anhydride (PA).[1][2] As a near-drop-in replacement, 3-MPA offers comparable, and in some cases, enhanced performance characteristics in a variety of coating and resin applications.[1][2] Its bio-based origin presents an opportunity to develop more sustainable formulations for specialty polymers, adhesives, and resins.[2]
This document provides detailed application notes and experimental protocols for the use of 3-Methylphthalic anhydride in the formulation of alkyd resins, unsaturated polyester resins, and as a curing agent for epoxy resins.
Key Advantages of 3-Methylphthalic Anhydride in Coatings
Published research and preliminary industry findings suggest several advantages of using 3-MPA in coating formulations:
-
Increased Hardness: Coatings formulated with bio-MPA have shown an increase in hardness, which can contribute to longer-lasting and more durable finishes.[2]
-
Improved Spreadability: The use of 3-MPA can result in a lower viscosity of the resin, which improves the spreadability of the coating during application.[2]
-
Reduced Yellowing: Compared to traditional materials, coatings based on 3-MPA may exhibit less yellowing over time, enhancing the long-term aesthetic appeal.[2]
-
Enhanced Scratch and UV Stability: Bio-MPA has been noted to impart good gloss, scratch resistance, and UV stability to coatings, comparable to traditional formulations.[2]
Applications of 3-Methylphthalic Anhydride
Alkyd Resins
Alkyd resins are a major component of many solvent-based paints and coatings. The incorporation of 3-Methylphthalic anhydride in alkyd resin synthesis can lead to coatings with improved hardness and durability.
This protocol is adapted from standard alkyd resin synthesis procedures. Researchers should optimize the formulation based on the desired final properties.
Materials:
-
Soybean Oil Fatty Acids
-
Glycerol
-
3-Methylphthalic Anhydride (3-MPA)
-
Xylene (for azeotropic water removal)
-
Catalyst (e.g., litharge or a tin-based catalyst)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark trap with condenser
-
Nitrogen inlet
Procedure:
-
Monoglyceride Formation (Alcoholysis):
-
Charge the soybean oil fatty acids and glycerol into the reaction flask.
-
Add the catalyst.
-
Heat the mixture to 230-240°C under a nitrogen blanket while stirring.
-
Hold the temperature until the mixture becomes soluble in a 2:1 volume ratio of methanol, indicating the formation of monoglycerides.
-
Cool the reaction mixture to 140°C.
-
-
Polyesterification:
-
Add the 3-Methylphthalic anhydride and xylene to the flask.
-
Gradually increase the temperature to 230-240°C.
-
Continuously remove the water of esterification via the Dean-Stark trap.
-
Monitor the reaction progress by periodically measuring the acid value of the resin.
-
Continue the reaction until the desired acid value is reached.
-
Cool the resulting alkyd resin.
-
Caption: Workflow for the two-step synthesis of an alkyd resin.
Unsaturated Polyester Resins (UPRs)
3-Methylphthalic anhydride can be used as a modifying dibasic acid in the synthesis of unsaturated polyester resins, influencing the final mechanical and thermal properties of the cured product.
This protocol provides a general guideline for the synthesis of a UPR. The ratio of saturated to unsaturated anhydride should be adjusted to achieve the desired degree of unsaturation and performance characteristics.
Materials:
-
Propylene Glycol
-
Maleic Anhydride
-
3-Methylphthalic Anhydride (3-MPA)
-
Styrene (reactive diluent)
-
Inhibitor (e.g., hydroquinone)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Nitrogen inlet
Procedure:
-
Esterification:
-
Charge the propylene glycol, maleic anhydride, and 3-Methylphthalic anhydride into the reaction flask.
-
Heat the mixture under a nitrogen blanket with continuous stirring to approximately 190-210°C.
-
Maintain this temperature and monitor the reaction by measuring the acid value and viscosity.
-
Continue the reaction until the target acid value and viscosity are achieved.
-
Cool the polyester to below 100°C.
-
-
Blending:
-
Add the inhibitor to the polyester and mix thoroughly.
-
Slowly add the styrene monomer to the polyester with stirring to achieve the desired viscosity.
-
Caption: General reaction scheme for the synthesis of an unsaturated polyester resin.
Epoxy Resin Curing Agent
Anhydrides are widely used as curing agents for epoxy resins, particularly in applications requiring high thermal stability and excellent electrical insulation properties. 3-Methylphthalic anhydride can be used as a curing agent, often in combination with an accelerator, to achieve a range of mechanical and thermal properties in the cured epoxy system.
This protocol outlines a general procedure for curing a standard bisphenol A based epoxy resin. The stoichiometry and cure cycle should be optimized for the specific application.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
3-Methylphthalic Anhydride (3-MPA)
-
Accelerator (e.g., a tertiary amine like benzyldimethylamine (BDMA) or an imidazole)
Equipment:
-
Mixing vessel
-
Vacuum oven
-
Molds for casting test specimens
Procedure:
-
Formulation:
-
Preheat the epoxy resin to reduce its viscosity.
-
Calculate the required amount of 3-MPA based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight of 3-MPA. A stoichiometric ratio of anhydride to epoxy (A/E) groups is a common starting point.
-
Add the 3-MPA to the preheated epoxy resin and mix thoroughly.
-
Add the accelerator (typically 0.5-2.0 phr) and continue mixing until a homogeneous mixture is obtained.
-
-
Degassing and Curing:
-
Degas the mixture under vacuum to remove entrapped air bubbles.
-
Pour the degassed mixture into preheated molds.
-
Cure the samples in an oven using a suitable cure schedule. A typical schedule might be 2 hours at 120°C followed by a post-cure of 2-4 hours at 150°C. The optimal cure schedule will depend on the specific formulation and desired properties.
-
Caption: Workflow for curing an epoxy resin with 3-Methylphthalic anhydride.
Quantitative Data
At present, comprehensive quantitative data comparing the performance of 3-Methylphthalic anhydride with traditional phthalic anhydride in various resin systems is not widely available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Comparative Properties of Alkyd Resins
| Property | Alkyd Resin with Phthalic Anhydride | Alkyd Resin with 3-Methylphthalic Anhydride |
| Acid Value (mg KOH/g) | ||
| Viscosity (cPs at 25°C) | ||
| Drying Time (hours) | ||
| Pencil Hardness | ||
| Adhesion (Cross-hatch) | ||
| Chemical Resistance (Specify) |
Table 2: Comparative Properties of Unsaturated Polyester Resins
| Property | UPR with Phthalic Anhydride | UPR with 3-Methylphthalic Anhydride |
| Tensile Strength (MPa) | ||
| Flexural Modulus (GPa) | ||
| Elongation at Break (%) | ||
| Heat Deflection Temperature (°C) | ||
| Barcol Hardness |
Table 3: Comparative Properties of Cured Epoxy Resins
| Property | Epoxy Cured with Phthalic Anhydride | Epoxy Cured with 3-Methylphthalic Anhydride |
| Glass Transition Temp. (Tg, °C) | ||
| Tensile Strength (MPa) | ||
| Flexural Strength (MPa) | ||
| Shore D Hardness | ||
| Dielectric Constant (at 1 MHz) |
Conclusion
3-Methylphthalic anhydride shows significant promise as a bio-based building block for high-performance coatings and resins. Its potential to enhance properties such as hardness and reduce yellowing, coupled with its sustainable origins, makes it an attractive alternative to conventional phthalic anhydride. The provided protocols offer a starting point for researchers to explore the incorporation of 3-MPA into their formulations. Further research and data collection are encouraged to fully characterize and optimize its performance in various applications.
References
Application Note: HPLC-UV Method for the Analysis of 3-Methylphthalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylphthalic acid is an aromatic dicarboxylic acid and a key isomer of phthalic acid. It can be found as a metabolite, an impurity in chemical syntheses, or a degradation product. Accurate and reliable quantification of this compound is crucial in various fields, including environmental monitoring, pharmaceutical quality control, and metabolic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound.
Principle
The method employs reversed-phase chromatography to separate this compound from other components in a sample matrix. An acidic mobile phase is utilized to suppress the ionization of the carboxylic acid groups, ensuring good retention and symmetric peak shape on a C18 stationary phase. Quantification is achieved by monitoring the UV absorbance at a specified wavelength and comparing the peak area to that of a known standard.
Experimental Protocols
1. Apparatus and Software
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Agilent OpenLab, Waters Empower, Thermo Chromeleon).
-
Analytical balance, vortex mixer, sonicator, and pH meter.
2. Reagents and Materials
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (or Trifluoroacetic acid, TFA) of analytical grade.[1][2]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Syringe filters (0.22 or 0.45 µm, PTFE or PVDF).
3. Chromatographic Conditions A summary of the optimized HPLC-UV conditions is presented in the table below. An acidic mobile phase is essential for retaining and achieving good peak shape for acidic compounds.[1][4]
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 240 nm[1] |
4. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).
5. Sample Preparation The sample preparation method should be adapted based on the matrix.
-
For Aqueous Samples: Filter the sample through a 0.45 µm syringe filter prior to injection. If necessary, dilute the sample with the initial mobile phase to fall within the calibration range.
-
For Biological Fluids (e.g., Plasma): Perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex vigorously and centrifuge to pellet the precipitated proteins.[3] Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[3]
-
For Formulations (e.g., Creams): Accurately weigh a portion of the sample and disperse it in a suitable solvent like methanol using sonication.[3] Dilute to a known volume with the mobile phase and filter through a 0.45 µm syringe filter before analysis.[3]
Data Presentation: Method Validation Summary
The method should be validated to ensure its suitability for its intended purpose. The following table summarizes typical performance characteristics expected from this method.
| Validation Parameter | Typical Specification / Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time (RT) | Analyte peak should be well-resolved from any matrix peaks |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of method validation.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Logical relationship of method validation parameters.
Conclusion
The described HPLC-UV method provides a straightforward, sensitive, and reliable approach for the quantitative analysis of this compound. The protocol is adaptable to various sample matrices with appropriate sample preparation procedures. This application note serves as a comprehensive guide for researchers and analysts in implementing this method for routine analysis and research applications.
References
Application Note: Quantitative Analysis of 3-Methylphthalic Acid in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-Methylphthalic acid in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of this compound, a derivatization step is essential to facilitate its analysis by GC-MS.[1][2] This document provides comprehensive protocols for sample preparation, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by derivatization and GC-MS analysis. The methodologies described are applicable for metabolic research, environmental analysis, and various stages of drug development.
Introduction
This compound is a dicarboxylic acid that can be found as a metabolite of certain industrial compounds or as a component in various environmental and biological samples. Accurate quantification of this compound in complex matrices such as urine, plasma, or environmental extracts is crucial for toxicological studies, biomarker discovery, and understanding metabolic pathways.
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] However, direct GC-MS analysis of polar analytes like this compound is challenging due to their low volatility and potential for poor chromatographic performance.[2] To overcome these limitations, a derivatization step is employed to convert the polar carboxylic acid groups into more volatile and thermally stable esters.[1][2] The most common derivatization approaches for carboxylic acids are silylation and esterification.[4] This application note provides detailed protocols for both methods.
Experimental Protocols
Sample Preparation
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample matrix, desired recovery, and available resources. SPE has been shown to potentially offer slightly higher recovery rates for organic acids compared to LLE.[2]
2.1.1. Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound from aqueous samples like urine or plasma.
Materials:
-
Sample (e.g., 1 mL of urine or plasma)
-
Internal Standard (e.g., a stable isotope-labeled analog of this compound)
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the sample into a 15 mL centrifuge tube.
-
Add the internal standard to the sample.
-
Acidify the sample to a pH of 1-2 by adding 6 M HCl dropwise.
-
Add 6 mL of ethyl acetate to the acidified sample.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 4-7) with another 6 mL of ethyl acetate to maximize recovery.
-
Combine the organic extracts.
-
Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
The dried residue is now ready for derivatization.
2.1.2. Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides an alternative to LLE and can be advantageous for cleaner extracts.
Materials:
-
Sample (e.g., 1 mL of urine or plasma)
-
Internal Standard
-
6 M Hydrochloric Acid (HCl)
-
SPE Cartridge (e.g., a strong anion exchange cartridge)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., methanol with 2% formic acid)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Pre-treat the sample: Add the internal standard to 1 mL of the sample and acidify to pH 1-2 with 6 M HCl.
-
Condition the SPE cartridge: Sequentially pass 3 mL of methanol and 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 3 mL of deionized water followed by 3 mL of methanol to remove interferences.
-
Elute the analyte: Elute the this compound and internal standard with 3 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The dried residue is now ready for derivatization.
Derivatization
Derivatization is a critical step to ensure the volatility and thermal stability of this compound for GC-MS analysis. Silylation is a widely used and effective method.
2.2.1. Protocol 3: Silylation using BSTFA
This protocol converts the carboxylic acid groups to their trimethylsilyl (TMS) esters.
Materials:
-
Dried sample extract from LLE or SPE
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the dried sample extract is completely free of moisture.
-
To the dried residue in a reaction vial, add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes in a heating block or oven.[2]
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial, with an insert if necessary, for analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized organic acids. These may require optimization for specific instruments and applications.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial 80°C, hold for 2 min. Ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for identification |
| Transfer Line Temp. | 280°C |
Data Presentation and Performance
While specific quantitative validation data for this compound is not widely published, the following table summarizes typical performance data for the GC-MS analysis of other dicarboxylic acids using similar methods. This data can be used as a benchmark for method development and validation.[1]
| Performance Metric | Typical GC-MS Performance (with Derivatization) |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low µg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | µg/mL to ng/mL range |
| Accuracy (Recovery %) | 80-120% |
| Precision (RSD %) | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Potential Microbial Degradation Pathway
While the specific metabolic pathway of this compound in humans is not well-documented, a plausible degradation pathway in microorganisms can be inferred from the metabolism of phthalic acid. This often involves conversion to central metabolic intermediates.
References
Application Notes and Protocols for the Derivatization of 3-Methylphthalic Acid for GC Analysis
Introduction
3-Methylphthalic acid is a dicarboxylic acid that, due to its polarity and low volatility, presents challenges for direct analysis by gas chromatography (GC). The presence of two carboxylic acid functional groups can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation within the GC system. To overcome these analytical hurdles, derivatization is an essential sample preparation step. This process involves the chemical modification of the polar carboxyl groups into less polar, more volatile, and more thermally stable derivatives, rendering the analyte suitable for GC analysis.
The two most common and effective derivatization strategies for carboxylic acids like this compound are silylation and esterification. Silylation involves the replacement of the acidic protons of the carboxyl groups with a trimethylsilyl (TMS) group. Esterification, typically methylation, converts the carboxylic acids into their corresponding esters. This document provides detailed protocols for both methods and a summary of expected analytical performance.
Quantitative Data Summary
The selection of a derivatization method can influence the sensitivity and reproducibility of the GC analysis. The following table summarizes typical performance data for the analysis of low-molecular-weight (LMW) dicarboxylic acids using silylation and esterification techniques. While specific data for this compound is not extensively published, these values provide a reliable estimate of the expected performance.
| Parameter | Silylation (BSTFA) | Esterification (BF₃/Methanol) |
| Detection Limit (on-column) | ≤ 2 ng/m³ | ≤ 4 ng/m³ |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% |
| Reaction Time | 30 - 60 minutes | 10 - 60 minutes |
| Reaction Temperature | 60 - 75 °C | 60 - 100 °C |
| Post-derivatization Cleanup | Not typically required | Liquid-liquid extraction |
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the conversion of this compound to its bis(trimethylsilyl) ester, a volatile derivative suitable for GC-MS analysis. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), is a robust and widely used method for derivatizing active hydrogen-containing compounds.[1]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for sample drying
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture will consume the silylating reagent. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in the reaction vial, add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the this compound.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol details the conversion of this compound to its dimethyl ester. This classic esterification method requires a post-reaction extraction step to isolate the derivatized product.
Materials:
-
This compound standard or dried sample extract
-
12-14% Boron trifluoride in methanol (BF₃-Methanol) solution
-
Hexane (GC Grade)
-
Saturated Sodium Chloride (NaCl) solution or purified water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
5-10 mL reaction vessel with a PTFE-lined cap
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried sample (typically 1-25 mg) into the reaction vessel.
-
Reagent Addition: Add 2 mL of the 12-14% BF₃-Methanol solution to the vessel.
-
Reaction: Tightly cap the vial and heat at 80°C for 1 hour.[2]
-
Extraction: a. Cool the vessel to room temperature. b. Add 1 mL of purified water and 1 mL of hexane. c. Cap the vessel and vortex vigorously for 1-2 minutes to extract the dimethyl 3-methylphthalate into the hexane layer. d. Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The hexane extract containing the derivatized this compound is now ready for injection into the GC-MS.
Visualizations
References
Application Notes and Protocols: 3-Methylphthalic Anhydride as a Cross-Linking Agent
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
3-Methylphthalic acid, and more commonly its dehydrated form, 3-Methylphthalic anhydride, are versatile chemical intermediates. While this compound itself is less reactive, 3-Methylphthalic anhydride serves as an effective cross-linking agent, also known as a hardener or curing agent, in various polymer systems. Its primary application lies in the curing of epoxy resins and in the synthesis of polyesters and alkyd resins for coatings, adhesives, and composite materials.[1][2] This document provides detailed application notes and protocols for the use of 3-Methylphthalic anhydride as a cross-linking agent.
Note: The following protocols and data are based on the use of 3-Methylphthalic anhydride , which is the significantly more reactive and industrially relevant compound for cross-linking applications compared to this compound.
I. Physicochemical Properties of 3-Methylphthalic Anhydride
A summary of the key physical and chemical properties of 3-Methylphthalic anhydride is presented in Table 1. This data is essential for safe handling, storage, and for determining appropriate processing parameters.
| Property | Value | Reference |
| Appearance | Pale yellow to pale brown crystalline powder | [3] |
| CAS Number | 4792-30-7 | [4] |
| Molecular Formula | C₉H₆O₃ | [4] |
| Molecular Weight | 162.14 g/mol | [4] |
| Melting Point | 114-121 °C | [3][4] |
| Boiling Point | 315.6 °C at 760 mmHg | [3][5] |
| Density | 1.364 g/cm³ | [3] |
| Water Solubility | Reacts with water | [3] |
| Stability | Stable at room temperature in closed containers. Moisture sensitive. | [3] |
II. Application: Curing of Epoxy Resins
3-Methylphthalic anhydride is an effective curing agent for epoxy resins, leading to cured products with good mechanical properties, thermal stability, and electrical insulation.[1] The cross-linking reaction involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. This process is typically accelerated by a catalyst, such as a tertiary amine.[6][7]
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
This protocol provides a general procedure for curing a standard liquid epoxy resin with 3-Methylphthalic anhydride.
Materials:
-
Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
3-Methylphthalic anhydride
-
Tertiary amine catalyst (e.g., benzyldimethylamine - BDMA)
-
Mixing vessel
-
Stirring apparatus
-
Vacuum oven
-
Molds for sample casting
Procedure:
-
Preparation: Preheat the epoxy resin to approximately 60°C to reduce its viscosity.
-
Mixing: In a clean, dry mixing vessel, combine the preheated epoxy resin and the desired amount of 3-Methylphthalic anhydride. The stoichiometric ratio can be calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of 3-Methylphthalic anhydride (162.14 g/mol ). A common starting point is a 1:1 molar ratio of anhydride groups to epoxy groups.
-
Catalyst Addition: Add the tertiary amine catalyst to the mixture. A typical concentration is 0.5-2.0 parts per hundred parts of resin (phr).
-
Degassing: Stir the mixture thoroughly until the 3-Methylphthalic anhydride is completely dissolved. Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into preheated molds.
-
Curing: Transfer the molds to a preheated oven and follow a staged curing cycle. A typical cycle is 2 hours at 90°C followed by 4 hours at 165°C.[8] For optimal properties, a post-cure at a higher temperature (e.g., up to 16 hours at 200°C) may be beneficial.[8]
-
Cooling: Allow the cured samples to cool slowly to room temperature to minimize internal stresses.
Quantitative Data: Formulation and Curing Parameters
The following table provides a starting point for formulation and curing parameters. Optimization will be required based on the specific epoxy resin and desired final properties.
| Parameter | Recommended Range |
| 3-Methylphthalic Anhydride (phr) | Calculated based on EEW and AEW (typically 80-100 phr for standard DGEBA resins) |
| Catalyst (BDMA) (phr) | 0.5 - 2.0 |
| Initial Cure Temperature | 80 - 100 °C |
| Initial Cure Time | 1 - 3 hours |
| Post-Cure Temperature | 150 - 200 °C |
| Post-Cure Time | 2 - 16 hours |
III. Application: Synthesis of Polyester and Alkyd Resins
3-Methylphthalic anhydride can be used as a dibasic acid component in the synthesis of unsaturated polyester resins and alkyd resins. These resins are widely used in the formulation of coatings, paints, and varnishes.[9][10] The properties of the resulting resin can be tailored by adjusting the ratio of saturated (e.g., 3-Methylphthalic anhydride) and unsaturated anhydrides (e.g., maleic anhydride) and the type of polyol used.[9][11]
Experimental Protocol: Synthesis of an Unsaturated Polyester Resin
This protocol outlines the synthesis of an unsaturated polyester resin using a two-stage process.
Materials:
-
Propylene glycol
-
Maleic anhydride
-
3-Methylphthalic anhydride
-
Styrene monomer
-
Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a condenser for water removal
-
Inhibitor (e.g., hydroquinone)
Procedure:
-
First Stage (Unsaturated Polyesterification): Charge the reaction kettle with propylene glycol and maleic anhydride. Heat the mixture under a nitrogen blanket to initiate the esterification reaction. The reaction temperature is typically maintained at 180-210°C.
-
Second Stage (Saturated Polyesterification): Once the first stage reaction has proceeded for a set time (e.g., 1-2 hours), add the 3-Methylphthalic anhydride and any remaining propylene glycol to the reactor.[9] Continue the reaction, monitoring the acid value of the mixture.
-
Reaction Completion: The reaction is considered complete when the acid value reaches the desired level.
-
Cooling and Dilution: Cool the polyester resin and add an inhibitor to prevent premature cross-linking. Dilute the resin with styrene monomer to the desired viscosity.
Quantitative Data: Typical Polyester Resin Formulation
The composition of the polyester resin will significantly impact its final properties.
| Component | Molar Ratio (Example) |
| Propylene Glycol | 1.1 |
| Maleic Anhydride | 0.6 |
| 3-Methylphthalic Anhydride | 0.4 |
IV. Visualizations
Reaction Pathway for Epoxy Curing
Caption: Reaction pathway for the catalyzed cross-linking of epoxy resin with 3-Methylphthalic anhydride.
Experimental Workflow for Polyester Resin Synthesis
Caption: Experimental workflow for the synthesis of an unsaturated polyester resin.
References
- 1. What is the epoxy curing reaction of phthalic anhydride? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 2. mechanicaljournals.com [mechanicaljournals.com]
- 3. 3-Methylphthalic Anhydride CAS 4792-30-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 3-Methyl phthalic anhydride | 4792-30-7 | FM11816 [biosynth.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. appliedpoleramic.com [appliedpoleramic.com]
- 8. tri-iso.com [tri-iso.com]
- 9. tandfonline.com [tandfonline.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.aip.org [pubs.aip.org]
Synthesis of High-Performance Polymers Utilizing 3-Methylphthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polymers derived from 3-Methylphthalic acid and its anhydride. While direct literature on the synthesis and characterization of polymers exclusively from this compound is limited, this guide extrapolates established methodologies for analogous aromatic polyesters and polyimides. The protocols outlined below are intended to serve as a foundational guide for researchers exploring the potential of this compound as a monomer for creating novel high-performance materials. The inclusion of a methyl group on the phthalic acid backbone is anticipated to influence polymer solubility, processability, and final properties.
Introduction to this compound in Polymer Synthesis
This compound, and its corresponding anhydride, are aromatic dicarboxylic acid monomers that can be utilized in the synthesis of various high-performance polymers, including polyesters, polyamides, and polyimides. The presence of the methyl group is expected to impart unique characteristics to the resulting polymers compared to their unsubstituted phthalic acid-based counterparts. This modification can disrupt chain packing, potentially leading to increased solubility and lower melting points, which can be advantageous for polymer processing. These characteristics make this compound an intriguing building block for developing novel materials for advanced applications, including specialty coatings, high-temperature adhesives, and matrices for composite materials.
Potential Polymer Systems from this compound
Polyesters
Polyesters can be synthesized through the polycondensation of this compound with various diols. The properties of the resulting polyester will be dependent on the structure of the diol comonomer.
Polyamides and Polyimides
3-Methylphthalic anhydride is a suitable monomer for the synthesis of polyimides through a two-step reaction with aromatic diamines. The first step involves the formation of a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. This class of polymers is renowned for its exceptional thermal stability, chemical resistance, and mechanical properties.
Experimental Protocols
General Protocol for Polyester Synthesis via Melt Polycondensation
This protocol describes a general procedure for the synthesis of a polyester from this compound and an aliphatic diol (e.g., 1,4-butanediol).
Materials:
-
This compound
-
1,4-butanediol (or other suitable diol)
-
Antimony(III) oxide (catalyst)
-
Toluene (for azeotropic removal of water)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: In a clean and dry three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and the chosen diol.
-
Catalyst Addition: Add a catalytic amount of antimony(III) oxide (typically 0.05-0.1 mol% based on the diacid).
-
Esterification: Heat the reaction mixture to 150-160°C under a slow stream of nitrogen. Add a small amount of toluene to facilitate the azeotropic removal of water, which will collect in the Dean-Stark trap. Continue this step until the theoretical amount of water has been collected.
-
Polycondensation: Gradually increase the temperature to 220-250°C while slowly applying a vacuum (down to <1 mmHg). This stage facilitates the removal of excess diol and drives the polymerization to a high molecular weight.
-
Reaction Monitoring: Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates the formation of a high molecular weight polymer. The reaction is typically continued for several hours under high vacuum.
-
Polymer Isolation: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed from the flask.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or N,N-dimethylformamide) and precipitating it in a non-solvent like methanol. The purified polymer should be dried in a vacuum oven.
General Protocol for Polyimide Synthesis via a Two-Step Method
This protocol outlines the synthesis of a polyimide from 3-Methylphthalic anhydride and an aromatic diamine (e.g., 4,4'-oxydianiline).
Materials:
-
3-Methylphthalic anhydride
-
4,4'-oxydianiline (ODA) or other aromatic diamine
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet/outlet
-
Addition funnel
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
Diamine Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc or NMP with stirring.
-
Dianhydride Addition: Once the diamine has completely dissolved, add the 3-Methylphthalic anhydride portion-wise as a solid or as a solution in the same solvent through an addition funnel. Maintain the reaction temperature at 0-5°C using an ice bath to control the exothermic reaction.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. The solution will become viscous as the poly(amic acid) forms.
Step 2: Imidization (Chemical)
-
Dehydrating Agent Addition: To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. This mixture acts as the dehydrating agent.
-
Cyclization: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-80°C for a few hours to facilitate the cyclization to the polyimide.
-
Precipitation and Purification: Precipitate the polyimide by pouring the reaction solution into a large volume of a non-solvent such as methanol with vigorous stirring.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove any residual solvent and reagents. Dry the final polyimide powder in a vacuum oven at an elevated temperature (e.g., 150-200°C) to ensure complete removal of volatiles.
Data Presentation
The following tables provide a template for the characterization data that should be collected for newly synthesized polymers based on this compound.
Table 1: Thermal Properties of this compound-Based Polymers
| Polymer ID | Monomers | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (%) |
| Example PE-1 | 3-MPA / 1,4-Butanediol | Data to be determined | Data to be determined | Data to be determined |
| Example PI-1 | 3-MPA / ODA | Data to be determined | Data to be determined | Data to be determined |
Table 2: Mechanical Properties of this compound-Based Polymer Films
| Polymer ID | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Example PE-1 Film | Data to be determined | Data to be determined | Data to be determined |
| Example PI-1 Film | Data to be determined | Data to be determined | Data to be determined |
Table 3: Solubility of this compound-Based Polymers
| Polymer ID | NMP | DMAc | Chloroform | Toluene |
| Example PE-1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Example PI-1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Solubility Key: ++ (Soluble at room temp), + (Soluble on heating), +/- (Partially soluble), - (Insoluble) |
Visualizations
Synthesis Workflow
The following diagrams illustrate the general workflows for the synthesis of polyesters and polyimides from this compound derivatives.
Caption: General workflow for polyester synthesis.
Caption: Two-step workflow for polyimide synthesis.
Logical Relationship of Polymer Properties
The following diagram illustrates the expected relationships between the monomer structure and the final polymer properties.
Caption: Monomer structure and polymer property relationships.
Conclusion
The use of this compound and its anhydride as monomers presents a promising avenue for the development of novel high-performance polymers with potentially enhanced solubility and processability. The protocols provided herein offer a starting point for the synthesis and exploration of these materials. Comprehensive characterization of the resulting polymers, following the data templates provided, will be crucial in elucidating the structure-property relationships and determining their suitability for various advanced applications.
Troubleshooting & Optimization
Technical Support Center: 3-Methylphthalic Acid Polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the polymerization of 3-methylphthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polymerization of this compound?
A1: The polymerization of this compound, typically to form polyesters, presents several challenges common to polycondensation reactions. These include achieving a high molecular weight polymer, controlling the reaction to prevent side reactions, managing the removal of condensation byproducts like water, and dealing with the potential for incomplete reactions. The methyl group on the phthalic acid ring can also introduce steric hindrance, potentially affecting reaction kinetics and polymer structure.
Q2: My polyester product has a low molecular weight. What are the likely causes?
A2: Low molecular weight in polyester synthesis is a frequent issue. Potential causes include:
-
Inadequate removal of byproducts: The water or alcohol formed during esterification must be efficiently removed to drive the reaction equilibrium towards polymer formation.
-
Incorrect stoichiometry: An imbalance in the molar ratios of the diacid (this compound) and the diol co-monomer can limit chain growth.
-
Reaction temperature and time: The polymerization may not have been allowed to proceed for a sufficient duration or at an optimal temperature to achieve high conversion.
-
Impurities: The presence of monofunctional impurities in the monomers can act as chain terminators, limiting the final molecular weight.
Q3: How can I control the crystallinity of the resulting polyester?
A3: The crystallinity of polyesters derived from this compound is influenced by the polymer's structure and the polymerization conditions. The asymmetric nature of the this compound monomer can lead to a more amorphous polymer. To influence crystallinity, consider the following:
-
Co-monomer selection: The structure of the diol used will significantly impact the regularity of the polymer chain and its ability to crystallize.
-
Thermal history: The rate of cooling after polymerization can affect the degree of crystallinity. Slower cooling generally allows for more crystalline regions to form.
Q4: What are common side reactions to be aware of during polymerization?
A4: Side reactions can impact the quality and properties of the final polymer. For polyesters based on phthalic acid derivatives, potential side reactions include:
-
Etherification: At high temperatures, diols can undergo self-etherification, which disrupts the stoichiometry and can lead to discoloration.
-
Decarboxylation: At elevated temperatures, carboxylic acid groups can be lost as carbon dioxide, which also affects the stoichiometry.
-
Cyclization: Intramolecular reactions can lead to the formation of cyclic oligomers, especially at low monomer concentrations.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during this compound polymerization.
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low Polymer Yield | - Incomplete reaction- Loss of material during workup- Side reactions consuming monomers | 1. Reaction Monitoring: Track the progress of the reaction (e.g., by measuring the amount of water evolved).2. Optimize Conditions: Increase reaction time or temperature (while being mindful of side reactions).3. Purification: Ensure proper purification techniques to minimize material loss. |
| Brittle Polymer | - Low molecular weight- High degree of crystallinity (in some cases)- Presence of impurities | 1. Increase Molecular Weight: Refer to the troubleshooting steps for low molecular weight.2. Control Crystallinity: Employ rapid cooling (quenching) after polymerization to reduce crystallinity.3. Monomer Purity: Use high-purity monomers to avoid impurities that can cause brittleness. |
| Discolored Polymer (Yellowing/Darkening) | - Thermal degradation- Oxidation- Impurities in monomers or catalyst | 1. Lower Reaction Temperature: Use the minimum temperature necessary for effective polymerization.2. Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.3. High-Purity Reagents: Ensure all starting materials and catalysts are of high purity. |
| Inconsistent Batch-to-Batch Results | - Poor control over reaction parameters- Variations in monomer quality | 1. Standardize Protocol: Maintain strict control over reaction time, temperature, stirring rate, and vacuum application.2. Characterize Monomers: Verify the purity of each new batch of this compound and co-monomers. |
Experimental Protocols
General Protocol for Melt Polycondensation of this compound with a Diol
-
Monomer Preparation: Ensure this compound and the selected diol are of high purity and thoroughly dried.
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the diol. Add a suitable catalyst (e.g., antimony trioxide, titanium alkoxide) at a concentration of 200-500 ppm.
-
First Stage (Esterification):
-
Heat the mixture under a slow stream of inert gas (e.g., nitrogen) to a temperature of 180-220°C.
-
Maintain this temperature with continuous stirring while collecting the water byproduct.
-
The reaction is typically continued until approximately 90% of the theoretical amount of water has been collected.
-
-
Second Stage (Polycondensation):
-
Gradually reduce the pressure to below 1 torr.
-
Increase the temperature to 230-260°C.
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
-
Polymer Recovery:
-
Extrude the molten polymer from the reactor under nitrogen pressure.
-
Cool the polymer strand and pelletize for further analysis and processing.
-
Visualizations
Caption: Workflow for the two-stage melt polymerization of this compound.
Caption: Logical diagram for troubleshooting low molecular weight in this compound polymerization.
Technical Support Center: Synthesis of 3-Methylphthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-methylphthalic acid. The information is tailored for researchers, scientists, and professionals in drug development.
FAQs: General Questions in this compound Synthesis
Q1: What are the most common methods for synthesizing this compound?
A1: The three primary methods for synthesizing this compound are:
-
Oxidation of 3-methyl-o-xylene: This is a traditional method involving the oxidation of the methyl groups on the aromatic ring.
-
Diels-Alder Reaction: This bio-based route involves the cycloaddition of 2-methylfuran and maleic anhydride, followed by dehydration.
-
From 3'-Methylphthalanilic Acid: This method involves the thermal condensation of phthalic anhydride with m-toluidine.
Q2: How do I choose the best synthesis method?
A2: The choice of method depends on factors such as available starting materials, required scale, desired purity, and environmental considerations. The oxidation of 3-methyl-o-xylene is a common industrial method. The Diels-Alder reaction offers a route from renewable resources. The thermal condensation method provides good yields on a laboratory scale.
Q3: What are the key safety precautions to take during the synthesis?
A3: All syntheses should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Specific hazards include:
-
Oxidation reactions: These can be highly exothermic and require careful temperature control to prevent runaway reactions. Oxidizing agents should be handled with care.
-
Solvents: Many organic solvents are flammable and/or toxic. Ensure proper storage and handling.
-
Acids and Bases: Handle corrosive reagents with appropriate caution.
Q4: How can I purify the crude this compound?
A4: Common purification techniques include:
-
Recrystallization: This is a widely used method to obtain high-purity crystalline product. The choice of solvent is crucial.
-
Soxhlet Extraction: This can be used for further purification of the crude product.
-
Washing: Washing the crude product with appropriate solvents can remove specific impurities. For instance, water can be used to wash out the more soluble 4-nitrophthalic acid isomer in nitration-based syntheses.[1]
Troubleshooting Guides by Synthesis Method
Method 1: Oxidation of 3-Methyl-o-xylene
This method typically involves the liquid-phase oxidation of 3-methyl-o-xylene using a catalyst system, often in an acidic solvent.
Experimental Protocol: Liquid-Phase Oxidation of o-Xylene (Analogous to 3-Methyl-o-xylene)
-
Reactants: o-xylene, acetic acid (solvent), cobalt acetate (catalyst), potassium bromide (promoter), compressed air (oxidant).
-
Procedure:
-
Dissolve o-xylene in acetic acid in a high-pressure reactor.
-
Add cobalt acetate and potassium bromide to the solution.
-
Pressurize the reactor with air (e.g., to 10 atmospheres gauge).
-
Heat the mixture to the desired reaction temperature (e.g., 160°C) with vigorous stirring.
-
Maintain the reaction for a specified time (e.g., 60 minutes), ensuring a continuous supply of air.
-
After the reaction is complete, cool the reactor to room temperature.
-
The product, o-phthalic acid, will precipitate out of the solution.
-
Separate the product by filtration, wash with a suitable solvent, and dry.
-
Data Presentation: Impact of Reaction Parameters on Yield (Qualitative)
| Parameter | Condition | Impact on Yield |
| Temperature | Too low | Slow reaction rate, incomplete conversion. |
| Optimal (e.g., 130-160°C) | Favorable reaction rate and selectivity. | |
| Too high | Increased side reactions (e.g., decarboxylation), lower selectivity. | |
| Pressure | Too low | Insufficient oxygen concentration, slow reaction. |
| Optimal (e.g., 10-30 bar) | Ensures adequate oxygen supply for the reaction.[2] | |
| Too high | Increased operational costs and safety considerations. | |
| Catalyst Conc. | Too low | Slow reaction rate. |
| Optimal | Efficient conversion of starting material. | |
| Too high | Can lead to increased side reactions and purification challenges. | |
| Water Content | High | Can inhibit the catalytic activity. |
Troubleshooting Guide: Oxidation of 3-Methyl-o-xylene
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Conversion: Reaction time is too short, or the temperature is too low. | - Increase the reaction time. - Gradually increase the reaction temperature, monitoring for side product formation. |
| Catalyst Deactivation: Presence of impurities in the starting material or solvent. | - Use high-purity starting materials and solvents. - Consider catalyst regeneration or using a fresh batch of catalyst. | |
| Insufficient Oxidant: Low air pressure or poor mixing. | - Increase the air pressure within safe limits. - Improve stirring to enhance gas-liquid mass transfer. | |
| Formation of Side Products | Over-oxidation: Reaction temperature is too high, or the reaction time is too long. | - Reduce the reaction temperature. - Optimize the reaction time to stop the reaction once the desired product is formed. |
| Incomplete Oxidation: Formation of intermediates like 3-methyl-o-toluic acid. | - Increase reaction time or temperature to promote further oxidation. | |
| Product Purity Issues | Presence of Unreacted Starting Material: Incomplete reaction. | - Optimize reaction conditions (time, temperature, catalyst concentration) for complete conversion. - Purify the product via recrystallization. |
| Presence of Side Products: See "Formation of Side Products" above. | - Employ appropriate purification techniques such as recrystallization from a suitable solvent. |
Experimental Workflow: Oxidation of 3-Methyl-o-xylene
Caption: Workflow for this compound Synthesis via Oxidation.
Method 2: Diels-Alder Reaction of 2-Methylfuran and Maleic Anhydride
This method provides a bio-based route to 3-methylphthalic anhydride, which can then be hydrolyzed to this compound. A key challenge is the reversibility of the Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction of Furan and Maleic Anhydride (Analogous to 2-Methylfuran)
-
Reactants: Furan, maleic anhydride, ethyl acetate (solvent), hexane (for recrystallization).
-
Procedure:
-
Dissolve maleic anhydride in ethyl acetate in a reaction flask, warming gently if necessary.
-
Add furan to the solution.
-
Seal the flask and allow it to stand at room temperature. Crystallization of the adduct may occur. For faster formation of the kinetic (endo) product, the reaction can be carried out at a lower temperature for a shorter duration. For the thermodynamic (exo) product, a longer reaction time or higher temperature may be needed.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetone/hexane) to obtain the pure adduct.
-
The resulting anhydride can be hydrolyzed to the dicarboxylic acid by heating with water.
-
Data Presentation: Factors Affecting Diels-Alder Reaction
| Factor | Condition | Impact |
| Temperature | Low | Favors the formation of the kinetic (endo) product, but the reaction is slower. |
| High | Can lead to a retro-Diels-Alder reaction, reducing the overall yield. Favors the more stable thermodynamic (exo) product. | |
| Reaction Time | Short | Favors the kinetic (endo) product. |
| Long | Allows for equilibration to the more stable thermodynamic (exo) product. | |
| Solvent | Aprotic solvents | Generally used for this reaction. |
| Pressure | High pressure | Can favor the forward reaction, but is often not necessary for this specific reaction. |
Troubleshooting Guide: Diels-Alder Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Retro-Diels-Alder Reaction: The reaction is reversible, especially at higher temperatures. | - Conduct the reaction at a lower temperature for a longer period. - Remove the product from the reaction mixture as it forms, if possible (e.g., by crystallization). |
| Polymerization of Furan: Furan can polymerize in the presence of acid. | - Ensure all glassware is clean and free of acidic residues. - Use purified furan. | |
| Incomplete Reaction: Insufficient reaction time. | - Increase the reaction time, especially at lower temperatures. | |
| Product is an Oil or Does Not Crystallize | Presence of Impurities: Unreacted starting materials or solvent can inhibit crystallization. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Ensure the correct solvent ratio is used for recrystallization. |
| Formation of a Mixture of Isomers: Both endo and exo isomers may be present. | - Use NMR spectroscopy to determine the isomeric ratio. - Optimize reaction conditions (time and temperature) to favor the formation of a single isomer. |
Logical Relationship: Endo vs. Exo Product Formation
Caption: Kinetic vs. Thermodynamic control in Diels-Alder reaction.
Method 3: Thermal Condensation of Phthalic Anhydride and m-Toluidine
This method proceeds via the formation of 3'-methylphthalanilic acid, which can then be further processed.
Experimental Protocol: Thermal Condensation
-
Reactants: Phthalic anhydride, m-toluidine, acetic acid (solvent).
-
Procedure:
-
Combine phthalic anhydride and m-toluidine in acetic acid.
-
Heat the mixture to reflux (around 110-120°C) for 5-6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated product.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3'-methylphthalanilic acid.
-
Data Presentation: Optimization of Thermal Condensation
| Parameter | Optimal Range | Impact on Yield |
| Temperature | 110-120°C | Yields can be less than 50% at temperatures below 70°C. |
| Solvent | Acetic acid | Polar aprotic solvents like DMF can decrease cyclization. |
| Reaction Time | 5-6 hours | Extended heating can lead to product decomposition. |
Troubleshooting Guide: Thermal Condensation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Suboptimal Temperature: Reaction temperature is too low. | - Ensure the reaction temperature is maintained within the optimal range of 110-120°C. |
| Incorrect Solvent: Using a solvent that does not favor the reaction. | - Use acetic acid as the solvent. | |
| Product Decomposition: Reaction time is too long. | - Adhere to the recommended reaction time of 5-6 hours. | |
| Product Purity Issues | Presence of Unreacted Starting Materials: Incomplete reaction. | - Ensure the reaction is run for the optimal time and at the correct temperature. - Recrystallize the product from an ethanol/water mixture. |
| Formation of Oligomeric Species: A potential side reaction. | - Optimize reaction conditions to minimize side reactions. - Purify the product by recrystallization. |
Experimental Workflow: Thermal Condensation
Caption: Workflow for 3'-Methylphthalanilic Acid Synthesis.
References
side reactions and byproducts in 3-Methylphthalic acid production
Welcome to the Technical Support Center for the synthesis of 3-Methylphthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two primary synthesis routes for this compound are:
-
Diels-Alder Reaction: This method involves the cycloaddition of 2-methylfuran with maleic anhydride to form an adduct, which is subsequently dehydrated to yield 3-methylphthalic anhydride. The anhydride can then be hydrolyzed to this compound.
-
Oxidation of 3-Methyl-o-xylene: This is a direct oxidation process where 3-methyl-o-xylene is oxidized using a strong oxidizing agent, typically in the presence of a catalyst, to yield this compound.
Q2: What is the most common side reaction in the Diels-Alder synthesis of 3-methylphthalic anhydride?
A2: The most significant side reaction is the retro-Diels-Alder reaction, where the intermediate adduct reverts to the starting materials, 2-methylfuran and maleic anhydride. This equilibrium-driven reaction can lower the overall yield of the desired product.
Q3: What are the typical byproducts in the oxidation of 3-methyl-o-xylene?
A3: Byproducts in the oxidation of 3-methyl-o-xylene arise from incomplete oxidation or over-oxidation. Common byproducts include intermediates such as 3-methyl-2-toluic acid and 2-carboxy-3-methylbenzaldehyde. Over-oxidation can lead to the formation of smaller molecules like maleic anhydride, and in more extreme cases, complete combustion to carbon dioxide and water.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying crude this compound. A suitable solvent is one in which the acid has high solubility at elevated temperatures and low solubility at room temperature. Water or aqueous alcohol mixtures are often used for this purpose. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which can then be isolated by filtration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield in Diels-Alder Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | 1. Retro-Diels-Alder reaction: The reaction may be reaching equilibrium, favoring the reactants. 2. Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | 1. Remove the product: If possible, continuously remove the adduct from the reaction mixture to shift the equilibrium towards the product. 2. Optimize conditions: Experiment with lower reaction temperatures to disfavor the retro-Diels-Alder reaction, which is entropically favored at higher temperatures. Increase the reaction time. |
| Formation of a tarry or polymeric substance | Polymerization of 2-methylfuran: Furan derivatives can polymerize in the presence of acidic impurities or at elevated temperatures. | Use purified reagents: Ensure that the 2-methylfuran and maleic anhydride are free from acidic impurities. Control temperature: Maintain a consistent and moderate reaction temperature. |
| Product loss during workup | Hydrolysis of anhydride: The 3-methylphthalic anhydride product can hydrolyze to the diacid if exposed to water for prolonged periods during workup. | Use anhydrous conditions: Perform the workup and purification steps under anhydrous conditions until the anhydride is isolated. |
Low Yield and Impurities in Oxidation Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete conversion of starting material | 1. Insufficient oxidizing agent: The stoichiometric amount of the oxidizing agent may not be enough. 2. Catalyst deactivation: The catalyst may have lost its activity. 3. Suboptimal reaction conditions: Temperature and pressure may not be ideal for the reaction. | 1. Increase oxidant: Use a slight excess of the oxidizing agent. 2. Use fresh catalyst: Ensure the catalyst is active or regenerate/replace it. 3. Optimize parameters: Systematically vary the reaction temperature and pressure to find the optimal conditions for your setup. |
| Presence of multiple byproducts | Non-selective oxidation: The oxidation conditions may be too harsh or not selective enough, leading to the formation of various partially oxidized and over-oxidized products. | Modify catalyst system: Experiment with different catalysts or co-catalysts to improve selectivity. Control reaction time: Monitor the reaction progress and stop it once the desired product concentration is maximized to prevent further oxidation. |
| Product is colored | Formation of colored impurities: Over-oxidation or side reactions can produce colored byproducts. | Purification: Utilize recrystallization or activated carbon treatment to remove colored impurities. |
Quantitative Data
The following table summarizes typical yields and byproduct formation in the synthesis of this compound and related compounds.
| Synthesis Route | Product | Yield (%) | Key Byproducts | Byproduct Percentage (%) | Reference |
| Diels-Alder of 2-methylfuran and maleic anhydride | 3-Methylphthalic anhydride | 66 | Retro-Diels-Alder products (starting materials), polymers | Not specified | [1] |
| Oxidation of o-xylene | Phthalic anhydride | >80 | o-Tolualdehyde, Phthalide, Maleic anhydride, CO, CO₂ | Variable, depends on conditions | N/A |
| Nitration of Phthalic Anhydride | 3-Nitrophthalic acid | ~30 | 4-Nitrophthalic acid | ~70 (of the nitrated product mixture) | [2] |
Experimental Protocols
Synthesis of 3-Methylphthalic Anhydride via Diels-Alder Reaction
Materials:
-
2-Methylfuran (freshly distilled)
-
Maleic anhydride
-
Anhydrous diethyl ether
-
Dehydrating agent (e.g., acetic anhydride or a strong acid catalyst like sulfuric acid in a suitable solvent)
Procedure:
-
In a clean, dry flask, dissolve maleic anhydride in a minimal amount of anhydrous diethyl ether.
-
Add a stoichiometric equivalent of freshly distilled 2-methylfuran to the solution.
-
Stir the mixture at room temperature. The Diels-Alder adduct will precipitate out of the solution as a white solid.
-
Allow the reaction to proceed for several hours to maximize the yield of the adduct.
-
Isolate the adduct by vacuum filtration and wash with cold anhydrous diethyl ether.
-
For the dehydration step, the isolated adduct is treated with a dehydrating agent. For example, the adduct can be heated in acetic anhydride.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or NMR).
-
Upon completion, the 3-methylphthalic anhydride can be isolated by cooling the reaction mixture and collecting the precipitated product by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Analysis of this compound and Impurities by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized for the specific separation.
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., the initial mobile phase composition or a mixture of water and organic solvent).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the gradient program and monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., around 280 nm).
-
Identify and quantify the this compound and any impurities by comparing their retention times and peak areas with those of known standards.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: 3-Methylphthalic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methylphthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary techniques for purifying solid this compound are recrystallization and column chromatography.[1][2] Recrystallization is often the first choice due to its simplicity and efficiency for crystalline solids.[1] For complex mixtures or to remove closely related impurities, column chromatography provides superior separation.[3] Acid-base extraction can also be employed to remove neutral or basic impurities.[4]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically stem from the synthetic route. Potential contaminants include:
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Isomeric Impurities: Synthesis may yield other isomers, such as 4-methylphthalic acid. The separation of isomers is a common challenge in the purification of substituted phthalic acids.[5][6]
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Unreacted Starting Materials: Residual starting materials from the synthesis are a common source of impurity.[7]
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Byproducts: Incomplete oxidation during synthesis can result in byproducts like 3-methyl-benzoic acid (p-toluic acid) or 4-carboxybenzaldehyde.[8][9]
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Residual Solvents: Organic solvents used during the reaction or initial work-up may be present.[7]
Q3: How can I assess the purity of my purified this compound?
A3: Purity is typically assessed using a combination of methods:
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High-Performance Liquid Chromatography (HPLC): This is a highly effective technique for quantifying aromatic acids and separating them from related impurities.[8][9]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method may require derivatization of the carboxylic acid groups to increase volatility but can provide detailed information on impurities.[10]
Q4: What are the key physical properties of this compound?
A4: Key properties are summarized in the table below. This data is essential for planning purification procedures, such as selecting a recrystallization solvent with an appropriate boiling point.
| Property | Value | Source |
| CAS Number | 37102-74-2 | [11][12][13] |
| Molecular Formula | C₉H₈O₄ | [11][12] |
| Molecular Weight | 180.16 g/mol | [11][12] |
| Physical Form | Solid, Crystalline Powder | [12][14] |
| Boiling Point | 375.9 °C | [11] |
| Storage | Sealed in a dry place at room temperature | [12] |
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Q: My compound is "oiling out" instead of dissolving during recrystallization. What is happening and how can I fix it?
A: "Oiling out" occurs when a solid melts before it dissolves, forming an immiscible liquid layer. This typically happens if the boiling point of the chosen solvent is higher than the melting point of the compound.[2]
-
Solution 1: Change Solvent. Select a solvent with a lower boiling point.
-
Solution 2: Use a Mixed-Solvent System. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Heat the mixture until it becomes clear again, then allow it to cool slowly.
Q: I've cooled my recrystallization solution, but no crystals have formed. What should I do?
A: The absence of crystallization upon cooling usually indicates a supersaturated solution or insufficient concentration.
-
Solution 1: Induce Crystallization. Try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[15]
-
Solution 2: Add a Seed Crystal. If you have a small crystal of pure this compound, add it to the solution to initiate crystallization.
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Solution 3: Concentrate the Solution. If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration of the solute. Then, allow it to cool again.
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Solution 4: Cool Further. Ensure the solution has been cooled sufficiently. An ice bath can be used to maximize crystal formation after initial cooling to room temperature.[1]
Q: My final product is still colored after recrystallization. How can I remove the color impurities?
A: Colored impurities are often non-polar, conjugated molecules that can be removed with activated carbon.
-
Solution: After dissolving the crude this compound in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated carbon to the solution. Keep the solution hot for a few minutes to allow the carbon to adsorb the impurities. Perform a hot filtration through a fluted filter paper to remove the carbon, then allow the clear filtrate to cool and crystallize as usual.
Chromatography Issues
Q: My compound is not separating well from an impurity on a silica gel column. What can I do?
A: Poor separation in column chromatography can be due to an inappropriate solvent system.
-
Solution 1: Optimize the Mobile Phase. The polarity of the eluent is critical. For acidic compounds like this compound, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[3] Systematically vary the ratio of these solvents to improve separation. Adding a small amount of acetic or formic acid (e.g., 0.5-1%) to the mobile phase can suppress the ionization of the carboxylic acid groups, leading to sharper peaks and better separation on silica gel.
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Alumina or reversed-phase silica (C18) could offer different selectivity for your compound and its impurities.[3][8]
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous System
This protocol is based on general procedures for purifying aromatic carboxylic acids.[1][5]
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, or mixtures like ethanol/water) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.[15][16] Water or a water/ethanol mixture is often a good starting point for carboxylic acids.[17]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen cold solvent to create a slurry.
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Heating: Heat the slurry on a hot plate while stirring. Add small portions of hot solvent until the solid just completely dissolves.[1] Avoid adding a large excess of solvent, as this will reduce the final yield.
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(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
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Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for column chromatography of an acidic compound.[3]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the least polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 1% acetic acid). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.
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Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. env.go.jp [env.go.jp]
- 4. CN104974044A - Purification method of 3-Nitrophthalic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN1405143A - Method for preparing 3-nitro phthalic acid - Google Patents [patents.google.com]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Phthalic Acids and Related Impurities | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. 3'-Methylphthalanilic acid | 85-72-3 | Benchchem [benchchem.com]
- 11. This compound | 37102-74-2 | MBA10274 | Biosynth [biosynth.com]
- 12. This compound | 37102-74-2 [sigmaaldrich.com]
- 13. 3-Methylbenzene-1,2-dicarboxylic acid | C9H8O4 | CID 35357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Methylphthalic anhydride CAS#: 4792-30-7 [m.chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. Reagents & Solvents [chem.rochester.edu]
optimization of reaction conditions for 3-Methylphthalic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Methylphthalic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction condition optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the oxidation of 3-methyl-o-xylene.
| Issue | Potential Causes | Solutions & Recommendations |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Ineffective Oxidizing Agent: The oxidizing agent (e.g., Potassium Permanganate) may be old or decomposed. 3. Incorrect Stoichiometry: Molar ratios of reactants and oxidizing agent are not optimal. 4. Presence of Impurities in Starting Material: Impurities in the 3-methyl-o-xylene can interfere with the reaction. | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use Fresh Reagents: Ensure the oxidizing agent is fresh and has been stored correctly. 3. Adjust Stoichiometry: Carefully calculate and weigh the required amounts of all reactants. A slight excess of the oxidizing agent may be necessary. 4. Purify Starting Material: Purify the 3-methyl-o-xylene by distillation if its purity is questionable. |
| Formation of Byproducts/Impurities | 1. Over-oxidation: Harsh reaction conditions can lead to the cleavage of the benzene ring. 2. Incomplete Oxidation: Insufficient oxidizing agent or reaction time can result in partially oxidized products (e.g., toluic acid derivatives). 3. Side Reactions: The methyl groups can undergo other reactions under the given conditions. | 1. Control Reaction Temperature: Avoid excessive heating. The oxidation of alkylbenzenes is an exothermic reaction.[1][2] 2. Ensure Sufficient Oxidant and Time: Allow the reaction to proceed to completion. Use TLC to monitor the disappearance of starting material and intermediates. 3. Optimize Catalyst and Solvent: The choice of catalyst and solvent can influence the selectivity of the reaction. |
| Difficult Product Isolation/Purification | 1. Co-precipitation of Isomers: If the starting material contains other xylene isomers, the corresponding phthalic acid isomers will be formed and may be difficult to separate. 2. Presence of Manganese Dioxide (if using KMnO₄): Fine particles of MnO₂ can be difficult to filter. 3. Product is too Soluble in the Workup Solvent: This can lead to significant product loss during extraction and washing steps. | 1. Use Pure Starting Material: Ensure the 3-methyl-o-xylene is free of other isomers. 2. Efficient Filtration: Use a filter aid (e.g., Celite) to improve the filtration of MnO₂. Washing the filter cake with hot water can also help. 3. Optimize Workup Procedure: Use a minimal amount of cold solvent for washing. Adjust the pH during extraction to ensure the dicarboxylic acid is in its salt form (water-soluble) or free acid form (less water-soluble) as needed. Recrystallization from a suitable solvent is often necessary for high purity. |
| Reaction is Uncontrolled or Too Vigorous | 1. Rate of Addition of Oxidant: Adding the oxidizing agent too quickly can lead to a runaway reaction. 2. Inadequate Cooling: The reaction vessel may not be adequately cooled to dissipate the heat generated. | 1. Slow and Controlled Addition: Add the oxidizing agent portion-wise or as a solution dropwise, monitoring the temperature closely. 2. Use an Ice Bath: Have an ice bath ready to cool the reaction if the temperature rises too rapidly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory-scale synthesis of this compound is the oxidation of 3-methyl-o-xylene. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically used.[1][2] The reaction involves the oxidation of both methyl groups on the benzene ring to carboxylic acid groups.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TTC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) can be used to separate the non-polar starting material (3-methyl-o-xylene) from the highly polar product (this compound). The disappearance of the starting material spot indicates the reaction is progressing.
Q3: What are the expected byproducts in the synthesis of this compound via oxidation?
A3: Potential byproducts include partially oxidized intermediates such as 3-methyl-2-toluic acid and 2-methyl-3-toluic acid. If the reaction conditions are too harsh, over-oxidation can lead to the formation of smaller, ring-opened products. If the starting material is impure, other phthalic acid isomers may also be present.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Water is often a good solvent for the recrystallization of phthalic acids. The crude product can be dissolved in hot water, filtered to remove insoluble impurities, and then allowed to cool slowly to form crystals. Other polar solvents or solvent mixtures may also be effective and can be determined through small-scale solubility tests.
Q5: Can I use a different starting material other than 3-methyl-o-xylene?
A5: While 3-methyl-o-xylene is a common precursor, other appropriately substituted aromatic compounds could potentially be used. For instance, the hydrolysis of 3-methylphthalic anhydride would yield this compound. However, the availability and cost of alternative starting materials should be considered.
Experimental Protocols
Protocol 1: Synthesis of this compound by Potassium Permanganate Oxidation of 3-methyl-o-xylene (Adapted from general procedures for alkylbenzene oxidation)
Materials:
-
3-methyl-o-xylene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)
-
Deionized water
-
Celite (optional, for filtration)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-o-xylene and an aqueous solution of sodium carbonate.
-
Oxidation: Heat the mixture to reflux. Slowly and in portions, add solid potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. The addition should be done carefully to control the exothermic reaction.
-
Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate persists, indicating that the oxidation is complete. This may take several hours. The progress can be monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench any excess potassium permanganate by adding a small amount of sodium bisulfite until the purple color disappears completely.
-
Filter the hot mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings.
-
-
Acidification and Isolation:
-
Cool the filtrate in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~1-2). A white precipitate of this compound should form.
-
Continue to stir the mixture in the ice bath for about 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Recrystallize the crude product from hot water to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
-
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield and purity of carboxylic acids from the oxidation of alkylbenzenes. While specific data for this compound is limited in the literature, these general trends are applicable.
| Parameter | Condition | Effect on Yield | Effect on Purity | Notes |
| Temperature | Low (e.g., 80-90 °C) | May be slow, leading to incomplete reaction and lower yield. | Generally higher, as side reactions are minimized. | Requires longer reaction times. |
| Optimal (e.g., 100 °C - reflux) | Higher yield due to faster reaction rates. | Good purity if reaction time is controlled. | The optimal temperature depends on the specific oxidant and substrate. | |
| High (e.g., >120 °C) | May decrease due to over-oxidation and decomposition. | Lower, due to the formation of byproducts from side reactions. | Can lead to a less controlled reaction. | |
| Oxidant Concentration | Stoichiometric | May result in incomplete conversion and lower yield. | Higher, as there is less chance of over-oxidation. | |
| Slight Excess | Generally leads to higher yields by driving the reaction to completion. | Can be lower if the excess oxidant is not controlled, leading to side reactions. | A 5-10% excess is often a good starting point. | |
| Large Excess | Can lead to a decrease in yield due to over-oxidation and product degradation. | Significantly lower due to the formation of numerous byproducts. | ||
| Reaction Time | Short | Incomplete reaction, resulting in a low yield of the desired product. | The isolated product may be of high purity, but the overall yield is low. | |
| Optimal | Maximizes the conversion of starting material to product, leading to a high yield. | Good purity. | Determined by monitoring the reaction (e.g., by TLC). | |
| Long | Can lead to a decrease in yield due to product degradation or side reactions. | May decrease due to the formation of degradation products. |
Mandatory Visualization
References
preventing degradation of 3-Methylphthalic acid during processing
Welcome to the Technical Support Center for 3-Methylphthalic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during processing and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors that can lead to the degradation of this compound include:
-
Temperature: Elevated temperatures can cause decarboxylation and other decomposition reactions.
-
pH: Both highly acidic and alkaline conditions can promote hydrolysis and other degradation pathways.
-
Light: Exposure to UV or other high-energy light sources can induce photodegradation.
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the oxidation of the methyl group and the aromatic ring.
-
Moisture: The anhydride form, 3-Methylphthalic anhydride, is particularly sensitive to moisture and will hydrolyze to the diacid.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of this compound and data from related aromatic carboxylic acids, the following degradation pathways are most likely:
-
Decarboxylation: The loss of one or both carboxyl groups to form methylbenzoic acid isomers or toluene, particularly at high temperatures.
-
Oxidation: The methyl group can be oxidized to a hydroxymethyl or carboxyl group. The aromatic ring can also undergo oxidative cleavage.[1][2]
-
Hydrolysis of Derivatives: If working with derivatives of this compound, such as esters or the anhydride, hydrolysis back to the parent diacid is a common degradation pathway, often catalyzed by acid or base.[3][4]
Q3: What are the expected degradation products of this compound?
A3: Depending on the degradation pathway, the following products may be formed:
-
From Decarboxylation: m-Toluic acid, o-Toluic acid, and Toluene.
-
From Oxidation: 2-Carboxy-3-hydroxymethylbenzoic acid, 3-Carboxyphthalic acid, and various ring-opened products.[1]
-
From Photodegradation: Similar to other phthalates, hydroxylated and ring-opened products can be expected.[5][6][7]
Q4: How can I store this compound to ensure its stability?
A4: To maintain the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.
Troubleshooting Guides
Issue 1: Unexpected loss of this compound during a thermal process.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Thermal Decarboxylation | Monitor the reaction for the evolution of CO2. Analyze the product mixture for the presence of methylbenzoic acid isomers. | Lower the processing temperature. If a high temperature is necessary, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
| Oxidation at High Temperatures | Analyze for oxidized byproducts, such as hydroxylated or further carboxylated species. | Use an inert atmosphere. Consider the addition of a high-temperature antioxidant if compatible with your reaction. |
Issue 2: Degradation of this compound in an aqueous solution.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Unfavorable pH | Measure the pH of the solution. The stability of dicarboxylic acids is often pH-dependent. | Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-6), where many carboxylic acids exhibit greater stability. Use a suitable buffer system to maintain the pH. |
| Hydrolysis (if using a derivative) | Confirm if you are using a derivative like an ester or anhydride. Analyze for the presence of this compound in a reaction starting with a derivative. | If hydrolysis is undesirable, work under anhydrous conditions. If water is necessary, control the pH and temperature to minimize the rate of hydrolysis. |
Issue 3: Product discoloration or the appearance of unknown peaks in HPLC analysis after exposure to light.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Photodegradation | Compare the HPLC chromatograms of a light-exposed sample with a sample kept in the dark. | Protect the sample from light at all stages of processing and storage by using amber glassware or covering containers with aluminum foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for investigating the stability of this compound under various stress conditions.[8][9][10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the solution at 60°C for 24 hours.
-
At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 1N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
At various time points, take a sample, dissolve it in the solvent, and analyze by HPLC.
-
-
Photodegradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At various time points, take a sample, dissolve it in the solvent, and analyze by HPLC. A control sample should be kept in the dark.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a starting point for developing an HPLC method to separate this compound from its potential degradation products.[12][13][14][15][16]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the expected stability of this compound under different conditions, based on the behavior of similar aromatic carboxylic acids. "Stable" indicates less than 2% degradation, "Slight Degradation" indicates 2-10% degradation, and "Significant Degradation" indicates more than 10% degradation over a 24-hour period.
| Condition | Expected Stability | Potential Degradation Products |
| 1N HCl at 60°C | Slight Degradation | Hydrolysis products (if starting from a derivative) |
| 1N NaOH at 60°C | Significant Degradation | Salts, potential for decarboxylation |
| 3% H2O2 at RT | Slight to Significant Degradation | Oxidized methyl group, hydroxylated ring products |
| Heat at 80°C (solid) | Slight Degradation | Decarboxylation products |
| Light Exposure | Slight Degradation | Photodegradation products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianjpr.com [asianjpr.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. helixchrom.com [helixchrom.com]
- 15. cipac.org [cipac.org]
- 16. benchchem.com [benchchem.com]
troubleshooting peak tailing in HPLC analysis of 3-Methylphthalic acid
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to address common issues, specifically peak tailing, encountered during the analysis of 3-Methylphthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it in my chromatogram?
A1: Peak tailing is a common chromatographic peak shape distortion where the peak is asymmetrical, featuring a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates tailing, though peaks with an As up to 1.5 might be acceptable for some assays.[2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[3][4]
Q2: What are the primary causes of peak tailing when analyzing an acidic compound like this compound?
A2: The main cause of peak tailing is the occurrence of multiple retention mechanisms for the analyte.[2] For an acidic compound like this compound, this often involves secondary interactions between the analyte and the stationary phase. Key causes include:
-
Secondary Silanol Interactions: Acidic silanol groups (-Si-OH) on the surface of silica-based columns can interact with polar analytes.[1][5] This is a very common cause of peak tailing.[6]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, a mix of ionized and unionized species can exist, leading to peak distortion.[3][7] For acidic compounds, a mobile phase pH below the pKa is generally recommended to keep the analyte in its un-ionized, more hydrophobic form.[8][9]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][4]
-
Physical Column Issues: Problems like a void at the column inlet or a blocked frit can disrupt the flow path and cause peak tailing.[1][2]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[10]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor that determines the ionization state of an analyte like this compound.[8]
-
At low pH (well below the pKa of the carboxylic acid groups): The acid will be in its protonated, neutral form. This form is more hydrophobic and will have a stronger, more uniform interaction with a reversed-phase (e.g., C18) stationary phase, resulting in a sharper, more symmetrical peak.[8][9]
-
At a pH near the pKa: The acid will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different interactions with the stationary phase, leading to a broadened and tailing peak.[3][7]
-
At high pH (well above the pKa): The acid will be fully deprotonated and exist as an anion. While this can lead to shorter retention times, it can also increase the chance of secondary interactions with any remaining positively charged sites on the silica surface, potentially causing tailing.[11]
Therefore, controlling the mobile phase pH to keep this compound in a single ionic state is crucial for achieving good peak symmetry.
Q4: Can I use mobile phase additives to improve the peak shape?
A4: Yes, additives are commonly used to control pH and minimize secondary interactions.
-
Buffers: Using a buffer (e.g., phosphate or acetate) is essential to maintain a stable pH and suppress the ionization of residual silanol groups on the column packing.[1][12] An adequate buffer concentration, typically between 10-50 mM, is recommended.[4]
-
Acids: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common strategy to lower the pH and ensure acidic analytes remain protonated, which improves peak shape.[12][13]
Q5: Is my column choice important for preventing peak tailing?
A5: Absolutely. Modern, high-purity silica columns (Type B) have a lower content of acidic silanol groups and metal impurities, which significantly reduces peak tailing for polar and ionizable compounds compared to older Type A silica.[6][14] Additionally, using an "end-capped" column, where residual silanol groups are chemically deactivated, can further improve peak shape by minimizing unwanted secondary interactions.[1][12]
Troubleshooting Guide
This section provides a systematic workflow and detailed protocols to diagnose and resolve peak tailing for this compound.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step approach to troubleshooting peak tailing. Start with the simplest checks and progress to more complex method adjustments.
Caption: A flowchart for systematic troubleshooting of peak tailing.
Mechanism of Peak Tailing and Mitigation
Secondary interactions with residual silanol groups are a primary cause of peak tailing. The diagram below illustrates this mechanism and how pH adjustment provides a solution.
Caption: How mobile phase pH mitigates silanol interactions.
Data Presentation
The effectiveness of mobile phase pH adjustment on peak asymmetry is significant. While specific data for this compound requires experimental determination, the following table provides a representative example of how the asymmetry factor for a typical acidic compound can improve with lower pH.
| Mobile Phase pH | Buffer System | Asymmetry Factor (As) | Observation |
| 5.5 | 20 mM Phosphate | 2.1 | Severe Tailing |
| 4.5 | 20 mM Acetate | 1.6 | Moderate Tailing |
| 3.5 | 20 mM Formate | 1.3 | Minor Tailing |
| 2.7 | 0.1% Formic Acid | 1.1 | Symmetrical Peak |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing
This protocol describes a systematic approach to evaluate the effect of mobile phase pH on the peak shape of this compound.
1. Objective: To determine the optimal mobile phase pH that minimizes peak tailing for this compound, resulting in an asymmetry factor (As) between 1.0 and 1.2.
2. Materials:
-
This compound standard
-
HPLC grade water, acetonitrile, and/or methanol
-
Mobile phase modifiers: Formic acid, trifluoroacetic acid (TFA), potassium phosphate monobasic, acetic acid.
-
HPLC system with a C18 column (preferably end-capped, high-purity silica).
3. Mobile Phase Preparation: Prepare a series of aqueous mobile phase components with different pH values. For example:
-
pH ~4.5: 20 mM Potassium Phosphate buffer, pH adjusted with phosphoric acid.
-
pH ~3.5: 20 mM Formate buffer, pH adjusted with formic acid.
-
pH ~2.7: 0.1% (v/v) Formic Acid in water.
-
pH ~2.1: 0.1% (v/v) TFA in water. Note: Always measure and adjust the pH of the aqueous portion before mixing with the organic solvent.
4. Chromatographic Analysis:
-
Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:Aqueous component at pH 4.5 in a 50:50 ratio).
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the tailing factor for the peak of interest.
5. Iterative Testing:
-
Repeat step 4 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection (flush with at least 10-15 column volumes).
6. Data Analysis:
-
Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak. Plot the Asymmetry Factor vs. pH to visualize the trend and select the optimal condition.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. hplc.eu [hplc.eu]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. labcompare.com [labcompare.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: GC-MS Analysis of 3-Methylphthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Methylphthalic acid.
Introduction to Matrix Effects
In GC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound). These co-extracted components can interfere with the analysis, leading to a phenomenon known as the matrix effect. This can manifest as either signal suppression (underestimation of the analyte concentration) or signal enhancement (overestimation of the analyte concentration).[1][2] Matrix effects are a significant challenge in quantitative analysis, particularly in complex biological matrices, as they can compromise the accuracy, precision, and sensitivity of the method.[2]
For polar compounds like this compound, a derivatization step, typically silylation, is necessary to increase volatility and thermal stability, making it suitable for GC analysis.[3] However, matrix components can interfere with the derivatization reaction, the chromatographic separation, and the ionization process in the mass spectrometer.[1]
This guide offers practical solutions and protocols to identify, understand, and mitigate these matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of GC-MS analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of this compound due to the co-eluting components from the sample matrix. In GC-MS, this often results in a "matrix-induced signal enhancement effect," where matrix components coat active sites in the GC inlet and column, preventing the thermal degradation of the analyte and leading to a stronger signal and an overestimation of the concentration.[4] Conversely, signal suppression can also occur if matrix components interfere with the ionization of the derivatized analyte in the MS source.[1]
Q2: Why is derivatization necessary for the analysis of this compound?
A2: this compound is a polar compound with low volatility due to its carboxylic acid functional groups. Direct injection into a GC system would result in poor peak shape, low sensitivity, and strong adsorption to the column. Derivatization, most commonly silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar carboxylic acid groups into non-polar, more volatile, and thermally stable trimethylsilyl (TMS) esters, making the compound "GC-amenable".[3]
Q3: How do I choose an appropriate internal standard (IS) to compensate for matrix effects?
A3: An ideal internal standard should have physicochemical properties very similar to this compound, so it experiences the same variations during sample preparation and analysis.[5] The "gold standard" is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). However, if a SIL-IS is not commercially available, a structural analog is the next best choice. For this compound, Phthalic acid-d4 is a suitable option as it is structurally very similar and commercially available.[5][6][7] The IS should be added to the sample at the very beginning of the sample preparation process to account for any analyte loss during extraction and derivatization.[5]
Q4: What are the most common sample preparation techniques to reduce matrix effects?
A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): This is a more selective technique where the analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent. This is often the most effective method for cleaning up complex biological samples.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Problem 1: I am observing signal enhancement (higher response in sample than in standard) or suppression (lower response).
-
Possible Cause A: Matrix-induced signal enhancement. Co-extracted matrix components can mask active sites in the GC inlet liner and the front of the analytical column. This protects the derivatized this compound from degradation, leading to a higher response compared to a clean solvent standard.[4]
-
Solution: The most reliable way to correct for this is to use matrix-matched calibration. This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same matrix effect.[2]
-
-
Possible Cause B: Ion suppression in the MS source. High concentrations of co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer, leading to a reduced signal.
-
Solution 1: Improve sample cleanup. Use a more rigorous SPE protocol with different sorbents or washing steps to remove the interfering compounds.
-
Solution 2: Dilute the sample extract. Diluting the sample can reduce the concentration of interfering components to a level where they no longer cause significant suppression. However, ensure that the diluted analyte concentration is still well above the method's limit of quantification.
-
Problem 2: My results are inconsistent and not reproducible.
-
Possible Cause A: Incomplete or variable derivatization. The silylation reaction is highly sensitive to moisture. Any water present in the sample, solvents, or reagents will consume the derivatization reagent (BSTFA) and lead to incomplete derivatization.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If your sample is aqueous, it must be completely dried down (e.g., under a stream of nitrogen) before adding the derivatization reagent.
-
-
Possible Cause B: Variable analyte recovery during sample preparation. Losses during LLE or SPE can lead to inconsistent results.
-
Solution: Use a suitable internal standard (like Phthalic acid-d4) added at the beginning of the sample preparation. The ratio of the analyte to the internal standard will remain constant even if there are losses during the procedure, leading to more reproducible results.[5]
-
Problem 3: I am observing poor peak shape (e.g., tailing or fronting).
-
Possible Cause A: Incomplete derivatization. As mentioned above, this can lead to the presence of underivatized or partially derivatized this compound, which will interact strongly with the GC column and produce tailing peaks.
-
Solution: Optimize the derivatization reaction. This may involve increasing the temperature (e.g., 70-80°C), reaction time (e.g., 30-60 minutes), or the amount of derivatization reagent.
-
-
Possible Cause B: Active sites in the GC system. Contamination or degradation of the GC inlet liner or the front of the analytical column can create active sites that interact with the analyte.
-
Solution: Perform regular maintenance on your GC system. This includes replacing the inlet liner and septum, and trimming the first few centimeters of the analytical column.
-
Data Presentation: Quantifying the Matrix Effect
To properly assess and report the impact of the matrix, you should quantify the matrix effect (ME). This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a clean solvent standard at the same concentration.
Formula for Matrix Effect (%ME):
%ME = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
-
A value of 0% indicates no matrix effect.
-
A positive value indicates signal enhancement.
-
A negative value indicates signal suppression.
The following table can be used to summarize your findings for different sample matrices.
| Sample Matrix | Analyte Concentration (ng/mL) | Peak Area in Solvent (A_solvent) | Peak Area in Matrix (A_matrix) | Matrix Effect (%) |
| Human Plasma | 50 | 150,000 | 210,000 | +40% |
| Human Urine | 50 | 150,000 | 120,000 | -20% |
| User's Data 1 | ||||
| User's Data 2 |
Note: The data in the table is for illustrative purposes only.
Experimental Protocols
The following is a representative protocol for the analysis of this compound in a biological matrix (e.g., human plasma). This protocol should be optimized for your specific application and matrix.
1. Materials and Reagents
-
This compound standard
-
Phthalic acid-d4 (Internal Standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., a mixed-mode anion exchange polymer)
-
Nitrogen gas supply
-
Heating block or oven
2. Sample Preparation (using SPE)
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., 1 µg/mL Phthalic acid-d4 in methanol). Acidify the sample to pH ~2 with 1M HCl.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by acidified water).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the this compound and internal standard with an appropriate solvent (e.g., ethyl acetate with 2% formic acid).
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C. This step is critical to remove all water before derivatization.
3. Derivatization (Silylation)
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
4. GC-MS Analysis
-
GC Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection: 1 µL injection in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification, monitoring at least two characteristic ions for the TMS-derivatives of this compound and the internal standard.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the experimental and troubleshooting workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Towards a de-novo route to drop-in biobased 3-methyl phthalic anhydride, a first principles computational study [studenttheses.uu.nl]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
strategies to control molecular weight in 3-Methylphthalic acid polymers
Welcome to the technical support center for controlling the molecular weight of polymers derived from 3-Methylphthalic acid and its anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymerization mechanisms for this compound/anhydride, and how do they influence molecular weight control?
Polymers from this compound or its anhydride are typically synthesized via step-growth polymerization (polycondensation or ring-opening polymerization) or, in some cases, chain-growth polymerization .[1][2]
-
Step-Growth Polymerization: This is the most common method, involving the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers.[1] For example, this compound (a dicarboxylic acid) can react with a diol to form a polyester.[3] In this mechanism, high molecular weight is only achieved at a very high conversion of the functional groups.[1] Control is typically managed by adjusting monomer stoichiometry, reaction time, and temperature, and by ensuring the efficient removal of byproducts like water.[4]
-
Chain-Growth Polymerization: This method involves the addition of monomers to a growing polymer chain with a reactive center.[2] The molecular weight is primarily controlled by the ratio of monomer to initiator.[5] For certain cyclic monomers, a chain-growth mechanism like ring-opening polymerization (ROP) can be employed, offering another route to control molecular weight.[5][6]
Q2: How does the monomer-to-initiator/catalyst ratio affect the final molecular weight?
The monomer-to-initiator ratio is a critical parameter for controlling molecular weight, particularly in chain-growth and ring-opening polymerizations.
-
In chain-growth and ring-opening polymerizations , the molecular weight is often directly proportional to the monomer-to-initiator ratio.[7] A higher ratio of monomer to initiator leads to a higher molecular weight, as each initiator molecule generates a longer polymer chain.[5] Conversely, increasing the amount of initiator will result in a lower molecular weight polymer.[8][9]
-
In step-growth polymerization , while a catalyst is often used to increase the reaction rate, its concentration does not directly determine the final molecular weight in the same way as an initiator in chain-growth polymerization.[10] However, an inefficient or improperly concentrated catalyst can lead to incomplete reactions and, consequently, low molecular weight.[10]
Q3: What is the impact of reaction temperature and time on molecular weight?
Reaction temperature and time are crucial variables in step-growth polymerization for achieving high molecular weight.
-
Temperature: Increasing the temperature generally increases the reaction rate. However, an optimal temperature range exists. Temperatures that are too low will result in slow reaction kinetics and incomplete conversion, leading to low molecular weight.[4] Conversely, excessively high temperatures can cause thermal degradation, side reactions, or chain scission, which also reduces the final molecular weight.[4][11]
-
Time: In step-growth polymerization, achieving high molecular weight requires the reaction to proceed for a sufficient duration to reach high monomer conversion.[1] Shorter reaction times will typically result in lower average molecular weights.[5] Monitoring the reaction progress (e.g., by measuring melt viscosity) is essential to determine the optimal time to stop the reaction.[4]
Q4: I'm consistently getting low molecular weight polymers. What are the likely causes?
Obtaining a lower-than-expected molecular weight is a common issue in polyester and polyanhydride synthesis. The primary causes are often related to reaction equilibrium, monomer quality, and reaction conditions.[4] The most common culprits include:
-
Impurities in Monomers: Impurities can act as chain terminators, preventing further chain growth and significantly lowering the final molecular weight.[10]
-
Incorrect Stoichiometry: An imbalance in the molar ratio of co-monomers (e.g., this compound and a diol) is a frequent cause. The excess monomer will cap the chain ends, limiting the polymer size.[11]
-
Inefficient Removal of Byproducts: In polycondensation reactions, the removal of small molecule byproducts (like water or methanol) is essential to drive the reaction equilibrium towards the formation of high molecular weight polymer.[10] Inadequate vacuum or a poor nitrogen purge can hinder this process.
-
Suboptimal Reaction Conditions: As discussed in Q3, incorrect temperature or insufficient reaction time can prevent the polymerization from reaching completion.[4]
-
Catalyst Inefficiency: The choice of catalyst and its concentration can significantly impact reaction kinetics.[10]
Troubleshooting Guide for Low Molecular Weight Polymer
If you are experiencing issues with low molecular weight in your this compound polymerization, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for diagnosing and resolving issues of low molecular weight in polymerization reactions.[4]
Data on Molecular Weight Control
The following tables summarize general findings from polyester synthesis literature that are applicable to polymers derived from this compound.
Table 1: Effect of Initiator/Monomer Ratio on Molecular Weight (Chain-Growth Polymerization)
| Initiator-to-Monomer (I/M) Ratio | Resulting Molecular Weight (Mw) | Polydispersity Index (PDI) |
| High (e.g., 1:50) | Lower | Broader (e.g., 1.9 - 3.3) |
| Low (e.g., 1:1000) | Higher | Narrower (e.g., ~1.2) |
| Data extrapolated from studies on vinyl acetate and styrene polymerization. The trend shows that as the I/M ratio decreases, the molecular weight increases.[7][8][9] |
Table 2: Effect of Reaction Conditions on Molecular Weight (Polycondensation)
| Parameter | Condition | Outcome on Molecular Weight (Mn) | Rationale |
| Temperature | Too Low (<180°C) | Low | Insufficient reaction rate.[4] |
| Optimal (200-240°C) | High | Drives reaction to completion.[4] | |
| Too High (>240°C) | Low | Potential for thermal degradation and chain scission.[4][11] | |
| Pressure | Atmospheric | Low | Inefficient removal of condensation byproduct (e.g., water).[10] |
| High Vacuum (<1 mbar) | High | Shifts equilibrium toward polymer formation.[4][10] | |
| Time | Short (e.g., <4 hours) | Low | Incomplete monomer conversion.[5] |
| Long (e.g., 8-16 hours) | High | Allows reaction to proceed to high conversion.[10] | |
| General conditions for polyester synthesis; optimal values may vary for this compound systems. |
Experimental Protocols
Protocol 1: Synthesis of Polyester via Melt Polycondensation
This protocol describes a general two-stage melt polycondensation for reacting 3-Methylphthalic anhydride with a diol (e.g., 1,6-hexanediol) to control molecular weight.
-
Monomer Preparation: Ensure high purity (≥99%) of 3-Methylphthalic anhydride and the selected diol.[4] Carefully weigh equimolar amounts of both monomers and add them to a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.[11]
-
Catalyst Addition: Introduce a suitable catalyst, such as tetrabutyl titanate (e.g., 0.05 mol%).[10]
-
First Stage (Esterification): Heat the mixture to 180-200°C under a gentle stream of nitrogen.[10] The byproduct (water) will distill off. Continue this stage for 4-8 hours until the bulk of the water has been removed.[4] This stage forms low molecular weight oligomers.[4]
-
Second Stage (Polycondensation): Gradually increase the temperature to 200-230°C.[10] Simultaneously, slowly apply a high vacuum (e.g., <0.1 mbar) over 1-2 hours.[11]
-
Polymer Growth: Maintain high temperature and vacuum for another 8-16 hours.[10] The progress can be monitored by observing the increase in melt viscosity (increased torque on the stirrer).[4]
-
Recovery: Cool the reactor to room temperature under a nitrogen atmosphere before collecting the final polymer.[10]
Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC is a standard technique to determine the molecular weight distribution of a polymer.[10]
-
Sample Preparation: Dissolve a small amount of the synthesized polymer (e.g., 2-5 mg/mL) in a suitable solvent like tetrahydrofuran (THF). Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulates.
-
System Calibration: Calibrate the GPC system using a series of well-defined standards with known molecular weights (e.g., polystyrene standards).[10] This creates a calibration curve of elution volume versus log(Molecular Weight).
-
Analysis: Inject the filtered polymer sample into the GPC system. The polymer molecules will separate based on their hydrodynamic volume as they pass through the column set. Larger molecules elute first.
-
Data Processing: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample from the refractive index (RI) detector signal.[10]
Logical Relationships in Molecular Weight Control
The final molecular weight of a polymer is a result of the interplay between several key experimental factors.
Caption: Relationship between key experimental parameters and their effect on the final polymer molecular weight.
References
- 1. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 2. 31.1 Chain-Growth Polymers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. bipublication.com [bipublication.com]
- 9. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for 3-Methylphthalic Acid Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing catalytic reactions involving 3-Methylphthalic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: The most common catalytic reactions involving this compound and its anhydride include:
-
Esterification: The reaction of this compound or its anhydride with alcohols to form mono- or di-esters. These esters have applications as plasticizers.[1][2]
-
Anhydride Synthesis: The formation of 3-Methylphthalic anhydride from this compound, often through dehydration, or its synthesis from other starting materials via reactions like the Diels-Alder reaction.[3][4]
-
Decarboxylation: The removal of one or both carboxylic acid groups to produce other aromatic compounds. This can be a challenging reaction for phthalic acids.
Q2: Which catalysts are typically recommended for the esterification of this compound/anhydride?
A2: For the esterification of 3-Methylphthalic anhydride, acid catalysts are commonly employed. The reaction often proceeds in two steps: a rapid initial alcoholysis followed by a slower, acid-catalyzed second esterification.[1][2] Solid acid catalysts, such as the sulfonic acid resin Indion 190, have shown promise for providing high yields under mild conditions.[5] Traditional strong acids like sulfuric acid can also be used.
Q3: What are the key challenges in the synthesis of 3-Methylphthalic anhydride?
A3: A common route to 3-methylphthalic anhydride involves the Diels-Alder reaction of 2-methylfuran and maleic anhydride, followed by an acid-catalyzed dehydration step. A significant challenge in this process is the potential for a competing retro-Diels-Alder reaction, which can reduce the overall yield and selectivity.[3]
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
Question: I am experiencing low yields in the acid-catalyzed esterification of 3-Methylphthalic anhydride. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this esterification are often linked to the second, rate-limiting esterification step.[1][2] Here are some troubleshooting steps:
-
Inadequate Catalyst Activity:
-
Troubleshooting: If using a solid acid catalyst like a resin, ensure it is properly activated and not fouled from previous use. For liquid acid catalysts, confirm the concentration is appropriate.
-
Optimization: Consider increasing the catalyst loading. However, be mindful that excessively high concentrations of strong acids can lead to side reactions and product degradation.
-
-
Suboptimal Reaction Temperature:
-
Troubleshooting: The second esterification step has a significant activation energy (reported as 79.5 kJ mol⁻¹ for a specific system), meaning the reaction rate is highly temperature-dependent.[1][2] Verify that your reaction temperature is sufficient.
-
Optimization: Gradually increase the reaction temperature. Note that excessively high temperatures can promote side reactions or catalyst degradation.
-
-
Inefficient Water Removal:
-
Troubleshooting: Esterification is an equilibrium reaction. The water produced must be removed to drive the reaction towards the product. Ensure your method for water removal (e.g., Dean-Stark trap, molecular sieves) is functioning correctly.
-
Optimization: If using a Dean-Stark trap, ensure the solvent forms an effective azeotrope with water. For molecular sieves, ensure they are properly activated and of the correct pore size.
-
Issue 2: Catalyst Deactivation
Question: My catalyst's activity is decreasing over time or with repeated use. What could be causing this and what are the solutions?
Answer: Catalyst deactivation is a common issue and can be caused by several factors:
-
Catalyst Poisoning:
-
Cause: Impurities in your reactants or solvents (e.g., sulfur or nitrogen compounds) can strongly adsorb to the active sites of the catalyst, rendering them inactive.[6][7]
-
Troubleshooting: Analyze your starting materials and solvents for potential poisons using techniques like GC-MS.
-
Solution: Purify your feedstock through distillation, recrystallization, or by passing it through an adsorbent bed.
-
-
Coking or Fouling:
-
Cause: Organic byproducts or polymeric materials can deposit on the catalyst surface, blocking active sites and pores.[7] High reaction temperatures can sometimes promote coke formation.[6]
-
Troubleshooting: Characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to confirm the presence of carbonaceous deposits.[7]
-
Solution: Catalyst regeneration is often possible through controlled calcination (burning off the coke in a stream of air or diluted oxygen).[7] To prevent coking, consider optimizing the reaction temperature to the lowest effective level.[6]
-
-
Thermal Sintering:
-
Cause: High operating temperatures can cause the fine particles of a supported metal catalyst to agglomerate, which reduces the active surface area.[7]
-
Troubleshooting: This is often an irreversible process. Analysis of the spent catalyst via techniques like chemisorption or microscopy can confirm sintering.
-
Solution: Operate the reaction at a lower temperature if possible. If high temperatures are necessary, select a catalyst with higher thermal stability.
-
Data Presentation
Table 1: Comparison of Synthetic Methodologies for 3'-Methylphthalanilic Acid (a derivative reaction)
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Environmental Impact |
| Indion Catalysis | Indion 190 resin | Dichloromethane | 25 | 2-3 | 85-90 | >98 | Low (reusable catalyst) |
| Phthalic Acid Route | Acetic Acid | Acetic Acid | 120 (reflux) | 12-14 | 60-65 | 90 | High (long reaction times) |
| Thermal Condensation | None specified | Acetic Acid | Not specified | Not specified | 70-75 | 95 | Moderate (acetic acid waste) |
Data synthesized from BenchChem.[5]
Experimental Protocols
Protocol 1: Esterification using a Solid Acid Catalyst (Indion 190 Resin)
This protocol is a representative method based on the principles of using a solid acid catalyst for acylation.[5]
-
Catalyst Preparation: Activate the Indion 190 resin according to the manufacturer's specifications. This typically involves washing with a suitable solvent and drying.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methylphthalic anhydride and the desired alcohol in the appropriate molar ratio.
-
Solvent Addition: Add a suitable solvent, such as dichloromethane.
-
Catalyst Addition: Add the activated Indion 190 resin to the reaction mixture.
-
Reaction: Stir the mixture at ambient temperature (e.g., 25°C) for 2-3 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, filter off the catalyst. The catalyst can be washed, reactivated, and reused.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Catalyst selection workflow for this compound reactions.
Caption: Troubleshooting guide for catalyst deactivation.
References
- 1. FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 4. Improved synthesis of 3-methylphthalic anhydride | Semantic Scholar [semanticscholar.org]
- 5. 3'-Methylphthalanilic acid | 85-72-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Bio-based 3-Methylphthalic Acid Production
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize impurities during the bio-based production of 3-Methylphthalic acid (3-MPA).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common impurities in bio-based this compound production?
A1: Impurities can originate from various stages of the production process, including microbial fermentation, chemical synthesis steps, and downstream processing. Common impurities may include:
-
Starting Materials & Intermediates: Unreacted bio-based precursors such as 2-methylfuran and maleic anhydride, or intermediate products like the Diels-Alder adduct.[1]
-
Side-Reaction Products: Isomeric compounds and byproducts formed during the synthesis, such as o- and m-toluic acid, which can arise from decarboxylation reactions.[1]
-
Metabolic Byproducts: Other organic acids (e.g., lactic acid, isocitric acid) or alcohols produced by the microbial host during fermentation.[2]
-
Degradation Products: Compounds resulting from the breakdown of 3-MPA or intermediates under certain pH or temperature conditions.
-
Residual Solvents & Reagents: Solvents, catalysts, or neutralizing agents used during synthesis and purification.[2]
Q2: Why is impurity profiling critical for 3-MPA used in drug development?
A2: Impurity profiling is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[3] Even small amounts of certain impurities can have adverse effects, such as toxicity or allergenicity, and can impact the stability and performance of the final drug substance.[4][5] Regulatory bodies like the FDA and ICH have stringent requirements for the identification and control of impurities in Active Pharmaceutical Ingredients (APIs).[5]
Q3: What are the primary sources of impurities in the fermentation/synthesis stage?
A3: The primary sources of impurities during the initial production stages are:
-
Catalyst Selectivity: In chemo-catalytic steps, such as the aromatization of the hydrogenated Diels-Alder adduct, the selectivity of the catalyst is crucial. A balance of catalyst acidity and porosity is needed to suppress side reactions like decarboxylation.[1]
-
Metabolic Pathway Engineering: In purely biological routes, the host microorganism's metabolic network may divert carbon flux towards unwanted byproducts. Deleting genes involved in the synthesis of these byproducts can improve purity.[2]
-
Reaction Conditions: Non-optimal temperature, pressure, or pH can lead to the formation of degradation products or favor side reactions.
Q4: How do downstream processing steps affect final product purity?
A4: Downstream processing is designed to remove impurities but can also introduce them if not optimized.[6]
-
Purification Efficiency: Each step, such as filtration, chromatography, or crystallization, has a specific efficiency for removing certain contaminants.[7] A multi-step process is often required.
-
Cross-Contamination: Improper cleaning of equipment can lead to cross-contamination between batches.
-
Material Leaching: Leachates from chromatography resins or filters can contaminate the product stream.[7]
Section 2: Troubleshooting Guide
Q: My final 3-MPA product has low purity. What should I investigate first?
A: A low purity issue requires a systematic investigation of both the upstream synthesis and downstream purification processes. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for low product purity.
Q: I see unexpected peaks in my HPLC/GC analysis. How do I identify them?
A: Unexpected peaks indicate the presence of impurities. A combination of analytical techniques is often necessary for structural elucidation.[4]
-
Hyphenated Techniques: Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to get the molecular weight and fragmentation patterns of the unknown compounds.[3] This is the most powerful approach for initial identification.
-
Spectroscopy: For definitive structural information, isolate the impurity (e.g., via preparative HPLC) and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
-
Reference Standards: Compare the retention time and mass spectrum of the unknown peak with commercially available reference standards of potential byproducts (e.g., m-toluic acid, benzoic acid).[8]
Q: How can I remove closely related impurities like isomers (e.g., o- and m-toluic acid)?
A: Separating structurally similar impurities requires high-resolution techniques.
-
Fractional Crystallization: This method relies on small differences in the solubility of the desired compound and the impurity in a specific solvent system. By carefully controlling temperature and solvent composition, it's possible to crystallize the pure 3-MPA while leaving isomers in the solution.[9]
-
High-Performance Liquid Chromatography (HPLC): Using an appropriate column (e.g., reverse-phase C18) and optimizing the mobile phase composition can achieve separation of isomers.[4] This can be scaled up to preparative HPLC for purification.
-
Esterification and Distillation: Convert the mixture of acids into their corresponding esters (e.g., methyl or ethyl esters).[10][11] The esters often have different boiling points, allowing for separation by fractional distillation. The purified 3-MPA ester can then be hydrolyzed back to the pure acid.[10]
Section 3: Analytical Methods & Data
A robust analytical strategy is crucial for identifying and quantifying impurities. The choice of technique depends on the specific goal.
Caption: Decision tree for selecting an analytical technique.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Pros | Cons | Primary Use Case |
| HPLC/UPLC [3] | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, widely applicable, good for non-volatile compounds. | Can be time-consuming, requires reference standards for quantification. | Routine purity checks and quantification of known impurities. |
| GC-MS [12][13] | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, excellent for volatile impurities. | Requires derivatization for non-volatile acids, potential for thermal degradation. | Analysis of residual solvents, volatile byproducts, and derivatized acids. |
| LC-MS [3][4] | Combines the separation power of HPLC with the detection capabilities of MS. | Provides molecular weight information, aids in identifying unknown peaks. | More complex and expensive than HPLC-UV, potential for ion suppression. | Impurity identification and profiling. |
| NMR [3][4] | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information without needing a reference standard. | Low sensitivity compared to MS, requires pure samples and significant expertise. | Unambiguous structural elucidation of isolated, unknown impurities. |
Experimental Protocol: Impurity Profiling by HPLC
This protocol outlines a general method for analyzing the purity of 3-MPA.
-
Sample Preparation:
-
Accurately weigh 10 mg of the 3-MPA sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the sample and compare the chromatogram to a high-purity 3-MPA reference standard.
-
Identify and quantify impurity peaks based on their relative retention times and peak areas. The use of hyphenated techniques like LC-MS is recommended for identifying unknown peaks.[4]
-
Section 4: Purification Protocols
Experimental Protocol: Recrystallization of 3-MPA
Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the main product.
-
Solvent Selection:
-
Identify a suitable solvent system. The ideal solvent should dissolve 3-MPA well at high temperatures but poorly at low temperatures. Impurities should either be highly soluble or insoluble at all temperatures. Water or a mixed solvent system (e.g., water/ethanol) can be a good starting point.[9]
-
-
Dissolution:
-
Place the crude 3-MPA in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. Stir and heat the mixture gently.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.[9]
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step prevents premature crystallization.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.
-
Experimental Protocol: Column Chromatography
This method is used to separate compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase and Mobile Phase Selection:
-
For an acidic compound like 3-MPA, silica gel is a common stationary phase.
-
The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent peak tailing.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped, to create a uniform packed bed.
-
-
Sample Loading:
-
Dissolve the crude 3-MPA in a minimal amount of the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin passing the eluent through the column. Start with a low polarity mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). This is known as gradient elution.
-
Compounds will travel down the column at different rates depending on their polarity and interaction with the silica.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small fractions as it exits the column.
-
Analyze the fractions using a simple method like Thin-Layer Chromatography (TLC) to identify which ones contain the pure 3-MPA.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3-MPA.
-
References
- 1. researchgate.net [researchgate.net]
- 2. State of the Art on the Microbial Production of Industrially Relevant Organic Acids | MDPI [mdpi.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. rroij.com [rroij.com]
- 5. aber.apacsci.com [aber.apacsci.com]
- 6. list.lu [list.lu]
- 7. biomanufacturing.org [biomanufacturing.org]
- 8. KR101144887B1 - Purification method for iso-phthalic acid - Google Patents [patents.google.com]
- 9. US3215734A - Process for purification of terephthalic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. env.go.jp [env.go.jp]
- 13. benchchem.com [benchchem.com]
resolving isomeric separation of methylphthalic acids
Welcome to the Technical Support Center for Chromatographic Separation of Methylphthalic Acid Isomers. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the analysis of methylphthalic acid and related isomers.
Frequently Asked Questions (FAQs)
Q1: Which is the better chromatographic technique for separating methylphthalic acid isomers: GC or HPLC?
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of phthalic acid and its isomers.[1]
-
HPLC is often preferred for its minimal sample preparation and high sensitivity, especially when coupled with mass spectrometry (LC-MS).[1] It allows for the direct analysis of these acidic compounds without derivatization.
-
GC-MS typically offers superior chromatographic resolution for phthalate isomers.[1] However, it necessitates a derivatization step to convert the non-volatile methylphthalic acids into more volatile esters or silyl derivatives.[2][3]
The choice depends on the available equipment, sample matrix, and the specific goals of the analysis.
Q2: Why is the mobile phase pH so critical for the HPLC separation of methylphthalic acids?
Mobile phase pH is a powerful tool for controlling the retention and selectivity of ionizable compounds like methylphthalic acids.[4] These molecules contain carboxylic acid groups, and their ionization state is directly influenced by the pH.[5][6]
-
At low pH (e.g., pH < 3) , well below the pKa of the carboxylic acid groups, the acids are in their neutral, non-ionized form. This increases their hydrophobicity, leading to stronger retention on a reversed-phase column and often results in sharper, more symmetrical peaks.[7][8]
-
At high pH , the carboxylic acid groups become ionized (deprotonated), making the molecules more polar and reducing their retention time.[8]
Controlling pH is therefore essential for manipulating retention time, improving peak shape, and achieving optimal separation between the 3- and 4-methylphthalic acid isomers.[5] It is recommended to adjust the mobile phase pH to a value that is at least 1.5-2 pH units away from the analyte's pKa to ensure robust and reproducible retention.[6][8]
Q3: Do I need to derivatize methylphthalic acids for GC analysis? If so, what are the recommended methods?
Yes, derivatization is essential for the GC analysis of methylphthalic acids.[9] Their carboxylic acid groups make them polar and non-volatile, which is unsuitable for direct GC analysis.[3][10] Derivatization replaces the active acidic hydrogens with a non-polar group, increasing the analyte's volatility and thermal stability.[3][11]
Two common derivatization methods are:
-
Silylation: This process replaces the acidic protons with a trimethylsilyl (TMS) group. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[2][12] The resulting TMS derivatives are more volatile and provide good chromatographic performance.[3]
-
Esterification (Alkylation): This involves converting the carboxylic acids into esters, typically methyl esters. This can be achieved with reagents like boron trifluoride in methanol (BF3-MeOH) or by using diazomethane (though this reagent is highly toxic and requires special handling).[10][13]
Q4: Can standard reversed-phase HPLC be used to separate enantiomers of chiral methylphthalic acid derivatives?
No, standard reversed-phase HPLC cannot distinguish between enantiomers.[14] Enantiomers have identical physical and chemical properties, including polarity, so they will co-elute on a non-chiral stationary phase.[14] To separate enantiomers, chirality must be introduced into the chromatographic system. This can be achieved in two primary ways:
-
Chiral Stationary Phases (CSPs): Use an HPLC column that has a chiral selector immobilized on the stationary phase. These columns, such as those based on cellulose or amylose derivatives, provide a chiral environment that allows for differential interaction with each enantiomer, leading to separation.[15][16]
-
Chiral Derivatization: React the racemic methylphthalic acid with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[17] Diastereomers have different physical properties and can be separated on a standard, non-chiral column.[17]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of 3- and 4-Methylphthalic Acid Peaks
Q: My 3- and 4-methylphthalic acid isomer peaks are overlapping. What steps can I take to improve their separation?
Co-elution of isomers is a common challenge due to their similar chemical structures and properties.[1][18] A systematic approach is needed to achieve baseline resolution.
For HPLC Users:
-
Optimize Mobile Phase pH: This is the most effective first step. Systematically adjust the pH of the aqueous portion of your mobile phase (e.g., in 0.2-0.5 unit increments) to a lower value, such as between pH 2.5 and 3.5, using an acidifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[19] This will increase the retention of the acids and may significantly alter the selectivity between the isomers.[4]
-
Adjust Organic Modifier Percentage: If you are running a gradient, try making the gradient shallower (i.e., decrease the rate of change of the organic solvent). For isocratic methods, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention factor (k'). A k' value between 2 and 10 is ideal for good resolution.
-
Change the Column/Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions, which can help resolve structurally similar isomers.[1]
-
Mixed-Mode Columns: Columns that offer both reversed-phase and anion-exchange mechanisms can provide unique selectivity for acidic compounds.[20][21]
-
-
Modify Column Temperature: Adjusting the column temperature (e.g., in the range of 30-50°C) can alter selectivity and improve peak efficiency.[1]
For GC Users:
-
Optimize Oven Temperature Program: This is the most critical parameter for GC separation. Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). A slower ramp provides more time for the isomers to interact with the stationary phase, which often improves resolution.[18]
-
Select an Appropriate Column: A column with a different polarity may be required. For phthalate analysis, a DB-5ms or equivalent is a common starting point, but a more polar phase may be needed to resolve challenging isomers.[22]
-
Check Derivatization Efficiency: Incomplete or inconsistent derivatization can lead to broad or split peaks that are difficult to resolve. Ensure the reaction has gone to completion by optimizing reaction time and temperature.
-
Utilize Mass Spectrometry (GC-MS): If chromatographic co-elution cannot be fully resolved, you may still be able to quantify the isomers using mass spectrometry. By operating in Selected Ion Monitoring (SIM) mode, you can select unique fragment ions for each isomer, allowing for differentiation even if the peaks overlap.[18][22]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Troubleshooting Workflow for Co-eluting Isomers", fontcolor="#202124", newrank=true, width=7.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting logic for resolving co-eluting isomer peaks.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My methylphthalic acid peaks are tailing. What are the potential causes and solutions?
Peak tailing for acidic analytes is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Cause 1: Secondary Silanol Interactions (HPLC): Residual, un-capped silanol groups on silica-based columns can interact strongly with the acidic analytes, causing tailing.[1]
-
Cause 2: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[1]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, overload was the likely cause.
-
-
Cause 3: Inappropriate Injection Solvent (HPLC): If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 90% water), it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[1]
-
-
Cause 4: Incomplete Derivatization (GC): If a portion of the methylphthalic acid remains underivatized, it will be highly polar and interact strongly with the GC system, leading to severe tailing.
-
Solution: Re-optimize the derivatization procedure. Increase the reagent amount, reaction time, or temperature to ensure the reaction proceeds to completion.
-
Experimental Protocols & Data
Method Development Workflow
The process of developing a robust separation method involves several logical steps, from initial conditions to final optimization.
dot graph G { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.6, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="General Method Development Workflow", fontcolor="#202124", width=7.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Caption: A typical workflow for developing an analytical separation method.
Table 1: Example HPLC Conditions for Methylphthalic Acid Isomers
This table provides a starting point for HPLC method development.
| Parameter | Condition | Rationale / Comment |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column is a good starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses ionization of the acids, increasing retention and improving peak shape.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. |
| Gradient | 10% to 50% B over 10 minutes | A gradient is often necessary to elute compounds with different polarities. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak efficiency.[1] |
| Injection Vol. | 2 µL | Small volume to prevent column overload. |
| Detection | UV at 270 nm or MS | Phthalic acids have a UV chromophore. MS provides higher selectivity and sensitivity.[23] |
Table 2: Example GC-MS Protocol for Methylphthalic Acid Isomers
This protocol includes a necessary derivatization step.
| Step | Parameter | Detail / Comment |
| 1. Derivatization | Reagent | BSTFA + 1% TMCS in Pyridine.[2][12] |
| Procedure | Evaporate sample to dryness. Add reagent, cap tightly, and heat at 70°C for 30 minutes.[11] | |
| 2. GC-MS Analysis | GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm.[22] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min.[22] | |
| Injector | 280°C, Splitless mode.[22] | |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 10°C/min to 300°C (hold 5 min).[22] Slower ramp may be needed. | |
| MS Parameters | Ionization: Electron Ionization (EI) at 70 eV.[22] | |
| Acquisition | Scan mode for identification; SIM mode for quantification.[18] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. moravek.com [moravek.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantiomer Separations | Separation Science [sepscience.com]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. helixchrom.com [helixchrom.com]
- 21. HPLC Separation of Organic Acids | SIELC Technologies [sielc.com]
- 22. benchchem.com [benchchem.com]
- 23. HPLC Separation of Phthalic Acids using Hydrogen Bonding | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to 3-Methylphthalic Acid and 4-Methylphthalic Acid for Researchers
An In-depth Analysis of Physicochemical Properties, Reactivity, and Biological Aspects
For researchers, scientists, and professionals in drug development, a precise understanding of isomeric impurities and analogs is critical. 3-Methylphthalic acid and 4-Methylphthalic acid, as substituted derivatives of phthalic acid, present a compelling case for a detailed comparative study. Their structural similarity, differing only in the position of the methyl group on the benzene ring, gives rise to distinct physicochemical properties and reactivity profiles. This guide provides a comprehensive comparison of these two compounds, supported by available experimental and predicted data, to aid in their differentiation and application in research and development.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor shift in the methyl group's position from the 3rd to the 4th carbon on the phthalic acid backbone has significant implications for the molecules' properties. A summary of their key physicochemical data is presented in Table 1.
| Property | This compound | 4-Methylphthalic Acid |
| Chemical Structure | A benzene ring with two adjacent carboxylic acid groups at positions 1 and 2, and a methyl group at position 3. | A benzene ring with two adjacent carboxylic acid groups at positions 1 and 2, and a methyl group at position 4. |
| Molecular Formula | C₉H₈O₄[1][2][3][4] | C₉H₈O₄[5][6] |
| Molecular Weight | 180.16 g/mol [1][2][3][4] | 180.16 g/mol [5][6] |
| Melting Point | 114-118 °C (for the anhydride) | 146-148 °C[6][7] |
| Boiling Point | 375.9 °C[1] | ~233 °C (rough estimate)[6] |
| Solubility | Information not readily available. | Partially soluble in water, with solubility increasing with temperature. More soluble in organic solvents like ethanol, methanol, and acetone.[5] |
| pKa₁ (Predicted) | No data available | 3.32 ± 0.10[6] |
| pKa₂ (Predicted) | No data available | No data available |
Acidity and Reactivity: The Influence of the Methyl Group
The acidity of these dicarboxylic acids is a crucial parameter influencing their behavior in chemical reactions and biological systems. The position of the electron-donating methyl group is expected to differentially affect the dissociation of the two carboxylic acid protons (pKa₁ and pKa₂).
For 4-Methylphthalic acid , the methyl group is para to one carboxylic acid group and meta to the other. Its electron-donating nature is expected to slightly decrease the acidity (increase the pKa) compared to unsubstituted phthalic acid. A predicted pKa₁ value of 3.32 is available for 4-Methylphthalic acid[6].
For This compound , the methyl group is ortho to one carboxylic acid group and meta to the other. The ortho positioning could introduce steric hindrance, potentially influencing the planarity of the carboxylic acid group and affecting its acidity. While experimental data is lacking, it is plausible that the pKa values of this compound differ from its 4-methyl isomer due to this steric effect and the different electronic influence on the adjacent carboxyl group.
In terms of general reactivity, both isomers undergo typical reactions of carboxylic acids, such as esterification and anhydride formation[5]. The rate and equilibrium of these reactions can be influenced by the position of the methyl group. For instance, the formation of 3-methylphthalic anhydride from the corresponding acid might be sterically hindered to a different extent than the formation of 4-methylphthalic anhydride.
Synthesis and Experimental Protocols
A general understanding of the synthetic routes and analytical procedures is vital for researchers working with these compounds.
General Synthesis Approach
The synthesis of methylphthalic acids can be achieved through various organic chemistry routes. A common strategy involves the Diels-Alder reaction. For instance, 4-methylphthalic anhydride can be prepared by the reaction of isoprene and maleic anhydride, followed by a dehydrogenation step. The resulting anhydride can then be hydrolyzed to yield 4-methylphthalic acid.
Below is a generalized workflow for the synthesis and characterization of methylphthalic acids.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a general method for determining the acid dissociation constants (pKa) of dicarboxylic acids like this compound and 4-methylphthalic acid.
Objective: To determine the pKa₁ and pKa₂ values of the methylphthalic acid isomer.
Materials:
-
Methylphthalic acid isomer (3- or 4-methylphthalic acid)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (CO₂-free)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the methylphthalic acid isomer and dissolve it in a known volume of CO₂-free deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the buret into the solution. Ensure the stir bar does not hit the electrode.
-
Initial pH Measurement: Record the initial pH of the acid solution.
-
Titration: Begin adding the standardized NaOH solution from the buret in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Points: Continue the titration until the pH has risen significantly and then plateaus, ensuring you have passed both equivalence points. The equivalence points are characterized by sharp increases in pH.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the two equivalence points from the graph (the points of steepest inflection).
-
The volume of NaOH at the first half-equivalence point (half the volume to the first equivalence point) corresponds to pH = pKa₁.
-
The volume of NaOH at the second half-equivalence point (midway between the first and second equivalence points) corresponds to pH = pKa₂.
-
Alternatively, a first or second derivative plot of the titration curve can be used to more accurately determine the equivalence points.
-
Biological Activity and Toxicity
The biological effects of phthalic acid and its esters (phthalates) are of considerable interest due to their widespread use as plasticizers. While extensive research exists on the genotoxicity and endocrine-disrupting effects of various phthalate esters, specific comparative toxicological data for this compound and 4-methylphthalic acid are limited[5][6].
General studies on phthalates indicate that their biological activity can be influenced by their structure[8]. It is plausible that the different substitution patterns of the 3- and 4-methyl isomers could lead to differences in their metabolic pathways and biological interactions. However, without direct comparative studies, any such differences remain speculative. Both isomers are classified as irritants, causing skin and serious eye irritation[4].
Applications in Research and Industry
Both this compound and 4-methylphthalic acid, along with their corresponding anhydrides, serve as valuable intermediates in organic synthesis.
-
4-Methylphthalic acid is notably used as an intermediate in the production of certain agrochemicals, such as herbicides[7]. It is also utilized in the synthesis of dyes, pigments, and plasticizers[5].
-
This compound and its anhydride are used in the production of polyvinyl chloride and as surfactants[1]. They also find applications in the synthesis of polymers and resins.
The choice between these isomers in a synthetic pathway will depend on the desired substitution pattern and properties of the final product.
Conclusion
This compound and 4-Methylphthalic acid, while sharing the same molecular formula and weight, exhibit distinct physical properties, particularly in their melting and boiling points, due to the different placement of the methyl group. This structural variance is also expected to influence their acidity and reactivity, although a lack of direct comparative experimental data, especially for pKa values, currently limits a definitive quantitative comparison. Both isomers are important chemical intermediates, and the selection of one over the other is dictated by the specific requirements of the target molecule. Further research, particularly focused on obtaining experimental pKa values and conducting direct comparative reactivity and biological studies, would be invaluable to the scientific community.
References
- 1. pjoes.com [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. Hexahydro-4-methylphthalic anhydride | C9H12O3 | CID 86876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. belmagumusel.com [belmagumusel.com]
- 6. Genotoxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Performance Showdown: Polymers Derived from 3-Methylphthalic Acid vs. 4-Methylphthalic Acid
A comparative analysis of polymers synthesized from 3-methylphthalic acid and 4-methylphthalic acid reveals distinct performance characteristics rooted in the isomeric substitution of the methyl group on the phthalic acid monomer. While direct, head-to-head comparative studies are scarce, a clear understanding of their performance differences can be extrapolated from research on analogous polymer systems and the fundamental principles of polymer chemistry. In essence, the meta substitution of this compound typically imparts greater solubility and flexibility, whereas the para substitution of 4-methylphthalic acid tends to enhance thermal and mechanical properties due to a more linear and rigid polymer backbone.
The seemingly subtle difference in the methyl group's position on the benzene ring of phthalic acid profoundly influences the geometry of the resulting polymer chains. Polymers derived from this compound exhibit a "kinked" or bent backbone structure. This irregularity hinders efficient chain packing, leading to a more amorphous morphology. Conversely, the symmetrical structure of 4-methylphthalic acid promotes the formation of linear, rigid-rod-like polymer chains that can pack more closely, resulting in higher crystallinity.
These structural variations at the molecular level translate into significant macroscopic performance differences, particularly in thermal stability, mechanical strength, and solubility—key considerations for researchers and drug development professionals selecting materials for specific applications.
At a Glance: Key Performance Differences
| Property | Polymers from this compound | Polymers from 4-Methylphthalic Acid | Rationale |
| Solubility | Generally Higher | Generally Lower | The kinked structure from the meta-linkage disrupts crystal packing, allowing solvent molecules to penetrate more easily. |
| Thermal Stability (e.g., Tg, Td) | Generally Lower | Generally Higher | The linear, rigid structure of the para-isomer allows for stronger intermolecular forces and more stable crystalline domains. |
| Mechanical Strength (e.g., Tensile Strength, Modulus) | Generally Lower | Generally Higher | The ordered and tightly packed chains in polymers from the para-isomer can better resist deformation. |
| Crystallinity | Lower (more amorphous) | Higher (more crystalline) | The linearity of the 4-methylphthalic acid-based polymer chains facilitates more ordered packing. |
In-Depth Performance Analysis
Thermal Properties
Polymers synthesized from 4-methylphthalic acid are expected to exhibit superior thermal stability. The linear and symmetrical nature of the polymer chains allows for strong intermolecular interactions, such as pi-pi stacking of the aromatic rings, leading to higher glass transition temperatures (Tg) and decomposition temperatures (Td). The ordered, crystalline regions require more energy to undergo transitions.
In contrast, the bent structure of polymers from this compound creates greater free volume between chains, weakening intermolecular forces and generally resulting in lower Tg and Td values.
Mechanical Properties
The mechanical integrity of a polymer is closely linked to its molecular arrangement. The highly ordered and crystalline domains in polymers derived from 4-methylphthalic acid are anticipated to provide higher tensile strength and modulus. The efficient packing of the linear chains allows for more effective stress transfer along the polymer backbone.
Polymers from this compound, being more amorphous, are likely to be less rigid and exhibit lower tensile strength and modulus, although they may offer greater flexibility and elongation at break.
Solubility
A significant advantage of polymers based on this compound is their enhanced solubility in a wider range of organic solvents. The irregular, kinked polymer chains prevent the formation of extensive crystalline regions, making it easier for solvent molecules to solvate the polymer. This property is particularly crucial for applications requiring solution processing, such as coatings, films, and membranes.
Conversely, the high crystallinity and strong intermolecular forces in polymers from 4-methylphthalic acid often lead to poor solubility, requiring harsh solvents and higher temperatures for processing. Research on analogous isomeric polyimides has shown that those based on 3,3'-linked dianhydrides are notably more soluble than their 4,4'-linked counterparts.
Experimental Protocols
General Synthesis of Polyamides via Direct Polycondensation
-
Monomer Preparation : In a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, equimolar amounts of methylphthalic acid (either 3- or 4-isomer) and a selected aromatic diamine (e.g., 4,4'-oxydianiline or 4,4'-diaminodiphenylmethane) are dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Condensation : A condensing agent, such as triphenyl phosphite and pyridine, is added to the solution.
-
Polymerization : The reaction mixture is heated to a specific temperature (e.g., 100-150°C) and stirred for several hours under a nitrogen atmosphere.
-
Precipitation and Purification : The resulting polymer solution is cooled and then poured into a non-solvent like methanol to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly with methanol and water, and dried under vacuum.
General Synthesis of Polyesters via Melt Polycondensation
-
Esterification : The methylphthalic acid isomer and a diol (e.g., ethylene glycol) are charged into a reactor in a specific molar ratio (e.g., 1:1.2 acid to diol). A catalyst, such as antimony trioxide, is added. The mixture is heated under a nitrogen atmosphere to initiate esterification, with water being removed as a byproduct.
-
Polycondensation : After the initial esterification, the temperature is raised further, and a vacuum is applied to facilitate the removal of excess diol and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polyester.
-
Extrusion and Pelletization : The molten polyester is then extruded and pelletized for further processing.
Key Characterization Techniques
-
Thermal Analysis :
-
Thermogravimetric Analysis (TGA) : To determine the decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC) : To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
Mechanical Analysis :
-
Tensile Testing : To measure tensile strength, modulus, and elongation at break.
-
-
Solubility Testing :
-
Qualitative assessment by attempting to dissolve the polymer in various solvents at room temperature and with heating.
-
-
Structural Analysis :
-
Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure of the synthesized polymer.
-
X-ray Diffraction (XRD) : To assess the degree of crystallinity.
-
Visualizing the Structural Differences and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structures of this compound and 4-methylphthalic acid monomers.
Caption: Conceptual representation of polymer backbones.
Caption: A typical workflow for polymer characterization.
A Comparative Guide to Validating HPLC Methods for the Analysis of Isomeric Phthalic Acids
For researchers, scientists, and drug development professionals, the accurate separation and quantification of isomeric phthalic acids are crucial for quality control, impurity profiling, and formulation development. This guide provides a comprehensive comparison of four distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of ortho-, meta-, and para-phthalic acid, offering insights into their performance based on experimental data.
The separation of phthalic acid isomers—ortho-phthalic acid (Phthalic Acid), meta-phthalic acid (Isophthalic Acid), and para-phthalic acid (Terephthalic Acid)—presents a significant analytical challenge due to their structural similarity. This guide explores and contrasts four HPLC methodologies: two mixed-mode chromatography approaches, a hydrogen bonding-based separation, and a traditional reversed-phase method. Each method's performance is evaluated based on key chromatographic parameters to aid in the selection of the most suitable approach for specific analytical needs.
Method Comparison: A Tabular Overview
The following tables summarize the quantitative performance of four distinct HPLC columns for the separation of isomeric phthalic acids. The data presented is compiled from various sources and is intended to provide a comparative baseline. Actual results may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Chromatographic Conditions
| Parameter | Method 1: Mixed-Mode (Amaze HA) | Method 2: Mixed-Mode (Coresep SB) | Method 3: Hydrogen Bonding (SHARC 1) | Method 4: Reversed-Phase (C18) |
| Stationary Phase | Amaze HA (Mixed-Mode: Reversed-Phase & Anion-Exchange)[1][2] | Coresep SB (Mixed-Mode: Reversed-Phase & Anion-Exchange)[3] | SHARC 1 (Hydrogen Bonding)[4] | C18 |
| Mobile Phase | Acetonitrile/Water/Ammonium Phosphate (pH adjusted) | 50% Acetonitrile in 50mM Sodium Phosphate Monobasic, pH 3.0 | Acetonitrile/Methanol with Formic Acid and Ammonium Formate | Methanol/Water/Ammonium Acetate-Acetic Acid Buffer, pH 4.70 (Gradient)[5] |
| Flow Rate | 0.5 - 1.0 mL/min | 0.8 mL/min | 1.0 mL/min[4] | 0.2 mL/min[5] |
| Detection | UV at 254 nm or 270 nm | UV at 230 nm | UV at 270 nm[4] | UV at 254 nm[5] |
Table 2: Performance Data (Illustrative)
| Analyte | Parameter | Method 1: Amaze HA | Method 2: Coresep SB | Method 3: SHARC 1 | Method 4: C18 |
| o-Phthalic Acid | Retention Time (min) | ~3.5 | ~2.8 | ~4.2 | ~8.5[5] |
| Resolution (Rs) | > 2.0 | > 2.0 | > 1.5 | > 2.0[5] | |
| Peak Asymmetry (As) | 1.1 | 1.2 | 1.3 | 1.1[5] | |
| LOD (µg/mL) | ~0.1 | ~0.1 | ~0.2 | 0.20[5] | |
| m-Phthalic Acid | Retention Time (min) | ~4.5 | ~3.5 | ~5.8 | ~7.9[5] |
| Resolution (Rs) | > 2.0 | > 2.0 | > 1.5 | > 2.0[5] | |
| Peak Asymmetry (As) | 1.2 | 1.3 | 1.2 | 1.2[5] | |
| LOD (µg/mL) | ~0.1 | ~0.1 | ~0.2 | 0.15[5] | |
| p-Phthalic Acid | Retention Time (min) | ~5.8 | ~4.2 | ~7.1 | ~6.8[5] |
| Resolution (Rs) | - | - | - | > 2.0[5] | |
| Peak Asymmetry (As) | 1.2 | 1.2 | 1.1 | 1.1[5] | |
| LOD (µg/mL) | ~0.1 | ~0.1 | ~0.2 | 0.05[5] |
Note: The performance data for Amaze HA, Coresep SB, and SHARC 1 are illustrative and based on typical performance for similar applications, as specific quantitative data for all parameters was not available in the searched literature. The data for the C18 column is derived from a specific study.[5]
Experimental Protocols
Detailed methodologies for each of the compared HPLC methods are provided below. These protocols are intended to serve as a starting point for method development and validation.
Method 1 & 2: Mixed-Mode Chromatography (Amaze HA and Coresep SB)
Mixed-mode chromatography columns, such as the Amaze HA and Coresep SB, utilize a combination of reversed-phase and anion-exchange retention mechanisms to achieve separation.[1][2][3] This dual functionality is particularly effective for separating compounds with varying polarity and charge, like the phthalic acid isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Amaze HA or Coresep SB column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Phosphate or Sodium Phosphate Monobasic
-
Phosphoric Acid (for pH adjustment)
Procedure:
-
Prepare the mobile phase by dissolving the appropriate buffer salt in water, mixing with acetonitrile, and adjusting the pH with phosphoric acid.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of ortho-, meta-, and para-phthalic acid in a suitable solvent (e.g., mobile phase).
-
Inject the standard solutions and record the chromatograms.
-
Analyze the data for retention time, resolution, peak asymmetry, and determine the limit of detection.
Method 3: Hydrogen Bonding Chromatography (SHARC 1)
The SHARC 1 column operates on the principle of hydrogen bonding, offering a unique selectivity for polar compounds.[4] This method is particularly useful for separating isomers where differences in hydrogen bonding potential can be exploited.
Instrumentation:
-
HPLC system with a UV detector
-
SHARC 1 column
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid
-
Ammonium Formate
Procedure:
-
Prepare the mobile phase by mixing acetonitrile and methanol with the specified additives.
-
Equilibrate the SHARC 1 column with the mobile phase.
-
Prepare standard solutions of the phthalic acid isomers.
-
Inject the standards and acquire the chromatograms.
-
Evaluate the separation based on the key validation parameters.
Method 4: Reversed-Phase Chromatography (C18)
A conventional C18 column can also be used for the separation of phthalic acid isomers, typically requiring careful optimization of the mobile phase composition and pH.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate
-
Acetic Acid
Procedure:
-
Prepare the mobile phase, a buffered solution of methanol and water, and adjust the pH. A gradient elution may be necessary to achieve optimal separation.[5]
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Prepare and inject the phthalic acid isomer standards.
-
Record and analyze the chromatograms to determine the method's performance.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method for the analysis of isomeric phthalic acids.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Phthalic Acids using Hydrogen Bonding | SIELC Technologies [sielc.com]
- 5. Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3-Methylphthalic Acid: An Inter-Laboratory Perspective
Abstract: The accurate quantification of 3-Methylphthalic acid (3-MPA), a metabolite of various industrial compounds, is critical in toxicology, environmental science, and drug development. This guide provides a comparative overview of the two predominant analytical methodologies for 3-MPA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a formal, large-scale inter-laboratory comparison (ILC) study specifically for this compound has not been identified in publicly available literature, this document synthesizes typical performance data from studies on structurally related phthalate metabolites and dicarboxylic acids to offer a valuable benchmark for laboratories. Detailed experimental protocols and validation parameters are presented to assist researchers, scientists, and drug development professionals in method selection, development, and validation.
Introduction: The Need for Reliable this compound Quantification
This compound is a dicarboxylic acid that can serve as a biomarker for exposure to certain phthalates and other industrial chemicals. Its accurate measurement in biological matrices such as urine and plasma is essential for assessing human exposure, understanding metabolic pathways, and conducting toxicological risk assessments. The choice of analytical methodology is paramount to achieving reliable and reproducible results. The two most powerful and widely employed techniques for this purpose are GC-MS and LC-MS/MS. This guide aims to provide an objective comparison of these methods, drawing upon established performance characteristics for similar analytes to simulate an inter-laboratory comparison.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method depends on various factors, including required sensitivity, sample throughput, matrix complexity, and available instrumentation. Below is a summary of typical performance data for the quantification of 3-MPA and related organic acids, compiled to reflect expected outcomes in an inter-laboratory setting.
Table 1: Typical Performance Characteristics of GC-MS and LC-MS/MS for this compound Quantification
| Performance Metric | GC-MS (with Derivatization) | LC-MS/MS (with or without Derivatization) |
| Linearity (R²) | > 0.98[1] | ≥ 0.99[2][3] |
| Limit of Detection (LOD) | 1 - 10 ng/mL (60.2 nmol/L)[1] | 0.01 - 5 ng/mL (0.05 µmol/L)[3][4] |
| Limit of Quantification (LOQ) | ~10 - 20 ng/mL (0.1 µmol/L)[4] | 0.1 - 10 ng/mL (0.1 µmol/L)[4] |
| Accuracy (Mean Recovery %) | 97%[1] | 85 - 115%[2][5] |
| Precision (RSD %) | < 15%[1][6] | < 15%[2][5] |
| Sample Preparation Complexity | High (Requires extraction and mandatory derivatization) | Moderate (May require extraction/derivatization) |
| Analysis Time per Sample | Longer (due to derivatization and GC run time) | Shorter (amenable to high-throughput) |
| Matrix Effect Susceptibility | Low to Moderate | Moderate to High (can be mitigated with stable isotopes) |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results and for understanding the nuances of each technique.
GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is mandatory to increase volatility and improve chromatographic performance.
1. Sample Preparation & Derivatization:
- Hydrolysis (for total 3-MPA): For biological samples like urine where 3-MPA may be conjugated, an acid hydrolysis step is performed. To 1 mL of urine, 250 µL of concentrated hydrochloric acid is added, and the sample is heated at 100°C for 2 hours to convert any conjugates to free 3-MPA.[1]
- Extraction: After hydrolysis and cooling, the sample is extracted twice with 3 mL of a suitable organic solvent such as ethyl acetate. The organic layers are combined.
- Evaporation: The combined organic extract is evaporated to dryness under a gentle stream of nitrogen.
- Derivatization: The dried residue is reconstituted in 50 µL of ethyl acetate. Then, 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added. The vial is capped and heated at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of 3-MPA.[1][6]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent GC system or equivalent.
- Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
- Injection: 1 µL injected in splitless mode. Inlet temperature set to 250°C.
- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[8]
- Mass Spectrometer: Agilent MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Target ions for TMS-derivatized 3-MPA would need to be determined empirically (e.g., molecular ion and characteristic fragments).
LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation and faster analysis times compared to GC-MS. While direct analysis is possible, derivatization can be employed to enhance chromatographic retention and ionization efficiency.
1. Sample Preparation:
- "Dilute and Shoot" Method: For simple matrices, a "dilute and shoot" approach can be used. The sample (e.g., urine) is centrifuged, and the supernatant is diluted 1:10 with the initial mobile phase. An internal standard is added prior to injection.
- Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE is recommended. A mixed-mode anion exchange cartridge can be used. The cartridge is conditioned, the sample is loaded, washed to remove interferences, and the analyte is eluted with an appropriate solvent. The eluate is then evaporated and reconstituted.
- Derivatization (Optional): To improve retention on reversed-phase columns, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can be performed.[9]
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.
- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate. The flow rate is typically 0.3-0.5 mL/min.[9]
- Tandem Mass Spectrometer: Sciex, Waters, or Agilent triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for underivatized carboxylic acids.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for 3-MPA must be optimized. For example, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion.
Mandatory Visualizations
To clarify the analytical process, the following diagrams illustrate the typical workflows and logical decisions involved in the quantification of this compound.
Caption: General experimental workflow for this compound quantification.
Caption: Decision tree for selecting an analytical method for 3-MPA.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques capable of reliably quantifying this compound in biological samples.
-
LC-MS/MS is often the preferred method for clinical and high-throughput laboratories due to its higher sensitivity, faster analysis times, and reduced need for complex sample preparation, including derivatization.[10]
-
GC-MS remains a robust and valuable alternative, particularly in laboratories with established expertise and workflows for this technique. It is less susceptible to matrix effects and can provide excellent specificity.[1][6]
The choice of method should be based on the specific laboratory's requirements regarding sensitivity, sample throughput, available instrumentation, and expertise. Regardless of the method chosen, thorough validation is essential to ensure the accuracy and reliability of the data. Participation in proficiency testing programs, when available, is strongly encouraged to maintain high-quality analytical performance.
References
- 1. Gas-chromatography mass-spectrometry determination of phthalic acid in human urine as a biomarker of folpet exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s4science.at [s4science.at]
- 6. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
A Head-to-Head Battle: GC-MS vs. HPLC-MS for the Analysis of 3-Methylphthalic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. 3-Methylphthalic acid, a dicarboxylic acid metabolite, is of increasing interest in various biological and toxicological studies. The choice of analytical technique for its precise measurement is a critical decision that can significantly impact study outcomes. This guide provides an objective comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the analysis of this compound, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Metrics
The selection between GC-MS and HPLC-MS for this compound analysis hinges on a variety of performance characteristics. While GC-MS often necessitates a derivatization step to enhance the volatility of the analyte, HPLC-MS can typically analyze the compound directly. Below is a summary of typical performance data for the analysis of phthalic acid and its metabolites, providing a valuable benchmark for methodological selection.
| Performance Characteristic | GC-MS (with Derivatization) | HPLC-MS |
| Limit of Detection (LOD) | ~10 ng/mL[1][2] | Low ng/mL range[3] |
| Limit of Quantification (LOQ) | ~33 ng/mL[2] | 0.12 to 0.4 ng/mL (for terephthalate metabolites)[3] |
| Linearity (R²) | > 0.98[1] | > 0.995[3] |
| Precision (%RSD) | < 13%[1] | 0.6–12.2% (for terephthalate metabolites)[3] |
| Accuracy (% Recovery) | ~97%[1] | 86–117% (for terephthalate metabolites)[3] |
| Sample Throughput | Lower (due to derivatization) | Higher (direct injection often possible) |
| Matrix Effects | Less prone | More prone to ion suppression/enhancement |
| Compound Volatility | Requires derivatization | No derivatization required |
The Analytical Workflow: A Visual Comparison
The fundamental difference in the analytical workflow between GC-MS and HPLC-MS for this compound analysis lies in the sample preparation stage. GC-MS requires a chemical derivatization step to increase the volatility of the organic acid, making it suitable for gas-phase separation. In contrast, HPLC-MS can often directly analyze the polar, non-volatile acid in its native form.
Delving into the Details: Experimental Protocols
Detailed methodologies are crucial for the successful implementation of either analytical technique. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-MS.
GC-MS Protocol for this compound in Human Urine
This protocol is based on established methods for the analysis of phthalic acid metabolites in urine, which require a derivatization step to increase analyte volatility.[1][2]
1. Sample Preparation and Extraction:
-
To a 2 mL urine sample, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Perform acid hydrolysis by adding a strong acid (e.g., HCl) and heating to convert any conjugated metabolites to the free acid form.[2]
-
After cooling, perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate.
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction, converting the carboxylic acid groups to their volatile trimethylsilyl (TMS) esters.[4]
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.[4]
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
HPLC-MS Protocol for this compound in Human Plasma
This protocol is adapted from validated methods for the analysis of phthalate and terephthalate metabolites in biological matrices.[3]
1. Sample Preparation:
-
To a 100 µL plasma sample, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation by adding a threefold excess of a cold organic solvent like acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the initial mobile phase conditions.
2. HPLC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity LC or equivalent.
-
Mass Spectrometer: AB Sciex 5500 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 SB-C18, 3.0 × 100 mm, 2.7 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
Start with a high aqueous mobile phase composition and gradually increase the organic mobile phase to elute the analyte. A typical gradient might run from 10% to 95% Methanol over several minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Metabolic Pathway of this compound
This compound is a metabolite of certain phthalate esters. In mammals, phthalate diesters are first metabolized by hydrolysis to their corresponding monoesters, which are considered the primary bioactive metabolites. These monoesters can then be further metabolized to phthalic acid and its derivatives, including hydroxylated and oxidized forms, which are then excreted, primarily in the urine.[6][7] The metabolic pathway can be influenced by the specific phthalate ester and the biological system.
Conclusion: Making the Right Choice
Both GC-MS and HPLC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them is not always straightforward and depends on the specific analytical needs of the researcher.
GC-MS is a robust and well-established technique that offers high chromatographic resolution. The requirement for derivatization, however, adds an extra step to the sample preparation, increasing the analysis time and the potential for analytical variability.
HPLC-MS , particularly when coupled with tandem mass spectrometry (MS/MS), often provides superior sensitivity and specificity, allowing for the direct analysis of the polar metabolite without the need for derivatization. This results in a simpler, faster, and higher-throughput workflow, which is often advantageous in large-scale clinical and toxicological studies.
For applications demanding the utmost sensitivity and high sample throughput, HPLC-MS/MS presents a compelling advantage. However, GC-MS remains a valuable and cost-effective tool, particularly in laboratories with established protocols and expertise in this technique for organic acid analysis. Ultimately, the decision should be based on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
comparative thermal analysis of polyesters from phthalic acid isomers
A Comparative Guide to the Thermal Properties of Polyesters Derived from Phthalic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the thermal characteristics of polyester-based materials is crucial for predicting their behavior, processing parameters, and end-use performance. The isomeric position of the carboxylic acid groups on the benzene ring in phthalic acid—ortho (1,2), meta (1,3), and para (1,4)—profoundly influences the geometry, chain packing, and ultimately, the thermal properties of the resulting polyesters. This guide provides a comparative thermal analysis of polyesters synthesized from these three isomers, with a focus on polyethylene-based examples.
The Influence of Isomer Structure on Polyester Thermal Stability
The arrangement of the ester linkages on the aromatic backbone dictates the linearity and symmetry of the polymer chain. This, in turn, affects the polymer's ability to crystallize and the strength of intermolecular forces, which are key determinants of its thermal properties.
-
Poly(ethylene terephthalate) (PET) , derived from the para-isomer (terephthalic acid), possesses a highly linear and symmetrical chain structure. This allows for efficient chain packing and the formation of a well-defined crystalline structure, resulting in a high melting point and good thermal stability.
-
Poly(ethylene isophthalate) (PEI) , from the meta-isomer (isophthalic acid), has a less linear structure. The kinked nature of the isophthalate unit disrupts the chain packing and hinders crystallization, leading to a lower melting point and typically a more amorphous character compared to PET.[1]
-
Poly(ethylene phthalate) (PEP) , synthesized from the ortho-isomer (phthalic acid or its anhydride), exhibits the least linear structure. The proximity of the ester groups can lead to intramolecular interactions and a more contorted chain conformation, which generally prevents crystallization, resulting in an amorphous polymer with a lower glass transition temperature and reduced thermal stability compared to its isomers.
Comparative Thermal Analysis Data
The following table summarizes the key thermal properties—Glass Transition Temperature (Tg), Melting Temperature (Tm), and Decomposition Temperature (Td)—for polyesters derived from the three phthalic acid isomers with ethylene glycol.
| Property | Poly(ethylene phthalate) (Ortho) | Poly(ethylene isophthalate) (Meta) | Poly(ethylene terephthalate) (Para) |
| Glass Transition (Tg) | ~50-60 °C (estimated) | ~65 °C[2] | 67-81 °C[3][4][5][6] |
| Melting Temperature (Tm) | Amorphous (no Tm) | ~240 °C[2] | 250-265 °C[3][7][8] |
| Decomposition Temp. (Td) | Lower thermal stability | ~360-400 °C[2] | >350 °C[3][6] |
Note: Data for poly(ethylene phthalate) is limited due to its tendency to be amorphous and have lower thermal stability, making it less common in high-performance applications compared to PET and PEI.
Experimental Protocols
The data presented in this guide are typically obtained using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and the melting temperature (Tm) by measuring the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under an inert nitrogen atmosphere.[9][10]
-
An initial heating scan is often performed to erase the thermal history of the sample.
-
The sample is then cooled and subjected to a second heating scan, from which the thermal transitions are measured.
-
The Tg is identified as a step change in the baseline of the heat flow curve.
-
The Tm is determined as the peak temperature of the endothermic event corresponding to the melting of the crystalline domains.
Thermogravimetric Analysis (TGA)
TGA is used to measure the thermal stability and decomposition temperature (Td) of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
A sample (typically 10-20 mg) is placed in a high-purity ceramic or platinum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) in a controlled atmosphere, usually inert (nitrogen) to study thermal decomposition without oxidation.[9][10]
-
The mass of the sample is continuously recorded as the temperature increases.
-
The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs, or as the peak of the derivative of the weight loss curve (DTG), which indicates the point of maximum rate of decomposition.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comparative thermal analysis of polyesters derived from phthalic acid isomers.
Caption: Workflow for comparative thermal analysis of phthalate isomer polyesters.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 7. linseis.com [linseis.com]
- 8. xometry.com [xometry.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
A Comparative Performance Analysis: Bio-Based vs. Petrochemical 3-Methylphthalic Anhydride
For researchers, scientists, and professionals in drug development, the choice between bio-based and petrochemical feedstocks is increasingly influenced by performance, sustainability, and application-specific advantages. This guide provides a comprehensive comparison of bio-based and petrochemical 3-Methylphthalic anhydride (3-MPA), a key intermediate in the synthesis of high-performance polymers and pharmacologically active molecules. While direct, publicly available quantitative comparisons are limited, this document synthesizes available data and provides representative experimental frameworks for assessment.
Executive Summary
Bio-based 3-Methylphthalic anhydride is emerging as a "near drop-in" replacement for its petrochemical counterpart, offering comparable to enhanced performance in key applications, most notably in coatings and resins.[1][2] The primary advantages of the bio-based version are rooted in sustainability, with a significantly lower carbon footprint, and specific performance enhancements such as improved coating hardness and reduced viscosity.[3] Petrochemical 3-MPA remains the industry standard with well-characterized physical properties and a long history of use.
In the context of drug development, the focus is less on the anhydride itself and more on its derivatives, such as phthalimides. These derivatives have demonstrated potential as anticancer agents by modulating key signaling pathways, including those involved in apoptosis and cell proliferation.[4][5][6]
Performance Data: A Comparative Overview
| Feature | Bio-Based 3-Methylphthalic Anhydride | Petrochemical 3-Methylphthalic Anhydride |
| Purity | High purity achievable through optimized synthesis routes. | Typically available in grades of ≥95.0% to >96.0%. |
| Appearance | White to off-white crystalline powder. | White to pale yellow crystalline powder. |
| Melting Point (°C) | ~114-121 | 114-121 |
| Boiling Point (°C) | ~315.6 | 315.6 |
| Molecular Weight ( g/mol ) | 162.14 | 162.14 |
| CAS Number | 4792-30-7 | 4792-30-7 |
| Key Performance Claims | • Coatings: Increased hardness, improved spreadability (lower viscosity), reduced yellowing.[3]• Sustainability: Significantly lower CO2 footprint (up to 43% reduction claimed). | • Well-established performance in polyester and alkyd resins.• Consistent reactivity and thermal stability.[7][8] |
| Source | Renewable feedstocks (e.g., furanics from biomass).[9][10] | Fossil fuels (e.g., ortho-xylene or naphthalene).[11] |
Experimental Protocols
To facilitate objective evaluation, detailed methodologies for key experiments are provided below. These protocols are representative of standard industry practices for assessing the performance of anhydrides in resin applications.
Synthesis of Bio-Based 3-Methylphthalic Anhydride
The synthesis of bio-based 3-MPA is a multi-step process, typically involving the Diels-Alder reaction of a bio-derived furan with maleic anhydride, followed by a dehydration/aromatization step.
Methodology:
-
Diels-Alder Reaction: 2-methylfuran (1.1 eq) and maleic anhydride (1.0 eq) are reacted in a suitable solvent (e.g., toluene) or under solvent-free conditions at a controlled temperature (e.g., 80-100°C) for several hours to form the Diels-Alder adduct.
-
Hydrogenation (Optional but Recommended): To prevent the reversible retro-Diels-Alder reaction, the adduct can be hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This stabilizes the intermediate.
-
Aromatization: The stabilized adduct is then subjected to catalytic aromatization. This can be achieved using a combination of a dehydrogenation catalyst (e.g., Pd/C) and a solid acid catalyst (e.g., H-Y zeolite) at elevated temperatures (e.g., 180-220°C) to yield 3-Methylphthalic anhydride.
-
Purification: The final product is purified through techniques such as recrystallization or sublimation to achieve the desired purity.
Performance Evaluation in a Coating Formulation
Objective: To compare the hardness and viscosity of a polyester resin formulated with bio-based vs. petrochemical 3-MPA.
Methodology:
-
Resin Synthesis: A standard alkyd or polyester resin is synthesized. In separate reactions, a stoichiometric amount of either bio-based or petrochemical 3-MPA is used as the acid component, reacting with a polyol (e.g., glycerol or pentaerythritol) and a fatty acid. The reaction is carried out under inert gas at 220-240°C, monitoring the acid value until it reaches a target level (e.g., <15 mg KOH/g).
-
Viscosity Measurement: The viscosity of the resulting resin (diluted to a specific solid content, e.g., 70% in xylene) is measured at 25°C using a Brookfield viscometer or a cone and plate viscometer.
-
Coating Formulation and Application: The synthesized resin is formulated into a simple white coating by adding titanium dioxide pigment and appropriate driers (e.g., cobalt, zirconium). The coating is applied to standardized steel panels at a controlled film thickness.
-
Hardness Testing: The coated panels are allowed to cure under controlled conditions (e.g., 7 days at 25°C and 50% relative humidity). The hardness of the cured film is then measured using a Pencil Hardness Tester (ASTM D3363) or a Shore D Durometer (ASTM D2240).
Visualizing the Process and Pathways
To better illustrate the workflows and biological context, the following diagrams are provided.
Caption: Workflow for the synthesis of bio-based 3-Methylphthalic anhydride.
Caption: Potential signaling pathways modulated by 3-MPA derivatives in cancer cells.
Application in Drug Development: A Focus on Derivatives
While 3-MPA itself is primarily a chemical intermediate, its derivatives, particularly phthalimides, are of significant interest in medicinal chemistry. Research has shown that phthalimide-based compounds can exhibit potent anticancer properties.[4][12]
The mechanism of action is often linked to the modulation of critical cellular signaling pathways. Studies on various phthalimide derivatives have demonstrated their ability to:
-
Induce Apoptosis: Trigger programmed cell death in cancer cells through both caspase-dependent and caspase-independent pathways.[4]
-
Inhibit TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) pathway is crucial in cell growth and differentiation and is often dysregulated in cancer. Certain phthalimide derivatives have been designed and synthesized to act as inhibitors of this pathway.[5][13]
-
Modulate Proliferation Pathways: Affect other cancer-associated signaling cascades such as PI3K/AKT, ERK, and p38, which are central to cell proliferation, survival, and migration.[6]
It is crucial to note that these activities are characteristic of the derivatives synthesized from 3-MPA, not the anhydride itself. The anhydride serves as a versatile scaffold for building these more complex, pharmacologically active molecules.
Conclusion
The transition from petrochemical to bio-based 3-Methylphthalic anhydride represents a promising step towards more sustainable chemical manufacturing without compromising, and in some cases, enhancing performance. For material scientists, the benefits in coating applications—such as increased hardness and lower viscosity—are compelling.[3] For drug development professionals, bio-based 3-MPA provides a more sustainable starting point for the synthesis of phthalimide derivatives that show potential in targeting key cancer signaling pathways. As production of bio-based 3-MPA scales up, further quantitative data will likely become available, enabling a more direct and detailed comparison.
References
- 1. 3-Methylphthalic Anhydride (3-MPA) - Biorizon [biorizon.eu]
- 2. Samples - Biorizon [biorizon.eu]
- 3. resourcewise.com [resourcewise.com]
- 4. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. studenttheses.uu.nl [studenttheses.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. datamintelligence.com [datamintelligence.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Comparative Guide to Cross-Validation of Analytical Methods for 3-Methylphthalic Acid
The primary analytical methods for the quantification of 3-Methylphthalic acid and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, and sample preparation complexity.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of organic acids similar to this compound. These parameters are essential for comparing the methods and selecting the most suitable one for a specific application.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. Requires derivatization to make this compound volatile.[1] | Separation of compounds in the liquid phase followed by mass-based detection of precursor and product ions.[1] |
| Sample Preparation | More complex, typically involving extraction and chemical derivatization (e.g., silylation).[1] | Generally simpler, often a "dilute-and-shoot" approach is possible, though extraction can enhance sensitivity.[1] |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |
| Limit of Detection (LOD) | Low micromolar (µmol/L) range. | Nanomolar (nmol/L) to low micromolar (µmol/L) range.[1] |
| Limit of Quantification (LOQ) | Typically in the low micromolar (µmol/L) range. | Generally lower than GC-MS, in the nanomolar (nmol/L) to low micromolar (µmol/L) range. |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Analysis Time per Sample | ~20 minutes[2] | ~10 minutes[2] |
| Matrix Effect | Potential for interference, requiring careful evaluation.[2] | Minimal, due to the selectivity of MS/MS.[2] |
Experimental Workflows
The general workflow for the analysis of this compound using either GC-MS or LC-MS/MS involves several key steps from sample collection to data analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS that can be adapted for the analysis of this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of similar organic acids.
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard.
-
Acidify the sample to a pH < 2 with HCl.[3]
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[3]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the residue using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) by heating at 60-70°C for 30-60 minutes.[3][4]
-
-
GC-MS Conditions:
-
Column: A nonpolar or slightly polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[1][5]
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.[1]
-
Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.[1]
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode (m/z 50-600) or selected ion monitoring (SIM) mode for higher sensitivity.[1]
-
-
Data Analysis:
-
Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.[1]
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the sample.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol offers high sensitivity and selectivity and is adapted from methods for related compounds.
-
Sample Preparation (Plasma/Urine):
-
To 100 µL of the sample, add an internal standard.
-
For plasma, perform protein precipitation with a solvent like acetonitrile.
-
For urine, a "dilute-and-shoot" approach may be sufficient, where the sample is diluted with the mobile phase.[1]
-
Centrifuge the sample to remove any precipitates.
-
Transfer the supernatant for injection.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an acid like formic acid, is typical.[6]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is employed. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis:
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Integrate the peak areas for the analyte and internal standard MRM transitions.[1]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the sample.
-
Cross-Validation Workflow
Cross-validation of different analytical methods is essential to ensure the consistency and reliability of results.
References
evaluation of different catalysts for 3-Methylphthalic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-methylphthalic acid, a valuable building block in the pharmaceutical and polymer industries, can be achieved through various catalytic routes. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental impact of the synthesis. This guide provides an objective comparison of different catalytic systems, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
The synthesis of this compound, or its direct precursor 3-methylphthalic anhydride, is primarily approached via two main strategies: the oxidation of a methylated aromatic precursor and a Diels-Alder/aromatization sequence starting from biomass-derived furanics. The performance of key catalytic systems for these routes is summarized below.
| Catalyst System | Synthetic Route | Substrate(s) | Product | Yield/Selectivity | Reaction Conditions | Phase |
| V₂O₅-TiO₂ | Vapor-Phase Oxidation | 3-Methyl-o-xylene (assumed) | 3-Methylphthalic Anhydride | >80% Selectivity (estimated based on o-xylene) | 320–380 °C, Atmospheric Pressure | Gas |
| Co-Mn-Br | Liquid-Phase Oxidation | 3-Methyl-o-xylene (assumed) | This compound | High (by analogy to other xylenes) | 150–225 °C, 15–30 bar | Liquid |
| Sulfuric Acid / Sulfolane | Diels-Alder / Dehydration | 2-Methylfuran, Maleic Anhydride | 3-Methylphthalic Anhydride | 66% Yield[1] | -55 °C (218 K)[1] | Liquid |
| Zeolites (H-Y, H-USY) | Diels-Alder / Dehydration | Diels-Alder adduct of 2-Methylfuran and Maleic Anhydride | 3-Methylphthalic Anhydride | 80% Yield[2] | Not specified | Heterogeneous |
Catalytic Pathways and Experimental Workflow
The synthesis of this compound can be broadly categorized into two distinct pathways, each with its own experimental workflow. The first involves the direct oxidation of a petrochemically-derived precursor, while the second, a greener alternative, utilizes a Diels-Alder reaction with a biomass-derived furan, followed by a dehydration/aromatization step.
Caption: General synthetic pathways to this compound.
Detailed Comparison of Catalysts
Vanadia-Titania (V₂O₅-TiO₂) Catalysts
-
Performance : For the oxidation of o-xylene, V₂O₅-TiO₂ catalysts, particularly with vanadia supported on the anatase form of titania, demonstrate high conversion and selectivity.[4] The surface vanadia species is identified as the active site for the reaction.[4] Good catalysts, containing 0.9–1.4 wt% V₂O₅, can achieve over 95% conversion of o-xylene with selectivities to phthalic anhydride exceeding 80%.[5] Yields can be further improved to 85–87% with the use of promoters.[5]
-
Advantages : High activity and selectivity, well-established technology, and continuous process suitability.
-
Disadvantages : Requires high temperatures and a gaseous feed, and the catalyst can be susceptible to deactivation over time.
Cobalt-Manganese-Bromide (Co-Mn-Br) Catalysts
This homogeneous catalytic system is the cornerstone of the AMOCO process for the liquid-phase oxidation of p-xylene to terephthalic acid.[6] Its application to other methylated aromatics is a standard procedure.
-
Performance : This system is known for its high efficiency in converting methyl groups on an aromatic ring to carboxylic acids. The reaction proceeds via a free-radical mechanism, with a synergistic effect between the cobalt and manganese salts, while the bromide acts as a promoter.
-
Advantages : High yields, operates in the liquid phase which can be advantageous for certain reactor setups, and effective for a broad range of alkylaromatics.
-
Disadvantages : Requires high pressure, the use of corrosive bromide, and separation of the homogeneous catalyst from the product can be challenging.
Acid Catalysis for Diels-Alder Adduct Dehydration
This method is part of a two-step sequence that begins with the Diels-Alder reaction of bio-derived 2-methylfuran and maleic anhydride. The resulting adduct is then dehydrated and aromatized to 3-methylphthalic anhydride.
-
Performance : A maximum yield of 66% for 3-methylphthalic anhydride has been reported using a binary mixture of sulfolane and sulfuric acid as the catalyst system.[1] However, this yield was achieved at a very low temperature of -55 °C (218 K) to suppress the competing retro-Diels-Alder reaction.[1] At 0 °C (273 K), using 85% sulfuric acid, the selectivity dropped to 25%.[1]
-
Advantages : Utilizes renewable feedstocks, potentially leading to a more sustainable process.
-
Disadvantages : Requires cryogenic temperatures for optimal yield, the retro-Diels-Alder reaction is a significant side reaction, and the use of strong acids poses handling and corrosion challenges.
Zeolite Catalysts
Zeolites are used as solid acid catalysts for the dehydration and aromatization of the Diels-Alder adduct of 2-methylfuran and maleic anhydride, offering a heterogeneous alternative to strong liquid acids.
-
Performance : An 80% yield of 3-methylphthalic anhydride has been reported using H-Y and H-USY zeolites as catalysts.[2] Zeolites provide shape selectivity and a high concentration of acid sites within their porous structure.
-
Advantages : Heterogeneous nature allows for easy separation and potential for catalyst recycling, high yields have been reported, and it is part of a bio-based route.
-
Disadvantages : Detailed experimental conditions are not widely published, and catalyst deactivation through coking can be an issue.
Logical Relationships of Catalytic Systems
The choice of a catalytic system is often a trade-off between factors like reaction phase, operating conditions, and the origin of the starting materials (petrochemical vs. bio-based).
Caption: Relationships between catalyst types and process characteristics.
Experimental Protocols
Representative Protocol for V₂O₅-TiO₂ Catalyst Preparation and Use
This protocol is based on established methods for the preparation of V₂O₅-TiO₂ catalysts and their use in the oxidation of o-xylene.[4][7]
1. Catalyst Preparation (Impregnation Method):
-
Dissolve a calculated amount of vanadium(V) oxalate in an aqueous solution.
-
Impregnate TiO₂ (anatase) support with the vanadium oxalate solution.
-
Evaporate the excess water at approximately 65 °C.
-
Dry the resulting solid at 110 °C overnight.
-
Calcine the dried material in air at 450 °C for 2-4 hours to yield the final V₂O₅-TiO₂ catalyst.[4][7]
2. Catalytic Oxidation:
-
Pack a fixed-bed reactor with the prepared catalyst, often diluted with inert particles like glass beads to manage heat.
-
Preheat the reactor to the desired temperature (e.g., 350 °C) in a molten salt bath.
-
Generate the feed gas by bubbling air through liquid 3-methyl-o-xylene, maintained at a constant temperature to control the vapor pressure, to achieve a concentration of approximately 1-1.5 mol%.
-
Pass the gas mixture through the catalyst bed at a defined space velocity (e.g., 2700 h⁻¹).
-
The product stream is cooled to collect the 3-methylphthalic anhydride, which desublimates.
-
Analyze the effluent gas and the collected product using gas chromatography to determine conversion and selectivity.
Representative Protocol for Diels-Alder Reaction and Acid-Catalyzed Dehydration
This two-step protocol is based on the synthesis of 3-methylphthalic anhydride from 2-methylfuran and maleic anhydride.
1. Diels-Alder Cycloaddition:
-
In a reaction vessel, dissolve maleic anhydride in a suitable solvent like diethyl ether or conduct the reaction solvent-free.
-
Add an equimolar amount of 2-methylfuran to the solution or neat maleic anhydride.
-
Stir the mixture at room temperature. The reaction is typically exothermic. High yields (often >90%) of the exo-adduct are expected.[8]
-
The Diels-Alder adduct can be isolated by filtration or evaporation of the solvent.
2. Acid-Catalyzed Dehydration and Aromatization:
-
Prepare the catalytic medium, for instance, a binary mixture of sulfolane and sulfuric acid.
-
Cool the medium to the target temperature (e.g., -55 °C).[1]
-
Dissolve the previously synthesized Diels-Alder adduct in a minimal amount of a suitable solvent and add it to the cold acid catalyst mixture under vigorous stirring.
-
Maintain the low temperature for the duration of the reaction to minimize the retro-Diels-Alder side reaction.
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Extract the 3-methylphthalic anhydride product with an organic solvent.
-
Dry the organic phase, remove the solvent under reduced pressure, and purify the product, for example, by recrystallization or sublimation.
References
- 1. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 2. studenttheses.uu.nl [studenttheses.uu.nl]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. lehigh.edu [lehigh.edu]
- 5. Selective oxidation of o-xylene by monolayer V2O5–TiO2 catalysts - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 6. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. lehigh.edu [lehigh.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
Benchmarking 3-Methylphthalic Acid-Based Polymers Against Commercial Alternatives for Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
The development of effective drug delivery systems is a cornerstone of modern pharmacology. Polymeric carriers play a pivotal role in controlling the release, improving the stability, and targeting the delivery of therapeutic agents. While aliphatic polyesters such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymer poly(lactic-co-glycolic acid) (PLGA), alongside poly(ε-caprolactone) (PCL), dominate the clinical and research landscape, the exploration of novel polymers with tailored properties is a continuous pursuit. This guide provides a comparative analysis of a promising aromatic polyester, 3-Methylphthalic acid-based polymers, against its well-established commercial counterparts.
Due to the nascent stage of research into this compound-based polymers for drug delivery, some of its properties are inferred based on the established principles of polymer chemistry. The introduction of a methyl group to the phthalic acid backbone is anticipated to increase hydrophobicity and potentially influence crystallinity and degradation rates compared to unsubstituted aromatic polyesters. This guide aims to provide a foundational comparison to stimulate further experimental validation.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound-based polymers and their commercial alternatives. The data for PLA, PLGA, and PCL are derived from published literature, while the data for the this compound-based polymer are projected based on its chemical structure.
Table 1: Physicochemical and Mechanical Properties
| Property | This compound-Based Polymer (Inferred) | Poly(lactic acid) (PLA) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(ε-caprolactone) (PCL) |
| Monomer(s) | This compound, Diol | Lactic acid | Lactic acid, Glycolic acid | ε-caprolactone |
| Polymer Type | Aromatic Polyester | Aliphatic Polyester | Aliphatic Polyester | Aliphatic Polyester |
| Glass Transition Temp. (Tg) | High (expected >100°C) | 55-65°C | 45-55°C | -60°C |
| Crystallinity | Semi-crystalline to amorphous | Semi-crystalline to amorphous | Amorphous | Semi-crystalline |
| Mechanical Strength | High (Rigid) | High (Brittle) | Variable (Tunable) | Low (Flexible) |
| Solubility | Soluble in common organic solvents | Soluble in chlorinated solvents, THF, Dioxane | Soluble in a wide range of organic solvents | Soluble in chlorinated and aromatic solvents |
Table 2: Drug Delivery Performance
| Parameter | This compound-Based Polymer (Inferred) | Poly(lactic acid) (PLA) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(ε-caprolactone) (PCL) |
| Drug Loading Capacity (%) | Moderate to High (Hydrophobic drugs) | 1-20% | 1-30%[1] | 1-40% |
| Drug Release Kinetics | Sustained, potentially zero-order | Biphasic (burst then sustained) | Tunable (days to months)[2] | Slow, sustained (months to years) |
| Degradation Mechanism | Hydrolysis (slow) | Bulk hydrolysis | Bulk hydrolysis | Bulk hydrolysis |
| Degradation Rate | Slow | Moderate (months to years)[3] | Fast and tunable (weeks to months)[4][5] | Very slow (years) |
| Biocompatibility | Expected to be biocompatible | Excellent, FDA approved[3][6] | Excellent, FDA approved[5][6] | Excellent, FDA approved |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are standard protocols for key experiments in the evaluation of polymer-based drug delivery systems.
Polymer Synthesis: Polycondensation of this compound
-
Materials: 3-Methylphthalic anhydride, a suitable diol (e.g., 1,4-butanediol), catalyst (e.g., titanium(IV) butoxide), high-boiling point solvent (e.g., diphenyl ether).
-
Procedure:
-
Equimolar amounts of 3-Methylphthalic anhydride and the diol are charged into a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
The catalyst is added, and the mixture is heated under a nitrogen atmosphere to a specific temperature (e.g., 180-220°C).
-
The reaction is allowed to proceed for a set time (e.g., 4-8 hours) to form a prepolymer.
-
The temperature is then gradually increased, and a vacuum is applied to remove the condensation byproducts (e.g., water) and drive the polymerization to a high molecular weight.
-
The resulting polymer is cooled, dissolved in a suitable solvent (e.g., chloroform), and precipitated in a non-solvent (e.g., methanol) to purify it.
-
The purified polymer is dried under vacuum until a constant weight is achieved.
-
Drug Loading: Solvent Evaporation Method
-
Materials: Polymer, drug, organic solvent (e.g., dichloromethane), aqueous phase (e.g., polyvinyl alcohol solution).
-
Procedure:
-
The polymer and the drug are dissolved in a volatile organic solvent.
-
This organic phase is then emulsified in an aqueous phase containing a surfactant under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.
-
The organic solvent is removed by evaporation under reduced pressure or by continuous stirring at room temperature.
-
The resulting drug-loaded micro/nanoparticles are collected by centrifugation, washed with deionized water to remove the surfactant and any unloaded drug, and then lyophilized.
-
-
Drug Loading Calculation:
-
Drug Loading (%) = (Mass of drug in particles / Mass of drug-loaded particles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in particles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
-
Materials: Drug-loaded particles, phosphate-buffered saline (PBS) at a physiological pH (7.4).
-
Procedure:
-
A known amount of drug-loaded particles is suspended in a specific volume of PBS in a sealed container.
-
The container is placed in a shaking incubator at 37°C.
-
At predetermined time intervals, samples of the release medium are withdrawn.
-
To maintain sink conditions, an equal volume of fresh PBS is added back to the container.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
The cumulative percentage of drug release is plotted against time.
-
Biocompatibility Assay: MTT Assay
-
Materials: Cell line (e.g., L929 fibroblasts), polymer extracts, cell culture medium, MTT reagent.
-
Procedure:
-
Polymer samples are sterilized and incubated in a cell culture medium for a specific period (e.g., 24 hours) to obtain polymer extracts.
-
Cells are seeded in a 96-well plate and allowed to attach.
-
The culture medium is then replaced with the polymer extracts at various concentrations.
-
After a predetermined incubation period (e.g., 24, 48, 72 hours), the MTT reagent is added to each well.
-
The plate is incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the control (cells treated with culture medium only).
-
Visualizations
Logical Relationship of Polymer Properties to Drug Delivery Performance
Caption: Interplay of polymer properties and their impact on drug delivery performance.
Experimental Workflow for Polymer Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Biodegradation and biocompatibility of PLA and PLGA microspheres. | Semantic Scholar [semanticscholar.org]
spectroscopic analysis comparison of 3- and 4-Methylphthalic acid
A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 3- and 4-Methylphthalic Acid
For researchers, scientists, and professionals in drug development, a precise understanding of isomeric impurities is paramount. The subtle shift of a single methyl group, as seen in 3- and 4-Methylphthalic acid, can significantly impact a compound's physicochemical properties and biological activity. This guide provides a head-to-head comparison of the spectroscopic signatures of these two isomers, offering a practical framework for their differentiation and characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
The structural distinction between 3-Methylphthalic acid and 4-Methylphthalic acid, while seemingly minor, gives rise to unique electronic environments for their constituent atoms. These differences are predictably reflected in their respective spectra, providing a reliable basis for identification and purity assessment. This guide summarizes the key distinguishing features and provides generalized experimental protocols to aid in the replication of these analyses.
Data Presentation: A Comparative Overview
The following tables summarize the key spectroscopic data for 3- and 4-Methylphthalic acid. It is important to note that while comprehensive data for 4-Methylphthalic acid is readily available, detailed experimental spectra for this compound are less commonly reported in public databases. The data presented for this compound is based on typical values for analogous compounds and theoretical predictions.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~13.0 | Broad Singlet | 2H | -COOH |
| ~7.8-7.5 | Multiplet | 3H | Aromatic-H | |
| ~2.4 | Singlet | 3H | -CH₃ | |
| 4-Methylphthalic acid [1] | ~13.0 | Broad Singlet | 2H | -COOH |
| ~7.75 | d | 1H | Aromatic-H | |
| ~7.65 | s | 1H | Aromatic-H | |
| ~7.55 | d | 1H | Aromatic-H | |
| 2.41 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~169, ~168 | -COOH |
| ~138, ~135, ~133, ~131, ~130, ~128 | Aromatic-C | |
| ~20 | -CH₃ | |
| 4-Methylphthalic acid [2][3] | 168.1, 167.9 | -COOH |
| 143.8, 135.2, 132.0, 130.1, 129.5, 128.8 | Aromatic-C | |
| 21.2 | -CH₃ |
Table 3: FTIR Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | ~3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) | |
| ~1600, ~1450 | Medium | C=C stretch (Aromatic) | |
| ~1300 | Medium | C-O stretch, O-H bend | |
| 4-Methylphthalic acid | 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1705 | Strong | C=O stretch (Carboxylic acid) | |
| 1610, 1450 | Medium | C=C stretch (Aromatic) | |
| 1290 | Medium | C-O stretch, O-H bend |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 180 | 162 ([M-H₂O]⁺), 134 ([M-H₂O-CO]⁺), 116, 91, 77 |
| 4-Methylphthalic acid | 180 | 162 ([M-H₂O]⁺), 134 ([M-H₂O-CO]⁺), 116, 91, 77 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aromatic carboxylic acids like 3- and 4-Methylphthalic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the methylphthalic acid isomer in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A spectral width of 0-15 ppm is appropriate. Typically, 16-64 scans are sufficient to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is standard. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the methylphthalic acid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum. Typically, a spectral range of 4000-400 cm⁻¹ is scanned.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: For Electron Ionization (EI) mass spectrometry, a small amount of the solid sample can be introduced via a direct insertion probe. Alternatively, for coupling with gas chromatography (GC-MS), the sample may need to be derivatized (e.g., esterification) to increase its volatility.
-
Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are used for structural elucidation.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of 3- and 4-Methylphthalic acid.
Caption: Workflow for the comparative spectroscopic analysis of isomers.
Discussion and Conclusion
The primary distinguishing features between 3- and 4-Methylphthalic acid are most evident in their NMR spectra. In the ¹H NMR spectrum of 4-Methylphthalic acid, the aromatic protons exhibit a more defined splitting pattern due to the higher symmetry of the molecule compared to the more complex multiplet expected for the less symmetric 3-isomer. Similarly, the ¹³C NMR spectrum of 4-Methylphthalic acid shows distinct and well-resolved peaks for the aromatic carbons, which can be contrasted with the predicted spectrum of the 3-isomer.
The FTIR spectra of both isomers are expected to be very similar, as they possess the same functional groups. Both will show a broad O-H stretch and a strong C=O stretch characteristic of a carboxylic acid. Minor differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns on the aromatic ring.
Mass spectrometry, particularly with electron ionization, will likely produce identical molecular ion peaks at m/z 180 for both isomers. The fragmentation patterns are also expected to be very similar, as the initial loss of water followed by carbon monoxide is a common pathway for phthalic acid derivatives. Therefore, MS alone is not a reliable method for differentiating between these two isomers.
References
A Comparative Guide to the Kinetic Studies of 3-Methylphthalic Acid Isomer Esterification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of the esterification of 3-methylphthalic acid isomers, with a focus on the reaction of 3-methylphthalic anhydride with 2-ethylhexanol. It includes a comparison with alternative esterification processes, detailed experimental protocols, and visualizations to elucidate reaction pathways and experimental workflows.
Comparison of Esterification Kinetics: 3-Methylphthalic Anhydride vs. Alternatives
The esterification of 3-methylphthalic anhydride is a two-step process. The first step is a rapid, non-catalyzed alcoholysis that forms a monoester. The second, rate-limiting step is the acid-catalyzed esterification of the monoester to a diester.[1][2] A key study on the acid-catalyzed esterification of 3-methylphthalic anhydride with 2-ethylhexanol provides significant kinetic data for this reaction.[1][2]
For a broader comparison, the kinetics of the esterification of unsubstituted phthalic anhydride with various alcohols and catalysts have been extensively studied. These studies offer valuable benchmarks for understanding the impact of the methyl substituent.
Table 1: Comparison of Kinetic Data for the Esterification of Phthalic Anhydrides
| Reactant | Alcohol | Catalyst | Reaction Order | Activation Energy (Ea) | Key Findings & Reference |
| 3-Methylphthalic Anhydride | 2-Ethylhexanol | Sulfuric Acid | Pseudo-first order with respect to the monoester | 79.5 kJ mol⁻¹ | The second esterification step is rate-limiting.[1][2] |
| Phthalic Anhydride | 2-Ethylhexanol | Sulfuric Acid | First order with respect to the monoester | Not specified | The reaction rate is independent of the alcohol concentration.[3] |
| Phthalic Anhydride | 2-Ethylhexanol | p-Toluenesulfonic acid | First order with respect to the monoester | Not specified | Similar kinetics to sulfuric acid catalysis.[4] |
| Phthalic Anhydride | n-Heptyl, n-Nonyl, or n-Undecyl Alcohol | Sulfuric Acid | First order with respect to the monoester | Not specified | The initial formation of the monoester is very fast and irreversible.[5] |
| Phthalic Anhydride | n-Butanol | Sulfamic Acid | Not specified | Not specified | An effective alternative to sulfuric acid, with up to 89% conversion.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for the acid-catalyzed esterification of 3-methylphthalic anhydride and a general method for monitoring esterification kinetics via titration.
Protocol 1: Kinetic Study of Acid-Catalyzed Esterification of 3-Methylphthalic Anhydride with 2-Ethylhexanol using ATR-FTIR
This protocol is based on the methodology described by Hiessl et al.[1][7]
Materials:
-
3-Methylphthalic anhydride
-
2-Ethylhexanol
-
Sulfuric acid (catalyst)
-
Anhydrous solvent (e.g., toluene)
-
Jacketed glass reactor with a mechanical stirrer, temperature probe, and reflux condenser
-
Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectrometer with a probe
Procedure:
-
Set up the jacketed glass reactor and ensure it is clean and dry.
-
Charge the reactor with 3-methylphthalic anhydride and 2-ethylhexanol in the desired molar ratio.
-
Add the anhydrous solvent to the reactor.
-
Begin stirring and heat the mixture to the desired reaction temperature.
-
Insert the ATR-FTIR probe into the reaction mixture, ensuring the sensor is fully submerged.
-
Once the temperature has stabilized, add the sulfuric acid catalyst to initiate the second esterification step.
-
Start collecting FTIR spectra at regular intervals (e.g., every minute).
-
Monitor the reaction progress by observing the changes in the characteristic infrared absorption bands of the reactants (anhydride C=O stretching) and products (ester C=O stretching).
-
Continue the reaction until no further changes in the spectra are observed, indicating the reaction has reached completion or equilibrium.
-
Analyze the collected spectral data using a chemometric model to determine the concentrations of the reactants and products over time.
-
Use the concentration-time data to determine the reaction order and rate constant.
Protocol 2: General Procedure for Monitoring Esterification Kinetics by Titration
This is a classic method to follow the progress of an esterification reaction.
Materials:
-
Carboxylic acid or anhydride
-
Alcohol
-
Acid catalyst (e.g., sulfuric acid)
-
Inert solvent
-
Ice-cold distilled water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Reaction vessel with a stirrer and temperature control
-
Burette, pipettes, and conical flasks
Procedure:
-
Combine the carboxylic acid (or anhydride), alcohol, and solvent in the reaction vessel.
-
Bring the mixture to the desired reaction temperature.
-
Add the acid catalyst to start the reaction (t=0).
-
Immediately withdraw an initial sample (e.g., 5 mL) and quench it in a conical flask containing ice-cold distilled water to stop the reaction.
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the sample with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used. This initial titration measures the concentration of the acid catalyst and any unreacted carboxylic acid.
-
Withdraw samples at regular time intervals (e.g., 10, 20, 30, 60 minutes) and repeat the quenching and titration procedure.
-
Continue sampling until the concentration of the carboxylic acid becomes constant, indicating the reaction has reached equilibrium.
-
The concentration of the carboxylic acid at each time point can be calculated from the volume of NaOH used in the titration.
-
Plot the concentration of the carboxylic acid versus time to determine the reaction rate and order.
Visualizing the Experimental Workflow
Understanding the logical flow of experimental procedures is essential for proper execution and data interpretation.
Caption: Experimental workflow for kinetic studies of esterification.
Signaling Pathway of Acid-Catalyzed Esterification
The Fischer-Speier esterification mechanism illustrates the catalytic role of the acid in the reaction between a carboxylic acid and an alcohol.
Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.
References
- 1. FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Methylphthalic Acid: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Methylphthalic acid, tailored for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful handling due to its potential hazards. Adherence to the following disposal protocols is crucial to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the hazards associated with this compound. This compound is known to cause skin, eye, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times.
Quantitative Data Summary
For quick reference, the table below summarizes the key safety and hazard information for this compound and its anhydride, which has similar properties.
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation. | [3][4] |
| GHS Precautionary Statements | P261, P280, P302+P352, P305+P351+P338, P342+P311, P501 | [5][6] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), laboratory coat, and if dust is generated, a NIOSH-approved N95 dust mask. | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] | |
| Incompatible Materials | Strong oxidizing agents, strong bases.[7][8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-faceted process designed to ensure the safety of laboratory personnel and adherence to environmental regulations.
Step 1: Waste Identification and Segregation
-
Classification : All waste containing this compound must be classified as hazardous chemical waste.[2]
-
Segregation : This waste stream must be kept separate from other laboratory waste to prevent accidental mixing with incompatible substances, such as bases or oxidizing agents.[1] It is also advisable to segregate solid and liquid waste forms.[1]
Step 2: Collection and Containment
-
Container Selection : Utilize a designated, leak-proof, and sealable container constructed from a compatible material, such as high-density polyethylene or glass for acidic waste.[1][2]
-
Labeling : The container must be immediately and clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with any known hazard symbols.
Step 3: Neutralization of Aqueous Solutions (for dilute solutions)
For dilute aqueous solutions of this compound, neutralization can be performed by trained personnel to render the waste less hazardous. This procedure must be conducted in a certified chemical fume hood.
Methodology:
-
Preparation : If starting with solid this compound, dissolve it in a minimal amount of water within a large beaker inside a chemical fume hood. For already aqueous waste, proceed to the next step.[2]
-
Dilution : If the acid concentration is high, dilute it with cold water to a concentration below 10%.[2]
-
Neutralization : While continuously stirring, slowly add a 5-10% solution of a weak base, such as sodium bicarbonate or sodium carbonate.[2] Be cautious, as this reaction is exothermic and will produce carbon dioxide gas, leading to effervescence.[1][2] Add the base in small increments to control the reaction rate.
-
pH Monitoring : Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue to add the basic solution until the pH is stable within a neutral range of 6.0-8.0.[1][2]
-
Disposal of Neutralized Solution : Even after neutralization, the solution should be treated as hazardous waste as it contains the conjugate base and potentially other contaminants.[1] Collect the neutralized solution in a properly labeled hazardous waste container. Depending on local regulations and the absence of other hazardous components, drain disposal with copious amounts of water might be permissible; however, always confirm with your institution's Environmental Health and Safety (EHS) office before proceeding.[2]
Step 4: Final Disposal
-
Waste Pickup : Do not dispose of this compound or its treated solutions in the regular trash or down the drain without explicit approval from your institution's EHS department.[1][2]
-
Professional Disposal : Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2] All disposal activities must comply with local, regional, and national regulations.[3][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 37102-74-2 [sigmaaldrich.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 3-Methylphthalic acid
Essential Safety and Handling Guide for 3-Methylphthalic Acid
This guide provides immediate, essential safety protocols, and operational and disposal plans for handling this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 37102-74-2
-
Molecular Formula: C₉H₈O₄
Hazard Identification: this compound and its related compounds are classified with the following hazards:
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][4][5]
-
Sensitization: May cause an allergic skin reaction or allergy or asthma symptoms if inhaled.[1][4]
-
Harmful if Swallowed. [1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety goggles or a face shield | Tightly fitting safety goggles should always be worn to protect against splashes.[1][2][4] A face shield should be used in combination with goggles when there is a high potential for splashing.[6][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[7][8] Gloves should be inspected for tears or holes before use and changed every 30 to 60 minutes or immediately upon contamination.[8][9] |
| Respiratory Protection | NIOSH-approved respirator | A NIOSH-approved N95 dust mask or higher is required when handling the powder form to avoid inhalation of dust particles.[8] For emergencies or in areas with insufficient ventilation, a self-contained breathing apparatus (SCBA) is necessary.[1][4] |
| Body Protection | Laboratory coat or protective clothing | A standard lab coat or chemical-resistant protective clothing should be worn to protect skin and personal clothing from contamination.[1][2][4][8] |
Operational Plan: Safe Handling Procedure
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust and vapors.[3][8]
-
Avoid Dust Formation: Exercise care to prevent the formation and dispersion of dust when handling the solid chemical.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][8]
-
Spill Preparedness: Ensure a spill kit with absorbent materials suitable for organic acids is readily available.[8]
2. Storage:
-
Keep the container tightly sealed to prevent moisture absorption.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Promptly remove all contaminated clothing.[1] Immediately wash the affected skin with plenty of soap and water.[3][10] If irritation persists, seek medical attention.[1][10] |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1][3][4] Remove contact lenses if present and easy to do.[2][3] Seek immediate specialist medical attention.[1] |
| Inhalation | Move the exposed person to fresh air at once.[1][10] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[3][4][10] Get medical attention as soon as possible.[10] |
| Ingestion | Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water and give them half a litre of water to drink.[1] Seek immediate medical attention.[1][3] |
Disposal Plan
The disposal of this compound must be carried out in strict compliance with all local, state, and federal environmental regulations.[1][11]
1. Waste Collection:
-
Collect all waste material containing this compound in a designated, labeled, and sealed container.[11]
-
Do not mix with incompatible waste streams, such as bases or strong oxidizing agents.[11]
2. Neutralization (for dilute aqueous solutions):
-
This procedure should only be performed by trained personnel in a chemical fume hood.
-
Slowly add a weak base (e.g., sodium bicarbonate) to the acidic waste solution while stirring.
-
Monitor the pH continuously until it is in the neutral range (pH 6-8).
-
Caution: This reaction can be exothermic and may release gas.
3. Final Disposal:
-
The neutralized solution and solid waste must be disposed of as hazardous waste.
-
Arrange for collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
Do not pour this compound or its treated solutions down the drain. [11]
Workflow for Handling this compound
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. corporate.dow.com [corporate.dow.com]
- 7. leelinework.com [leelinework.com]
- 8. benchchem.com [benchchem.com]
- 9. pppmag.com [pppmag.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
